molecular formula C5H6N2O B1307694 5-methyl-1H-pyrazole-3-carbaldehyde CAS No. 3273-44-7

5-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1307694
CAS No.: 3273-44-7
M. Wt: 110.11 g/mol
InChI Key: CZAZDIRRZHGKBI-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-5(3-8)7-6-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAZDIRRZHGKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404265
Record name 5-methyl-1H-pyrazole-3-carbaldehyde
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3273-44-7
Record name 5-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazole-5-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-methyl-1H-pyrazole-3-carbaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-methyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block, extensively utilized in the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive aldehyde group and a versatile pyrazole core, offers a rich landscape for chemical modification. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, it delves into its significant applications, particularly in the development of targeted therapeutics like kinase inhibitors, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the exploration and application of pyrazole-based scaffolds.

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Within this important class of compounds, this compound stands out as a particularly valuable and versatile synthetic intermediate.[5][6]

The strategic placement of a methyl group at the 5-position and a formyl (aldehyde) group at the 3-position of the pyrazole ring endows this molecule with distinct reactivity profiles. The aldehyde function serves as a handle for a multitude of chemical transformations, including condensations, reductive aminations, and oxidations, while the pyrazole ring itself can undergo substitution at the N1 position. This dual reactivity allows for the systematic construction of complex molecular architectures and the exploration of vast chemical space, which is paramount in modern drug discovery.[4][6] This guide aims to provide a detailed exploration of this key molecule, bridging fundamental chemical properties with practical, field-proven applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 3273-44-7[7][8]
Molecular Formula C₅H₆N₂O[5][7][8]
Molecular Weight 110.12 g/mol [7][9]
Appearance Solid, white to light yellow[7][10]
Melting Point 190 °C[5]
Boiling Point 294.2 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in common organic solvents like methanol, ethanol, and DMSO.
pKa 11.76 ± 0.10 (Predicted)[5]
InChI Key CZAZDIRRZHGKBI-UHFFFAOYSA-N[7]

These properties are critical for designing reaction conditions, developing purification strategies, and formulating the compound for biological assays.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aldehyde proton (-CHO) will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The pyrazole ring proton will resonate as a singlet around δ 6.5-7.5 ppm. The methyl group protons (-CH₃) will appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The N-H proton of the pyrazole ring will exhibit a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (δ 180-190 ppm), the carbons of the pyrazole ring (typically in the range of δ 110-150 ppm), and the methyl carbon (δ 10-20 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band around 1670-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The N-H stretching of the pyrazole ring will be observed as a broad band in the region of 3100-3400 cm⁻¹. C-H stretching and bending vibrations will also be present.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole.[11][12][13] This reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[14][15]

Synthetic Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of the Vilsmeier reagent, an electrophilic iminium salt, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[12][14][15]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_purification Purification DMF DMF (Solvent & Reagent) Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reacts with POCl3 POCl₃ (Activator) POCl3->Vilsmeier Intermediate Electrophilic Attack & Formation of Iminium Intermediate Vilsmeier->Intermediate Reacts with Pyrazole 3-Methyl-1H-Pyrazole (Substrate) Pyrazole->Intermediate Product This compound Intermediate->Product Aqueous Workup (Hydrolysis) Crude Crude Product Product->Crude Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude->Recrystallization Purified Pure Product (>97%) Recrystallization->Purified

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Vilsmeier Reagent Preparation (Causality: This step generates the active electrophile for the formylation reaction. The reaction is highly exothermic and moisture-sensitive, necessitating anhydrous conditions and careful temperature control to prevent reagent decomposition and ensure safety).[14]

    • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents) and anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction (Causality: The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent. The reaction is typically performed at elevated temperatures to drive the substitution reaction to completion).

    • Dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.

    • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation (Causality: The work-up procedure is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing the acidic reaction mixture. Careful quenching on ice is necessary to control the exothermic reaction).

    • After the reaction is complete, cool the mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Causality: Recrystallization is an effective method for purifying the solid product, removing unreacted starting materials and by-products to achieve high purity).

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of both the aldehyde group and the pyrazole ring.[11]

G cluster_aldehyde Reactions at the Aldehyde Group cluster_ring Reactions at the Pyrazole Ring center This compound Knoevenagel Knoevenagel Condensation center->Knoevenagel Active Methylene Compound ReductiveAmination Reductive Amination center->ReductiveAmination Amine, Reducing Agent Oxidation Oxidation center->Oxidation Oxidizing Agent (e.g., KMnO₄) Reduction Reduction center->Reduction Reducing Agent (e.g., NaBH₄) N_Alkylation N-Alkylation / N-Arylation center->N_Alkylation Alkyl/Aryl Halide, Base G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

The synthesis of these inhibitors often begins with this compound, which is elaborated through reactions like Knoevenagel condensation or reductive amination to append the necessary pharmacophoric groups. The modular nature of these synthetic routes allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [4]

Safety and Handling

This compound is a chemical that should be handled with appropriate care in a laboratory setting.

  • Hazards: It may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [7][16][17][18]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. [16][19][20]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [16][18][19]Avoid contact with skin and eyes. [17][19]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7][17][18]Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability. [5][7]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste. [16][19] Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information. [16][17][18][19][20]

References

  • Abdel-Maksoud, M. S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceuticals. Available at: [Link]

  • Alam, M. J., et al. (2022). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Ansari, A., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Avram, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • Chiba, K., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]

  • Singh, R. K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • McKay, C. S., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Khan, A. A., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Available at: [Link]

  • de la Torre, M. C., et al. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

  • Reddy, C. R., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). General scheme for the Knoevenagel condensation of pyrazole aldehydes... Scientific Diagram. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Sinfo. (n.d.). Safety Data Sheet. Available at: [Link]

  • LookChem. (n.d.). Cas 3273-44-7,this compound. Available at: [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • OUCI. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Available at: [Link]

  • Molecules. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Available at: [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1H-pyrazole-3-carbaldehyde, a substituted pyrazole, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of biological activities. The presence of a reactive carbaldehyde group at the 3-position and a methyl group at the 5-position of the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Understanding the physical properties of this compound is paramount for its effective utilization in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, dissolution rate, and membrane permeability, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination, to empower researchers in their drug development endeavors.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These values are essential for the initial characterization and handling of the compound in a laboratory setting.

PropertyValueSource
Chemical Formula C₅H₆N₂ON/A
Molecular Weight 110.11 g/mol N/A
CAS Number 3273-44-7[1]
Appearance Solid[1]
Melting Point 190 °CN/A
Boiling Point 294.2 ± 20.0 °C (Predicted)N/A
Density 1.238 ± 0.06 g/cm³ (Predicted)N/A
InChI Key CZAZDIRRZHGKBI-UHFFFAOYSA-N[1]

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical research. The following sections provide detailed, field-proven methodologies for measuring key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (190 °C).

  • Data Collection: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

The causality behind this controlled heating rate is to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate measurement.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder the Sample Load Load Capillary Tube Powder->Load Place Place in Apparatus Load->Place Heat_Rapid Rapid Heating Place->Heat_Rapid Heat_Slow Slow Heating Heat_Rapid->Heat_Slow Record Record Melting Range Heat_Slow->Record Purity Assess Purity Record->Purity

Caption: Workflow for Melting Point Determination.

Solubility Profile

Expected Solubility Profile (Based on Structural Analogs)

  • High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solvents.

  • Moderate Solubility: Alcohols like ethanol and methanol, as well as acetone, are expected to show moderate solubility.

  • Low Solubility: Nonpolar solvents such as hexanes and toluene are expected to be poor solvents. Water solubility is also anticipated to be low.

Protocol: Qualitative Solubility Determination

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, DMSO, hexane).

  • Sample Preparation: Weigh approximately 10 mg of this compound into a series of small test tubes.

  • Solvent Addition: Add 1 mL of a selected solvent to each test tube.

  • Observation: Vigorously shake or vortex each tube for 1-2 minutes.

  • Classification: Visually inspect for complete dissolution. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

This systematic approach provides a qualitative but highly valuable solubility profile, guiding solvent selection for synthesis, purification, and formulation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds. While experimentally obtained spectra for this compound are not widely published, the following sections describe the expected spectral features based on its chemical structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the aldehyde proton. The methyl protons would likely appear as a singlet in the upfield region (around 2.3-2.5 ppm). The pyrazole ring proton would also be a singlet, typically in the aromatic region (around 6.5-7.5 ppm). The aldehyde proton is characteristically deshielded and would appear as a singlet in the downfield region (around 9.5-10.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals would include the methyl carbon (around 10-15 ppm), the pyrazole ring carbons (in the range of 100-150 ppm), and the highly deshielded carbonyl carbon of the aldehyde group (typically above 180 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is valuable for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • A strong, sharp peak around 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.

  • C-H stretching vibrations for the methyl group and the pyrazole ring in the region of 2850-3100 cm⁻¹.

  • N-H stretching vibration from the pyrazole ring, which can be a broad band in the region of 3100-3500 cm⁻¹.

  • C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (110.11). Common fragmentation patterns for such molecules could involve the loss of the aldehyde group (CHO, 29 mass units) or other small neutral molecules.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in the field of drug discovery and development. By understanding and accurately measuring these properties using the provided protocols, researchers can better predict and control the behavior of this molecule in their experimental systems. While some experimental data, particularly regarding solubility and specific spectral characteristics, remain to be fully elucidated in publicly available literature, the information and methodologies presented herein offer a robust framework for the scientific community to build upon. The continued investigation into the physicochemical properties of such versatile scaffolds is essential for advancing the design and development of novel therapeutic agents.

References

Sources

The Strategic Intermediate: A Technical Guide to 5-methyl-1H-pyrazole-3-carbaldehyde (CAS 3273-44-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Significance of a Formyl Handle

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] Its prevalence in approved drugs—ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology—underscores its remarkable ability to interact with diverse biological targets.[2] The strategic value of a pyrazole derivative is immensely amplified by the presence of versatile functional groups that serve as synthetic handles for molecular elaboration.

This guide focuses on a particularly valuable building block: 5-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 3273-44-7). The presence of a reactive aldehyde (formyl) group at the C3 position, combined with a methyl group at C5, makes this compound a highly versatile intermediate for the synthesis of a wide array of more complex molecules. This document serves as an in-depth technical resource, detailing its synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying chemical principles that guide its use in research and development.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature.[3] Its core structure consists of a 1H-pyrazole ring, which can exist in tautomeric forms, although the formyl group's position is generally stable.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3273-44-7[3]
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.12 g/mol
Physical Form Solid[3]
Purity ≥97% (Typical)[3]
Storage Conditions Inert atmosphere, 2-8°C[3]
InChI Key CZAZDIRRZHGKBI-UHFFFAOYSA-N[3]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehydic proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm), a singlet for the pyrazole ring proton (C4-H) in the aromatic region (δ 6.5-7.5 ppm), and a singlet for the methyl group (CH₃) protons at a more upfield position (δ 2.0-2.5 ppm). The NH proton of the pyrazole ring may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a very downfield position (δ 180-190 ppm). The carbons of the pyrazole ring will appear in the aromatic region (δ 110-155 ppm), and the methyl carbon will be found in the upfield aliphatic region (δ 10-20 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde will be prominent in the region of 1685-1710 cm⁻¹.[4] Another diagnostic feature for aldehydes is the C-H stretch of the formyl group, which typically appears as one or two moderate bands between 2695-2830 cm⁻¹.[4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 110). Key fragmentation patterns would likely include the loss of the formyl group (CHO), resulting in a significant fragment at m/z 81.

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction .[5] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrazole.

The Vilsmeier-Haack Reaction: A Self-Validating Protocol

The Vilsmeier-Haack formylation is a robust and well-understood transformation. Its self-validating nature stems from the predictable reactivity of the in-situ generated electrophile with the electron-rich pyrazole ring.

Overall Reaction: Starting Material: 3-Methyl-1H-pyrazole Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) Product: this compound

Diagram 1: Vilsmeier-Haack Reaction Workflow

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Adduct Vilsmeier->Intermediate Electrophile Pyrazole 3-Methyl-1H-pyrazole Pyrazole->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Hydrolyzes to H2O Water (Work-up) H2O->Product

Caption: Workflow for the synthesis of this compound.

Causality Behind Experimental Choices:
  • Reagent Choice (DMF/POCl₃): DMF serves as the source for the formyl group, while POCl₃ is the activating agent. The reaction between them generates the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6] This reagent is a milder electrophile than those used in Friedel-Crafts acylations, making it highly suitable for the formylation of sensitive or highly activated heterocyclic systems like pyrazoles.[6][7]

  • Reaction Conditions: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) because the reaction is exothermic.[6] The subsequent addition of the pyrazole substrate and heating is necessary to overcome the activation energy for the electrophilic substitution on the pyrazole ring.[8] Anhydrous conditions are critical to prevent the premature decomposition of the POCl₃ and the Vilsmeier reagent.[6]

  • Work-up: The reaction is quenched by pouring the mixture into ice-water.[9] This serves two purposes: it hydrolyzes the intermediate iminium adduct to the final aldehyde product and neutralizes any remaining reactive reagents. The product can then be isolated by filtration or extraction.

Detailed Experimental Protocol (Adapted from similar syntheses):
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for 2-6 hours, monitoring the reaction progress by TLC.[8]

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice and water. Basify the solution with aqueous sodium hydroxide or sodium carbonate to pH 8-9. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[9]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a vast number of molecular transformations.

Diagram 2: Key Reactions of this compound

G cluster_0 Start 5-methyl-1H-pyrazole- 3-carbaldehyde Oxidation Carboxylic Acid Start->Oxidation Oxidation [KMnO₄, etc.] Reduction Primary Alcohol Start->Reduction Reduction [NaBH₄, etc.] Knoevenagel α,β-Unsaturated Product Start->Knoevenagel Knoevenagel Condensation [Active Methylene Cmpd] ReductiveAmination Amine Derivative Start->ReductiveAmination Reductive Amination [Amine, NaBH(OAc)₃]

Caption: Synthetic utility of the aldehyde group.

Knoevenagel Condensation

This is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[10] It is a powerful C-C bond-forming reaction used to create α,β-unsaturated systems, which are themselves versatile synthetic intermediates.

  • Causality: The reaction is typically catalyzed by a mild base (e.g., piperidine, ammonium carbonate).[10][11] The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The subsequent elimination of water is driven by the formation of a conjugated system.

  • Protocol Example (with Malononitrile): In a round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in an aqueous ethanol mixture (1:1).[10] Add a catalytic amount of ammonium carbonate (20 mol%). Stir the mixture at room temperature or under gentle reflux for 10-30 minutes, monitoring by TLC. Upon completion, the product often precipitates and can be collected by filtration.[10]

Reductive Amination

This reaction transforms the aldehyde into an amine in a one-pot procedure. It involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction.

  • Causality: The choice of reducing agent is critical. Mild, selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they readily reduce the protonated imine intermediate but are slow to reduce the starting aldehyde, thus minimizing side reactions.[12] The reaction is often performed in a slightly acidic medium to facilitate imine formation.

  • Protocol Example: To a solution of this compound (1 mmol) and a desired amine (1.2 mmol) in an anhydrous solvent like 1,2-dichloroethane, add sodium triacetoxyborohydride (1.4 mmol).[12] Stir the mixture at room temperature or under gentle reflux until the starting material is consumed. The reaction is then quenched with an aqueous base, and the product is extracted with an organic solvent.[12]

Oxidation and Reduction
  • Oxidation: The aldehyde can be easily oxidized to the corresponding 5-methyl-1H-pyrazole-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is another valuable intermediate for forming amides, esters, and other acid derivatives.

  • Reduction: The aldehyde can be reduced to the primary alcohol, (5-methyl-1H-pyrazol-3-yl)methanol , using mild reducing agents such as sodium borohydride (NaBH₄).

Applications in Drug Discovery and Agrochemicals

This compound is a key starting material for building molecules with significant biological activity. While its direct incorporation into a final marketed product is often as a processed derivative, its role as a foundational building block is indisputable.

In Agrochemicals

The pyrazole scaffold is integral to many modern pesticides. For example, pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase enzyme (SDHI). This aldehyde is a precursor to the pyrazole carboxylic acid core required for these molecules. Furthermore, derivatives have been investigated for their insecticidal properties against pests like aphids and spider mites.[13][14]

In Pharmaceutical Research

The versatility of the formyl group allows for the synthesis of diverse libraries of compounds for high-throughput screening. Derivatives synthesized from this aldehyde have been explored for a range of therapeutic targets.

  • Anti-inflammatory Agents: By serving as a precursor to more complex 1,3,5-substituted pyrazoles, it contributes to scaffolds similar to those found in COX-2 inhibitors.[2]

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in many antimicrobial compounds. The aldehyde allows for the attachment of various side chains and heterocyclic systems via reactions like condensation, leading to novel compounds with potential antibacterial or antifungal activity.[1][15]

  • Anticancer Agents: The pyrazole core is found in numerous kinase inhibitors used in oncology. The aldehyde provides a reactive site to build out the complex pharmacophores necessary for specific enzyme inhibition.[16]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its formyl group provide chemists with a reliable and efficient pathway to complex pyrazole derivatives. For researchers in drug discovery and agrochemical development, a thorough understanding of the synthesis, properties, and reactivity of this intermediate is essential for designing and executing synthetic campaigns that can lead to the next generation of high-value, biologically active molecules.

References

  • Sapariya, N., et al. (2017). Supplementary Information for Design, synthesis, characterization and biological evaluation of novel pyrazole based 1,3,5-triazine derivatives as potent antimicrobial and antitubercular agents. The Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2017). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing. Available at: [Link]

  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Saeed, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Research Square.
  • National Center for Biotechnology Information. (2014). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. Available at: [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. Available at: [Link]

  • Frontiers. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Plant Science. Available at: [Link]

  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives.... ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 5-HYDROXY-3-METHYL-1-PARA-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE. SpectraBase. Available at: [Link]

  • SpectraBase. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. SpectraBase. Available at: [Link]

  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • National Center for Biotechnology Information. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. Available at: [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. Available at: [Link]

  • Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. Available at: [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazole-3-carbaldehyde. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (2021). Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers. Green Chemistry. Available at: [Link]

Sources

synthesis of 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-methyl-1H-pyrazole-3-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural motif, featuring a reactive aldehyde group on a stable pyrazole core, serves as a versatile scaffold for constructing complex molecular architectures with diverse biological activities. Derivatives have shown promise in a range of therapeutic areas, including as antimicrobial, anti-inflammatory, and antitumor agents.[1][2][3] This guide provides an in-depth exploration of the principal synthetic routes to this valuable intermediate, designed for researchers and professionals in organic synthesis and pharmaceutical development. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis to inform strategic synthetic planning.

Strategic Overview of Synthetic Pathways

The can be approached through several reliable methodologies. The choice of pathway is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reagent classes. The two most prevalent and robust strategies are:

  • Direct Formylation via the Vilsmeier-Haack Reaction: An electrophilic substitution reaction that directly installs the formyl group onto the pyrazole ring. This is often the most direct route if the parent heterocycle is readily available.

  • Oxidation of (5-methyl-1H-pyrazol-3-yl)methanol: A two-step approach that involves the synthesis of the corresponding primary alcohol, typically from an ester precursor, followed by its selective oxidation to the aldehyde.

This guide will dissect each approach, providing the necessary causal logic behind experimental choices to ensure reproducibility and success.

Method 1: Vilsmeier-Haack Formylation of 5-Methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[4] The power of this reaction lies in its ability to generate a potent electrophilic species, the Vilsmeier reagent, in situ, which then attacks the pyrazole ring.

Expertise & Rationale: The Underlying Mechanism

The reaction proceeds via the formation of a chloroiminium salt, commonly known as the Vilsmeier reagent, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6] This reagent is a powerful electrophile. The electron-rich 5-methyl-1H-pyrazole then acts as a nucleophile, attacking the Vilsmeier reagent. The subsequent intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde. For an unsubstituted pyrazole ring, formylation typically occurs at the C4 position. However, the directing effects of the N-H and the C5-methyl group in the starting material guide the substitution to the C3 position.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ Intermediate Iminium Intermediate Pyrazole 5-Methyl-1H-pyrazole Pyrazole->Intermediate Aldehyde This compound Intermediate->Aldehyde

Caption: Vilsmeier-Haack reaction pathway.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates checks and rationales to ensure the chemist understands the process and can troubleshoot effectively. Safety is paramount; the generation of the Vilsmeier reagent is exothermic and the reagents are corrosive and water-sensitive.[5]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagents & Equipment:

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • 5-Methyl-1H-pyrazole

    • Crushed ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate or Dichloromethane (for extraction)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet

  • Step-by-Step Methodology:

    • Vilsmeier Reagent Preparation (Critical Step): In a flame-dried three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white precipitate is indicative of successful reagent formation. Stir the mixture at 0 °C for an additional 30 minutes.

      • Causality: Slow, controlled addition of POCl₃ is crucial to manage the exothermic reaction and prevent decomposition of the reagent. Anhydrous conditions are mandatory as both POCl₃ and the Vilsmeier reagent react violently with water.[5]

    • Formylation Reaction: Dissolve 5-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

      • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.

    • Work-up and Hydrolysis: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

      • Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde.

    • Neutralization and Isolation: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH reaches 7-8. A precipitate of the crude product should form.

      • Causality: Neutralization is necessary to deprotonate the product and decrease its water solubility, facilitating its precipitation or extraction.[7]

    • Purification: Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Method 2: Two-Step Synthesis via Oxidation of the Alcohol Precursor

This pathway offers an alternative strategy, particularly if the corresponding pyrazole ester is more readily available or cost-effective than the parent pyrazole. The strategy involves the reduction of an ester to a primary alcohol, followed by a selective oxidation.

Two_Step_Synthesis Ester Ethyl 5-methyl-1H- pyrazole-3-carboxylate Alcohol (5-methyl-1H-pyrazol- 3-yl)methanol Ester->Alcohol Reduction (e.g., LiAlH₄) Aldehyde 5-methyl-1H-pyrazole- 3-carbaldehyde Alcohol->Aldehyde Oxidation (e.g., MnO₂)

Caption: Two-step synthesis workflow.

Step A: Reduction of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Principle and Rationale: The reduction of the ester group to a primary alcohol is a fundamental transformation in organic synthesis. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. The choice of LiAlH₄ is based on its high reactivity, which ensures a complete and clean conversion of the ester.

Experimental Protocol: Ester Reduction

  • Reagents & Equipment:

    • Ethyl 5-methyl-1H-pyrazole-3-carboxylate[8][9]

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (H₂O, 15% NaOH, H₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C.

    • Ester Addition: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

    • Quenching (Critical Step): Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential, and careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to safely neutralize excess hydride and produce a granular, easily filterable aluminum salt precipitate.

      • Causality: This specific quenching procedure is critical for safety and ease of product isolation. It avoids the formation of gelatinous aluminum hydroxides that can complicate filtration.

    • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude (5-methyl-1H-pyrazol-3-yl)methanol, which is often pure enough for the next step.

Step B: Oxidation of (5-methyl-1H-pyrazol-3-yl)methanol

Principle and Rationale: The selective oxidation of a primary alcohol to an aldehyde requires an oxidizing agent that does not proceed to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation.[1] It is a mild, heterogeneous oxidant that is particularly effective for oxidizing allylic, benzylic, and propargylic alcohols. The pyrazolyl methanol behaves analogously to a benzylic alcohol, making MnO₂ a highly suitable reagent. The reaction is heterogeneous, simplifying workup to a simple filtration.

Experimental Protocol: Alcohol Oxidation

  • Reagents & Equipment:

    • (5-methyl-1H-pyrazol-3-yl)methanol

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve the crude alcohol (1.0 eq) from the previous step in a suitable solvent like DCM or chloroform.

    • Oxidation: Add activated MnO₂ (5-10 eq by weight) in one portion. The reaction is typically run at room temperature or gentle reflux.

      • Causality: A large excess of freshly activated MnO₂ is required to drive the heterogeneous reaction to completion in a reasonable timeframe.

    • Monitoring: Stir the suspension vigorously. Monitor the reaction progress by TLC. The reaction can take anywhere from a few hours to overnight, depending on the activity of the MnO₂.

    • Isolation and Purification: Once the starting alcohol is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its inorganic byproducts. Wash the filter cake extensively with DCM.

      • Trustworthiness: It is crucial to wash the filter cake thoroughly, as the product can adsorb onto the surface of the manganese solids.

    • Final Product: Combine the filtrates and remove the solvent under reduced pressure to yield this compound. If necessary, purify further by column chromatography.

Authoritative Grounding: Comparative Analysis

To aid researchers in selecting the optimal synthetic strategy, the following table provides a direct comparison of the two primary methods.

ParameterMethod 1: Vilsmeier-HaackMethod 2: Alcohol Oxidation
Starting Material 5-Methyl-1H-pyrazoleEthyl 5-methyl-1H-pyrazole-3-carboxylate
Number of Steps 12
Typical Overall Yield Good to Excellent (60-85%)Good (50-75% over two steps)
Scalability Highly scalable; exothermic nature requires careful thermal management.Readily scalable; handling LiAlH₄ and large volumes of MnO₂ are key considerations.
Key Reagents POCl₃, DMFLiAlH₄, MnO₂
Advantages • Most direct route• High atom economy• Often high yielding• Avoids highly corrosive POCl₃• Starts from a different precursor, adding flexibility• Simple filtration workups
Disadvantages • Uses hazardous and moisture-sensitive reagents (POCl₃)• Work-up can be challenging due to exothermicity• Two-step process• Requires pyrophoric LiAlH₄• Requires large excess of MnO₂

Conclusion

The is well-established, with the Vilsmeier-Haack formylation and the two-step reduction-oxidation sequence representing the most reliable and efficient approaches. The Vilsmeier-Haack reaction offers the most direct path and is often preferred for its efficiency, provided that appropriate safety measures for handling POCl₃ are implemented. The two-step method provides valuable strategic flexibility, allowing access to the target aldehyde from an ester precursor via a robust and high-yielding sequence. By understanding the mechanistic principles and procedural nuances detailed in this guide, researchers and drug development professionals can confidently and effectively produce this critical synthetic intermediate for their discovery programs.

References

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • ResearchGate. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

Sources

A-Technical-Guide-to-5-Methyl-1H-pyrazole-3-carbaldehyde:-Synthesis,-Characterization,-and-Applications-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:-The-Pyrazole-Scaffold-in-Medicinal-Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions.[1] Consequently, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2]

Among the myriad of pyrazole-based synthons, aldehyde-functionalized pyrazoles are of paramount importance. These compounds act as crucial building blocks, enabling the synthesis of more complex and biologically potent molecules through various organic transformations.[2] Specifically, 5-methyl-1H-pyrazole-3-carbaldehyde is a key intermediate, offering a reactive aldehyde group for derivatization and a methylated pyrazole core that influences the molecule's steric and electronic profile. This guide provides an in-depth technical overview of its synthesis, characterization, and pivotal role in the development of therapeutically valuable scaffolds.

Nomenclature-and-Physicochemical-Properties

The IUPAC name for the compound is unequivocally This compound .[3] It is crucial to note the tautomeric nature of the unsubstituted pyrazole ring; however, the numbering convention places the methyl group at position 5 and the carbaldehyde (formyl) group at position 3.

This compound is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C to maintain its stability.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 3273-44-7[3][4]
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.12 g/mol
Physical Form Solid[3]
Purity Typically ≥97%[3]
InChI Key CZAZDIRRZHGKBI-UHFFFAOYSA-N[3]

Synthesis-and-Mechanistic-Considerations

The most prevalent and efficient method for synthesizing pyrazole carbaldehydes is the Vilsmeier-Haack reaction .[5][6][7] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.[8] The starting material for this compound is typically 3-methyl-1H-pyrazole.

The-Vilsmeier-Haack-Reaction:-Mechanism-and-Rationale

The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyleniminium salt (often called the Vilsmeier-Haack complex), from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][9]

Causality Behind Experimental Choices:

  • Reagents: DMF serves as the source of the formyl group, while POCl₃ activates the DMF to form the electrophilic Vilsmeier reagent.

  • Substrate: 3-Methyl-1H-pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution by the Vilsmeier reagent. The directing effects of the ring nitrogens and the methyl group favor substitution at the C3 or C5 position.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The subsequent formylation step often requires heating to overcome the activation energy for the electrophilic substitution.[6]

  • Aqueous Workup: The reaction is quenched with an aqueous base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt to the final aldehyde product and to neutralize the acidic reaction mixture.

Experimental-Protocol:-Vilsmeier-Haack-Formylation-of-3-Methyl-1H-pyrazole

This protocol is a representative procedure based on established methodologies for pyrazole formylation.[6][10]

Step 1: Formation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide. Caution: This neutralization is highly exothermic.

  • The crude product often precipitates as a solid. Collect the solid by vacuum filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthetic Workflow via Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyleniminium Salt) DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrazole 3-Methyl-1H-pyrazole Pyrazole->Iminium 70-80°C Hydrolysis Aqueous Hydrolysis (Base) Iminium->Hydrolysis Purification Recrystallization or Column Chromatography Hydrolysis->Purification FinalProduct 5-Methyl-1H-pyrazole- 3-carbaldehyde Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Spectroscopic-Characterization-(Self-Validation)

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques. The data presented below are typical expected values.

Table 2: Representative Spectroscopic Data

TechniqueExpected Chemical Shifts / Peaks
¹H NMR δ ~13.0 (br s, 1H, N-H), δ ~9.8 (s, 1H, CHO), δ ~6.5 (s, 1H, pyrazole C4-H), δ ~2.3 (s, 3H, CH₃)
¹³C NMR δ ~185 (CHO), δ ~150 (C5), δ ~140 (C3), δ ~110 (C4), δ ~12 (CH₃)
IR (cm⁻¹) ~3200-3000 (N-H stretch), ~2850, 2750 (C-H stretch, aldehyde), ~1680 (C=O stretch, aldehyde), ~1580 (C=N, C=C stretch)
Mass Spec (EI) M⁺ at m/z = 110

Note: NMR shifts are solvent-dependent. The broad N-H signal may exchange with D₂O.

Applications-in-Drug-Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile synthetic intermediate.[2] The aldehyde functionality is a chemical handle for a multitude of reactions, allowing for the construction of diverse molecular libraries for screening.

Key Transformations and Resulting Scaffolds:

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction yields substituted aminomethyl pyrazoles, a common motif in bioactive compounds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Forms vinyl-linked pyrazoles, extending the conjugation and providing a scaffold for further functionalization.

  • Condensation Reactions: Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or ketones to form chalcone-like structures or fused heterocyclic systems.[1]

  • Schiff Base Formation: Condensation with anilines or hydrazines produces imines and hydrazones, which can act as ligands for metal complexes or serve as precursors to other heterocycles.[2]

Derivatives synthesized from pyrazole carbaldehydes have shown a wide range of biological activities, including antifungal, antiproliferative, antimicrobial, and insecticidal properties.[2]

Diagram 2: Role as a Synthetic Intermediate

G cluster_0 cluster_1 Start 5-Methyl-1H-pyrazole- 3-carbaldehyde ReductiveAmination Reductive Amination (+ R₂NH) Start->ReductiveAmination Condensation Condensation (+ Active Methylene) Start->Condensation SchiffBase Schiff Base Formation (+ RNH₂) Start->SchiffBase Amines Substituted Aminomethyl Pyrazoles ReductiveAmination->Amines Fused Fused Heterocycles (e.g., Pyrazolopyridines) Condensation->Fused Imines Pyrazolyl Imines (Schiff Bases) SchiffBase->Imines

Caption: Common synthetic routes from the title compound to diverse scaffolds.

Conclusion

This compound is a fundamentally important building block in synthetic and medicinal chemistry. Its straightforward and scalable synthesis via the Vilsmeier-Haack reaction, combined with the high reactivity of its formyl group, makes it an invaluable precursor for generating diverse molecular architectures. For researchers in drug discovery, a thorough understanding of its synthesis, reactivity, and characterization is essential for the efficient development of novel pyrazole-based therapeutic agents. The protocols and data presented in this guide offer a solid foundation for its application in the laboratory.

References

  • This compound | 3273-44-7 . Sigma-Aldrich. [3]

  • This compound . Merck.

  • This compound In Stock . Anichem. [4]

  • Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review . Chemical Papers. [2][11]

  • Dube, P. N., et al. (2021). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation . Journal of the Iranian Chemical Society. [12]

  • Electronic Supplementary Information . The Royal Society of Chemistry. [13]

  • 5-methyl-1H-pyrazole-3-carboxylic acid . PubChem. [14]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ARKIVOC. [5][15][16]

  • Russo, F., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . Molecules. [17]

  • Hon, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . RSC Advances. [6]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions . Chemistry of Heterocyclic Compounds. [10]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . MDPI. [7]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . International Journal of Pharmaceutical Sciences and Research. [1]

  • Vilsmeier-Haack Reaction . Chem-Station. [8]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . International Journal of Pharmaceutical Sciences and Research. [9]

Sources

An In-Depth Technical Guide to the Reactions of 5-Methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of the chemical reactivity of 5-methyl-1H-pyrazole-3-carbaldehyde, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides not only a theoretical framework but also practical, field-proven insights into the synthetic transformations of this versatile molecule. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a reactive aldehyde group and a pyrazole nucleus. This unique combination of functionalities makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules. The pyrazole moiety is a well-established pharmacophore found in numerous pharmaceuticals, agrochemicals, and dyes, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antibacterial, and anticancer properties. The aldehyde group, on the other hand, serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of intricate molecular architectures. This guide will illuminate the synthetic potential of this key intermediate.

I. Synthesis of this compound

The most prevalent and efficient method for the synthesis of pyrazole carbaldehydes, including the this compound isomer, is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The resulting electrophilic iminium salt then attacks the electron-rich pyrazole ring, leading to the formation of an aldehyde after hydrolysis. The regioselectivity of the formylation is dictated by the electronic properties of the pyrazole ring.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrazole 5-Methyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde This compound Intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of 5-methyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol provides a general guideline for the Vilsmeier-Haack formylation of 5-methyl-1H-pyrazole.[3][4]

Materials:

  • 5-Methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium carbonate solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-6 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add POCl₃ (1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 10-15 minutes after the addition is complete to allow for the formation of the Vilsmeier reagent.

  • Dissolve 5-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 120°C until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture to pH ~7 with a saturated solution of sodium carbonate.

  • Extract the product with chloroform (3 x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Expert Insight: The stoichiometry of the Vilsmeier reagent and the reaction temperature are critical parameters that may require optimization depending on the scale of the reaction. An excess of the reagent can sometimes lead to the formation of byproducts.

II. Reactions of the Aldehyde Functional Group

The aldehyde moiety in this compound is a versatile functional group that participates in a wide range of transformations, including condensations, oxidations, reductions, and olefination reactions.

A. Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.

Knoevenagel_Condensation Aldehyde This compound Intermediate Adduct Aldehyde->Intermediate + Active Methylene (Base Catalyst) Active_Methylene Active Methylene Compound (e.g., Malononitrile) Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Knoevenagel condensation of this compound.

This green and efficient protocol utilizes an aqueous medium and a mild catalyst.[5]

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate

  • Water

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in a 10 mL mixture of water and ethanol (1:1).

  • Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Stir the resulting mixture at reflux temperature for 3-20 minutes, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry to obtain the desired Knoevenagel condensation product.

Data Summary:

Reactant 1Reactant 2CatalystSolvent SystemTime (min)Yield (%)
This compoundMalononitrileAmmonium CarbonateWater:Ethanol (1:1)3-20High

The reaction of this compound with primary amines yields Schiff bases (imines), which are valuable intermediates in organic synthesis and often exhibit interesting biological properties.[6][7]

This protocol describes a general procedure for the synthesis of Schiff bases from pyrazole aldehydes.[7]

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol)

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) and the primary amine (1 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the solid by filtration, wash with cold methanol, and dry to yield the Schiff base.

B. Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, providing access to 5-methyl-1H-pyrazole-3-carboxylic acid, another important synthetic intermediate.

This protocol is adapted from the oxidation of a related dimethylpyrazole.[8][9]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Dilute hydrochloric acid

Procedure:

  • Dissolve this compound (1 equivalent) in water, heating gently if necessary.

  • Slowly add a solution of potassium permanganate (4 equivalents) in water, maintaining the reaction temperature below 90 °C.

  • After the addition is complete, stir the mixture until the purple color of the permanganate disappears.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with water.

  • Acidify the filtrate to pH 2 with dilute hydrochloric acid.

  • The carboxylic acid product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

C. Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (5-methyl-1H-pyrazol-3-yl)methanol, using various reducing agents.

This is a standard and mild procedure for the reduction of aldehydes.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by chromatography or recrystallization.

D. Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using phosphonium ylides.[10] This reaction allows for the conversion of the formyl group of this compound into a vinyl group.

Wittig_Reaction Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Ylide Phosphonium Ylide Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: The Wittig reaction of this compound.

This protocol provides a general, one-pot procedure for the Wittig reaction in an aqueous medium.[11]

Materials:

  • This compound

  • Triphenylphosphine

  • Appropriate alkyl halide (e.g., methyl bromoacetate)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • In a test tube or small flask, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.

  • Add the alkyl halide (1.6 equivalents) followed by this compound (1.0 equivalent).

  • Stir the reaction mixture vigorously at room temperature for 1 hour or until completion (monitor by TLC).

  • Quench the reaction with a dilute acid (e.g., 1 M H₂SO₄).

  • Extract the mixture with diethyl ether (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

III. Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs), which are one-pot processes involving three or more reactants to form a complex product in a highly atom-economical manner.[12] A prominent example is the synthesis of pyranopyrazoles.

Synthesis of Pyranopyrazoles

Pyranopyrazoles are fused heterocyclic systems with a wide range of biological activities.[13][14] They can be synthesized via a four-component reaction involving an aldehyde, an active methylene compound, a β-ketoester, and hydrazine.

This protocol utilizes a simple and environmentally friendly organocatalyst in an aqueous medium.[13]

Materials:

  • This compound

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Glycine

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), malononitrile (2 mmol), this compound (2 mmol), and glycine (2 mol%) in water (5 mL).

  • Stir the mixture vigorously at room temperature (25 °C) for 5-20 minutes.

  • The solid product will precipitate out of the solution.

  • Collect the solid by filtration and wash with a mixture of ethyl acetate and light petroleum (2:8, 2 x 10 mL) to obtain a nearly pure product.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization from ethanol.

Expert Insight: The use of water as a solvent and a biodegradable catalyst like glycine makes this protocol align with the principles of green chemistry. The short reaction times and high yields make it an attractive method for library synthesis.

IV. Reactions Involving the Pyrazole Ring

While the aldehyde group is the primary site of reactivity, the pyrazole ring itself can undergo certain transformations, although it is generally considered an electron-deficient system. Electrophilic substitution, if it occurs, is directed by the existing substituents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the aldehyde functionality and the pyrazole core, allows for the construction of a vast array of complex heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide provide a practical foundation for researchers to explore the rich chemistry of this important molecule. Further investigations into novel transformations and applications of this compound are certain to yield exciting discoveries in the field of heterocyclic chemistry.

References

  • Dabholkar, V. V., & Gavande, S. D. (2010). Glycine-Catalyzed Efficient Synthesis of Pyranopyrazoles via One-Pot Multicomponent Reaction. Synthetic Communications, 40(19), 2919-2925. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

  • Meti, G. Y., et al. (2015). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Der Pharma Chemica, 7(1), 163-168. [Link]

  • Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Chemical and Pharmaceutical Research, 15(3). [Link]

  • Suryawanshi, S. B., et al. (2021). One-pot multicomponent synthesis of pyranopyrazole using concentrated solar radiation (CSR). Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ChemistrySelect, 2(9), 2751-2754. [Link]

  • Kumar, A., et al. (2021). Synthesis of Schiff base as DNA gyrase B inhibitor, antibacterial, anti-inflammatory and antioxidant agents. Rasayan Journal of Chemistry, 14(1), 324-332. [Link]

  • Reyes-González, M. A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4938. [Link]

  • Kumar, S., & Kumar, A. (2025). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. International Journal of Industrial Engineering & Production Research. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • Al-Ostath, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its use in the synthesis of heterocycles. International Journal of Organic Chemistry, 3(3), 187-195. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Sharma, P., & Chaudhari, P. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(5), 2319-7064. [Link]

  • Zhang, L., et al. (2014). Synthesis of pyrazole purine schiff base. Advanced Materials Research, 936, 353-356. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • University of Wisconsin-Stout. (2017). Experiment 20 – A Solvent Free Wittig Reaction. [Link]

  • Kucuk, M., & Kucuk, M. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 431-446. [Link]

  • Le, K. A. N., et al. (2017). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 5(3), 103-108. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670–6681. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of Pyrazole fused Schiff base derivatives. Results in Chemistry, 5, 100803. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Hameed, A., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 18(4), 4245-4253. [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]

Sources

An In-Depth Technical Guide to 5-methyl-1H-pyrazole-3-carbaldehyde: Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-methyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive aldehyde group and a pharmacologically significant pyrazole core, makes it a valuable precursor for the synthesis of a diverse range of complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, detailed synthetic protocols, comprehensive spectroscopic characterization, and key reactive properties. We explore its application in the development of therapeutic agents and functional materials, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This motif is considered a "privileged scaffold" in medicinal chemistry, as its structure is frequently found in molecules exhibiting a wide array of biological activities.[1][2] The pyrazole core can act as both a hydrogen bond donor (at the N1-H) and a hydrogen bond acceptor (at the N2 position), enabling it to form crucial interactions with biological targets like enzymes and receptors.[1]

This compound (CAS No: 3273-44-7) is a particularly useful derivative.[3] The aldehyde at the 3-position and the methyl group at the 5-position provide distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][4] Its utility as a precursor is central to the synthesis of compounds targeting a range of conditions, from inflammation to cancer.[2][5][6]

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is fundamental to its reactivity. Understanding its tautomerism and key physical properties is essential for its effective use in synthesis.

Tautomerism and Conformation

Like many N-unsubstituted pyrazoles, this compound exists in a dynamic equilibrium between two tautomeric forms: this compound and 3-methyl-1H-pyrazole-5-carbaldehyde. While both forms may exist, the 5-methyl isomer is generally the more stable and commonly depicted form. The planarity of the pyrazole ring is a key feature, though the orientation of the aldehyde group relative to the ring can vary. X-ray crystallography studies of similar pyrazole aldehydes show that the aldehydic fragment is often nearly coplanar with the pyrazole ring, which maximizes conjugation.[7]

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Data

A summary of key physical and chemical properties is essential for handling and reaction setup.

PropertyValueSource
CAS Number 3273-44-7[3]
Molecular Formula C₅H₆N₂O
Molecular Weight 110.12 g/mol
Appearance Yellowish solid[8]
Melting Point 95-97 °C[8]
Solubility Soluble in common organic solvents like ethanol, DMSO, and DMF.General Knowledge

Synthesis Strategies: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[5][9][10] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[10]

Mechanism and Rationale

The reaction proceeds via several key steps:

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of a suitable precursor attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.

The choice of a hydrazone or a pyrazolone as the starting material is critical. The Vilsmeier-Haack reaction on a phenylhydrazone of a methyl ketone, for example, can lead to simultaneous cyclization to form the pyrazole ring and formylation at the 4-position.[5][9] Synthesizing the 3-carbaldehyde isomer often requires starting with a pre-formed pyrazole ring that is activated towards electrophilic attack at the desired position.

Vilsmeier_Haack_Workflow DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activation Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Pyrazolone 5-Methyl-2H-pyrazol-3(4H)-one (Precursor) Pyrazolone->Iminium_Salt Electrophilic Attack Hydrolysis Aqueous Workup (H₂O) Iminium_Salt->Hydrolysis Quenching Product 5-methyl-1H-pyrazole- 3-carbaldehyde Hydrolysis->Product Final Product

Caption: Generalized workflow for the Vilsmeier-Haack synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established literature procedures for the formylation of pyrazolones.[6][7]

Objective: To synthesize this compound from 3-methyl-1H-pyrazol-5(4H)-one.

Materials:

  • 3-methyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • Scientist's Insight: This exothermic reaction must be controlled to prevent the decomposition of the Vilsmeier reagent. Pre-cooling and slow addition are critical for achieving a high yield.

  • Reaction with Precursor: After the addition is complete, stir the mixture at 0 °C for 30 minutes. Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 4-6 hours. Monitor the reaction progress by TLC.

    • Scientist's Insight: Heating is necessary to drive the electrophilic substitution on the relatively stable pyrazole precursor. The reaction time may need optimization based on the specific substrate.

  • Workup and Isolation: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by slowly pouring it over crushed ice. Neutralize the acidic solution by the portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Trustworthiness Check: The quenching and neutralization steps are highly exothermic and release HCl gas. This must be performed in a well-ventilated fume hood with extreme caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization

Unambiguous identification of the synthesized product is paramount. A combination of NMR and IR spectroscopy provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected chemical shifts can be predicted based on the electronic environment of each proton and carbon.[11][12][13]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
-CHO ~9.8 (s, 1H)~185.0The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. The carbonyl carbon resonates far downfield.
C4-H ~6.5 (s, 1H)~110.0This proton is on an electron-rich aromatic ring, but its chemical shift is influenced by the adjacent C=N and C=C bonds.
N1-H ~13.5 (br s, 1H)-The N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift. Its signal may be exchangeable with D₂O.
C5-CH₃ ~2.4 (s, 3H)~12.0The methyl protons are in a typical allylic-like position on the aromatic ring.
C3 -~145.0Quaternary carbon attached to the electron-withdrawing aldehyde group.
C5 -~150.0Quaternary carbon attached to the methyl group and nitrogen.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹ .

  • N-H Stretch: A broad absorption band can be observed in the region of 3100-3300 cm⁻¹ .

  • C-H Stretch (Aromatic/Methyl): Absorptions typically appear between 2900-3100 cm⁻¹ .

  • C=N/C=C Stretch (Ring): Medium to strong bands are expected in the 1500-1600 cm⁻¹ region.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthon for building molecular complexity.[4]

Reactivity Core This compound Reductive_Amination Reductive Amination Core->Reductive_Amination R-NH₂, [H] Wittig_Reaction Wittig Reaction Core->Wittig_Reaction Ph₃P=CHR Knoevenagel Knoevenagel Condensation Core->Knoevenagel Active Methylene Compound, Base Oxidation Oxidation Core->Oxidation [O] e.g., KMnO₄ N_Alkylation N-Alkylation / Arylation Core->N_Alkylation R-X, Base Amines Substituted Amines Reductive_Amination->Amines Alkenes Styryl Pyrazoles Wittig_Reaction->Alkenes Chalcones Pyrazole Chalcones Knoevenagel->Chalcones Carboxylic_Acid Pyrazole-3-carboxylic acid Oxidation->Carboxylic_Acid N_Substituted N1-Substituted Pyrazoles N_Alkylation->N_Substituted

Caption: Key reaction pathways for synthetic diversification.

Reactions at the Aldehyde Group
  • Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine, which can be subsequently reduced (e.g., with NaBH₄ or NaBH(OAc)₃) to yield substituted amines. This is a cornerstone reaction for introducing diverse side chains in drug discovery.

  • Condensation Reactions: Knoevenagel or Claisen-Schmidt condensations with active methylene compounds or methyl ketones, respectively, provide access to α,β-unsaturated systems like pyrazole-based chalcones, which are themselves important pharmacophores.[15]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Ag₂O). This pyrazole-3-carboxylic acid is another valuable intermediate.[7]

Reactions at the Pyrazole Ring
  • N-Alkylation/Arylation: The acidic N1-H can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with alkyl or aryl halides to install substituents at the N1 position. This is crucial for modulating properties like solubility, metabolic stability, and target binding.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area.[16]

  • Hazards: The compound is classified as harmful if swallowed and causes serious eye irritation.[17] It may also cause skin and respiratory irritation.[18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[16][17]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[16][17]

Conclusion

This compound stands out as a high-value, versatile intermediate for chemical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde and pyrazole N-H functionalities provide a robust platform for generating molecular diversity. For professionals in drug development and materials science, a thorough understanding of its synthesis, structure, and reactivity is essential for leveraging its full potential in the creation of novel, high-impact molecules.

References

  • This compound Safety Data Sheet. (Provider specific sheet, similar to those from major suppliers). Referenced content on hazard statements (H302, H319)
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. National Library of Medicine. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. [Link]

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives. Odesa National University. [Link]

  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-carbaldehyde. Fisher Scientific. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

  • 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra. (Book chapter on general NMR principles).
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • 5-HYDROXY-3-METHYL-1-PARA-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE - 13C NMR. SpectraBase. [Link]

  • Cas 3273-44-7, this compound. LookChem. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. National Library of Medicine. [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Odesa National University. [Link]

Sources

The Pyrazole Scaffold: A Cornerstone in the Discovery of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] Its remarkable synthetic versatility and ability to engage in diverse biological interactions have cemented its role as a cornerstone in the development of numerous therapeutic agents.[2][7] This guide provides a comprehensive exploration of the discovery of pyrazole-containing bioactive molecules, from seminal breakthroughs to contemporary drug design strategies. We will delve into the causality behind experimental choices in their synthesis and biological evaluation, offering field-proven insights for researchers in drug discovery. Detailed protocols, data-driven structure-activity relationship (SAR) analyses, and visualizations of key pathways and workflows will equip scientists with the practical knowledge to navigate this fertile area of research.

Introduction: The Rise of a Privileged Structure

First synthesized in 1883, the pyrazole ring has evolved from a chemical curiosity to a central motif in a multitude of approved drugs.[8][9][10] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of mimicking other functional groups and forming critical interactions with biological targets.[11] The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in modern drug discovery.[1]

The therapeutic landscape has been significantly shaped by pyrazole-containing drugs, spanning a wide array of disease areas.[2][6][12] Notable examples include:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.[2][8][13][14]

  • Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor for erectile dysfunction.[3][8][15]

  • Rimonabant: A cannabinoid receptor 1 (CB1) antagonist, formerly used for obesity.[6][8][14][16]

  • Ruxolitinib: A Janus kinase (JAK) inhibitor for myelofibrosis and other cancers.[11][17]

This guide will dissect the discovery and development of such molecules, providing a robust framework for understanding and advancing the field.

Foundational Discoveries: Paving the Way for Pyrazole-Based Therapeutics

The journey of pyrazole-based drugs is a testament to both rational design and serendipitous observation. The development of selective COX-2 inhibitors exemplifies the former, while the discovery of sildenafil's primary application showcases the latter.

The Rational Design of Celecoxib: A Paradigm Shift in Anti-Inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in pharmacology.[18] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation.[18] This understanding provided a clear rationale for developing selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[13][18]

A team at the Searle division of Monsanto, led by John Talley, embarked on a program to discover such a molecule.[18][19][20] Their efforts culminated in the synthesis of celecoxib, a diaryl-substituted pyrazole.[19] The pyrazole core served as a rigid scaffold to orient the two aryl groups in a conformation that would selectively bind to the larger active site of the COX-2 enzyme. This rational, structure-based drug design approach led to the launch of Celebrex® (celecoxib) in 1998, less than eight years after the initial concept.[19]

Sildenafil: A Serendipitous Journey from Angina to Erectile Dysfunction

In the late 1980s, scientists at Pfizer were developing sildenafil as a potential treatment for hypertension and angina.[15][21][22][23] The hypothesis was that by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, the drug would increase levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow to the heart.[15][22]

During early clinical trials, the drug showed minimal efficacy for its intended cardiovascular indications. However, a notable and unexpected side effect was observed in male volunteers: an increase in penile erections.[15][22][24] This serendipitous finding led to a strategic pivot in the drug's development.[24] Further investigation revealed that PDE5 is highly expressed in the corpus cavernosum of the penis, and its inhibition by sildenafil enhances the erectile response to sexual stimulation.[21][22] This led to the landmark approval of Viagra® (sildenafil) in 1998 for the treatment of erectile dysfunction.[15][21]

Modern Synthetic Strategies: Accessing the Pyrazole Core

The synthetic accessibility of the pyrazole scaffold is a major driver of its widespread use in drug discovery.[11] A variety of robust and versatile methods have been developed to construct the pyrazole ring and introduce diverse substituents.

Knorr Pyrazole Synthesis: A Classic and Enduring Method

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole synthesis.[8][9] This method involves the condensation of a hydrazine with a β-dicarbonyl compound.[9][13] The reaction is typically carried out under acidic conditions and offers a straightforward route to a wide range of substituted pyrazoles.[13]

Experimental Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of the β-diketone (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Other Key Synthetic Approaches

Beyond the Knorr synthesis, several other methods are frequently employed:

  • Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazines: This approach provides a direct route to pyrazolines, which can then be oxidized to pyrazoles.[10]

  • [3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical way to synthesize complex pyrazole derivatives from simple starting materials.[9]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Diagram: Common Synthetic Routes to Pyrazoles

G cluster_0 Knorr Synthesis cluster_1 From Unsaturated Carbonyls cluster_2 [3+2] Cycloaddition Beta-Dicarbonyl Beta-Dicarbonyl Pyrazole_Knorr Pyrazole Beta-Dicarbonyl->Pyrazole_Knorr Hydrazine Hydrazine Hydrazine->Pyrazole_Knorr Unsaturated_Carbonyl α,β-Unsaturated Aldehyde/Ketone Pyrazoline Pyrazoline Unsaturated_Carbonyl->Pyrazoline Hydrazine_2 Hydrazine Hydrazine_2->Pyrazoline Pyrazole_Unsat Pyrazole Pyrazoline->Pyrazole_Unsat Oxidation Diazo_Compound Diazo_Compound Pyrazole_Cyclo Pyrazole Diazo_Compound->Pyrazole_Cyclo Alkyne Alkyne Alkyne->Pyrazole_Cyclo

Caption: Key synthetic strategies for accessing the pyrazole core.

Key Biological Targets and Mechanisms of Action

The biological activity of pyrazole-containing molecules is incredibly diverse, reflecting their ability to interact with a wide range of protein targets.[2][6][12][25]

Enzyme Inhibition: A Dominant Mechanism

A significant number of pyrazole-based drugs exert their therapeutic effects by inhibiting enzymes.

  • Protein Kinases: The pyrazole scaffold is a prominent feature in many protein kinase inhibitors used in oncology.[4][11][17][26] Of the 74 small molecule kinase inhibitors approved by the FDA, eight contain a pyrazole ring.[11][17] These drugs often act as ATP-competitive inhibitors, with the pyrazole core forming key hydrogen bonds in the hinge region of the kinase active site.[11]

  • Phosphodiesterases (PDEs): Sildenafil's mechanism of action involves the inhibition of PDE5, highlighting the potential of pyrazoles to target this enzyme family.[8][15]

Table 1: Pyrazole-Containing Kinase Inhibitors

Drug NameTarget Kinase(s)Therapeutic Area
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia Vera
CrizotinibALK, ROS1, c-METNon-Small Cell Lung Cancer
EncorafenibBRAF V600EMelanoma
ErdafitinibFGFRUrothelial Carcinoma

Diagram: Pyrazole as a Hinge-Binding Motif in Kinase Inhibition

G Kinase_Hinge Kinase Hinge Region NH C=O Pyrazole_Inhibitor Pyrazole Ring N NH Kinase_Hinge:f1->Pyrazole_Inhibitor:f2 H-Bond Kinase_Hinge:f2->Pyrazole_Inhibitor:f1 H-Bond

Caption: Hydrogen bonding interactions between a pyrazole inhibitor and the kinase hinge region.

Receptor Modulation

Pyrazole derivatives can also act as potent modulators of cell surface and nuclear receptors.

  • Cannabinoid Receptors: Rimonabant is a selective inverse agonist of the CB1 receptor.[16][28] Structure-activity relationship studies have revealed that a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position of the pyrazole are crucial for potent CB1 antagonism.[29][30]

Structure-Activity Relationships (SAR): Guiding Drug Design

The systematic modification of the pyrazole scaffold and its substituents is a cornerstone of optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[5][25][31]

Case Study: SAR of Pyrazole-Based Cannabinoid Receptor Antagonists

The development of rimonabant and related compounds provides a classic example of SAR-driven optimization.[29][30] Key findings from these studies include:

  • C5-Position: A para-substituted phenyl group is optimal for potent CB1 antagonism.[29][30]

  • C3-Position: A carboxamido group is a critical pharmacophoric element.[29][30]

  • N1-Position: A 2,4-dichlorophenyl substituent enhances potency and selectivity.[29][30]

These insights guided the design of increasingly potent and selective CB1 antagonists.[29]

Diagram: SAR of Pyrazole-Based CB1 Antagonists

G Core Pyrazole Core N1 N1-Substituent (e.g., 2,4-Dichlorophenyl) Potency & Selectivity Core->N1 C3 C3-Substituent (e.g., Carboxamide) Essential for Activity Core->C3 C5 C5-Substituent (e.g., p-Substituted Phenyl) Potency Core->C5

Caption: Key structural determinants for the activity of pyrazole-based CB1 antagonists.

Broadening the Therapeutic Horizon: Pyrazoles in Other Disease Areas

The versatility of the pyrazole scaffold continues to be exploited in the discovery of new bioactive molecules for a range of diseases.

  • Anticancer Agents: Beyond kinase inhibitors, pyrazole derivatives have shown promise as inhibitors of other cancer-related targets, including tubulin, EGFR, and CDKs.[25][32][33] They can induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[25][34]

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[35][36][37][38][39][40] Some have shown efficacy against drug-resistant strains like MRSA.[35]

Table 2: Diverse Biological Activities of Pyrazole Derivatives

Biological ActivityExample Target/MechanismReference
AnticancerTubulin polymerization inhibition, CDK inhibition[25][32]
AntibacterialDNA gyrase inhibition[35]
AntifungalErgosterol biosynthesis inhibition[8]
Anti-inflammatoryCOX-2/5-LOX dual inhibition[12]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally established itself as a privileged structure in drug discovery. Its journey from a simple heterocycle to the core of numerous life-changing medicines is a compelling narrative of scientific ingenuity. The continued exploration of novel synthetic methodologies, coupled with advanced computational tools and a deeper understanding of disease biology, will undoubtedly unlock new therapeutic opportunities for pyrazole-containing molecules. The future of this remarkable scaffold is bright, with ongoing research poised to deliver the next generation of innovative medicines for a wide spectrum of human diseases.[1][31]

References

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
  • Celecoxib - Wikipedia.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.
  • Celecoxib History - News-Medical.Net.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets | Bentham Science Publishers.
  • The History of Sildenafil: From Discovery to ED Treatment - Pharmacy Planet.
  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.
  • Review: The Discovery and Development of Sildenafil Citrate.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed.
  • Rimonabant - Wikipedia.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Sildenafil - Wikipedia.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.
  • Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review - OUCI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
  • The discovery and development of of Viagra® (sildenafil citrate) - ResearchGate.
  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD.
  • Viagra's Journey to Blockbuster Patent and the Single Journal Article It Cites - ACS Axial.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity.
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org.
  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES - ijrpr.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
  • A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018) - ResearchGate.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • Rimonabant: From RIO to Ban - PMC - PubMed Central - NIH.
  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
  • Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed.
  • Rimonabant – Knowledge and References - Taylor & Francis.

Sources

Introduction: The Unique Electronic Landscape of the Pyrazole Ring

Sources

Foreword: The Dynamic Nature of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Substituted Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Their value lies in their versatile synthetic accessibility and their ability to act as a robust scaffold for presenting pharmacophoric elements to biological targets.[3][4] However, the inherent chemical nature of N-unsubstituted pyrazoles presents a critical, often underestimated, challenge and opportunity: annular prototropic tautomerism .[5]

This phenomenon, the migration of a proton between the two ring nitrogen atoms, means that a single synthesized compound can exist as a dynamic equilibrium of two distinct tautomers.[6] This structural ambiguity is not a mere academic curiosity; it profoundly influences a molecule's physicochemical properties, including hydrogen bonding capacity, lipophilicity, pKa, and molecular shape.[2][5] Consequently, tautomerism directly impacts pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target binding affinity and selectivity).[3] A comprehensive understanding and predictive control of the tautomeric state are therefore indispensable for the rational design and development of pyrazole-based therapeutics.

This guide moves beyond a simple textbook definition to provide a field-proven perspective on navigating the complexities of pyrazole tautomerism. We will dissect the underlying principles governing the tautomeric equilibrium, detail the robust experimental and computational workflows for its characterization, and contextualize this knowledge within the pragmatic landscape of drug discovery.

The Foundation: Annular Prototropic Tautomerism in Pyrazoles

In asymmetrically substituted pyrazoles, specifically 3(5)-substituted pyrazoles, the proton on the nitrogen can reside on either of the two adjacent nitrogen atoms. This rapid intermolecular proton transfer results in two distinct, coexisting chemical entities.[3] This process is known as annular tautomerism.[6][7]

The numbering of the pyrazole ring begins at the nitrogen atom bearing the proton (the NH group).[6] Therefore, the migration of the proton from N1 to N2 results in a re-numbering of the ring carbons, converting a 3-substituted pyrazole into a 5-substituted pyrazole, and vice versa.[6]

Figure 1: Annular prototropic tautomerism in 3(5)-substituted pyrazoles.

The energy barrier for this proton exchange is relatively low, meaning the interconversion is typically fast on the NMR timescale at room temperature, leading to averaged signals.[6][8] The process is predominantly an intermolecular event, often mediated by solvent molecules or other pyrazole molecules, as the energy barrier for a direct intramolecular 1,2-proton shift is prohibitively high (calculated to be around 48–55 kcal/mol).[3][9]

Governing the Equilibrium: Key Influential Factors

The position of the tautomeric equilibrium (KT) is not random; it is dictated by a subtle interplay of electronic, steric, and environmental factors that stabilize one tautomer over the other.

The Dominant Role of Substituent Electronic Effects

The single most critical factor is the electronic nature of the substituent at the C3/C5 position. A general, field-tested principle has emerged from numerous computational and experimental studies:[9][10]

  • Electron-Donating Groups (EDGs): Substituents that donate electrons, particularly through π-conjugation (e.g., -NH2, -OH, -CH3, -F, -Cl), tend to favor the tautomer where the substituent is at the C3 position .[9][10]

  • Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density (e.g., -NO2, -COOH, -CHO, -CF3) stabilize the tautomer where the substituent is at the C5 position .[6][9]

This preference can be rationalized by considering the electronic landscape of the pyrazole ring. The N1 nitrogen is a pyrrole-like, electron-rich center, while the N2 nitrogen is a pyridine-like, electron-deficient center.[3] EDGs at C3 can effectively donate into the ring system, a favorable interaction. Conversely, placing an EWG at C5 puts it in a conjugated position relative to the N1-H group, which is electronically favorable.[9]

Figure 2: Logical flow of substituent electronic effects on pyrazole tautomerism.

Substituent (R)TypeFavored Tautomer PositionRationale
-NH2, -OHStrong EDG (π-donor)C3Strong electron donation stabilizes the C3 form.[9][10]
-CH3Weak EDG (inductive)C3Alkyl groups generally favor the C3 position.[9]
-F, -ClEDG (π-donor) > EWG (inductive)C3Halogens act as π-donors, favoring the C3 tautomer.[9]
-COOH, -CHOStrong EWG (resonance)C5Conjugated π-acceptors strongly favor the C5 tautomer.[9][10]
-NO2Strong EWG (resonance)C5The nitro group strongly stabilizes the C5 tautomer.[9][11]
-CF3Strong EWG (inductive)C3The trifluoromethyl group, despite being a strong σ-acceptor, has been shown experimentally and computationally to favor the C3 position, representing a notable exception to the general trend for EWGs.[6]

Table 1: Influence of Common Substituents on Tautomeric Preference.

Environmental Context: Solvent and Physical State

The environment surrounding the pyrazole molecule is a powerful modulator of the tautomeric equilibrium.

  • Solution Phase: The polarity and hydrogen-bonding capability of the solvent are critical. Polar protic solvents can form hydrogen bonds with both nitrogen atoms of the pyrazole ring, potentially altering the energy landscape.[3][6] Furthermore, solvent molecules can actively participate in the intermolecular proton transfer mechanism, with studies showing that water molecules, in particular, can significantly lower the activation energy barrier for the exchange.[6][9] In some cases, changing the solvent can shift the equilibrium, although the substituent effect often remains dominant.

  • Solid State: In the crystalline state, the tautomeric equilibrium is frozen into a single form (or occasionally, a specific ratio of desmotropes).[6] The tautomer observed in the crystal is determined by the most stable packing arrangement, which maximizes favorable intermolecular interactions like hydrogen bonding and van der Waals forces.[3] Pyrazoles in the solid state often form hydrogen-bonded aggregates, such as cyclic dimers, trimers, and tetramers, or linear catemers.[3][6] The tautomer present in the solid state is frequently, but not always, the major tautomer observed in solution.[9][12]

The Scientist's Toolkit: Analytical and Computational Characterization

Determining the tautomeric preference is a multi-faceted process that requires a synergistic approach, combining spectroscopic, structural, and computational techniques. No single method provides a complete picture; instead, they offer complementary and cross-validating evidence.

Figure 3: A self-validating experimental and computational workflow for pyrazole tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and frequently used technique for studying pyrazole tautomerism in solution.

  • Causality of Choice: NMR allows direct observation of the molecule's structure in the solution state, which is most relevant to its biological activity. By manipulating temperature, one can probe the kinetics of the proton exchange.

  • Key Nuclei: 1H, 13C, and 15N NMR are all informative. 13C NMR is particularly useful as the chemical shifts of C3 and C5 are highly sensitive to the tautomeric state.[6][9] 15N NMR provides direct insight into the electronic environment of the nitrogen atoms, with the "pyrrole-like" N1 and "pyridine-like" N2 exhibiting distinct chemical shifts.[13]

  • Low-Temperature (LT) NMR: At room temperature, rapid proton exchange often leads to coalescence of the C3 and C5 signals into a single, time-averaged peak.[6] By cooling the sample, the rate of exchange can be slowed to the point where separate, sharp signals for each tautomer can be observed (the "slow exchange regime").[8] The relative integration of these signals provides a direct quantitative measure of the tautomeric equilibrium constant (KT).[8]

  • Solid-State (CP/MAS) NMR: 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is used to study the tautomeric form in the bulk solid state, providing a crucial link between crystallographic data and the bulk material.[14][13] This technique can confirm if the tautomer identified by single-crystal X-ray is representative of the entire sample.[6]

Experimental Protocol: Determination of Tautomeric Equilibrium by Low-Temperature 13C NMR

  • Sample Preparation: Dissolve an accurately weighed sample (10-20 mg) of the substituted pyrazole in a suitable deuterated solvent with a low freezing point (e.g., DMSO-d6, CDCl3, or THF-d8) in a high-quality NMR tube. The choice of solvent is critical, as it can influence the equilibrium.[6]

  • Initial Spectrum: Acquire a standard 13C NMR spectrum at ambient temperature (e.g., 298 K) to establish reference chemical shifts and observe any signal broadening or averaging at the C3 and C5 positions.

  • Temperature Reduction: Lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Slow Exchange Regime: Continue cooling until the broad/averaged signals for C3 and C5 resolve into two distinct sets of sharper signals, corresponding to the two individual tautomers. This typically occurs at temperatures below 223 K (-50 °C).[8]

  • Quantitative Analysis: Once in the slow exchange regime, acquire a fully relaxed 13C spectrum with a long relaxation delay (D1) to ensure accurate signal integration.

  • Data Processing: Integrate the signals corresponding to C3/C5 of the major tautomer and the minor tautomer. The tautomeric ratio (KT) is the ratio of these integrals.

  • Self-Validation: Confirm assignments by comparing the observed chemical shifts to those predicted by DFT calculations or by analyzing "fixed" N-methylated derivatives, which lock the molecule into a single tautomeric form.[13]

Single-Crystal X-Ray Crystallography
  • Causality of Choice: This technique provides unambiguous, high-resolution structural information of the molecule in the solid state. It is the "gold standard" for determining which tautomer is present in a crystal.[12][13]

  • Methodology: A suitable single crystal of the pyrazole compound is grown and subjected to X-ray diffraction. The resulting electron density map allows for the precise localization of all non-hydrogen atoms. The position of the tautomeric proton can often be located directly or inferred from the N-N and N-C bond lengths and the hydrogen bonding pattern within the crystal lattice.[13]

  • Insight Provided: X-ray crystallography reveals the specific tautomeric form, its conformation, and the intricate network of intermolecular interactions (dimers, trimers, catemers) that stabilize the crystal structure.[3][8] This information is invaluable for understanding solid-state properties and for validating computational models.

Computational Chemistry
  • Causality of Choice: Computational methods, particularly Density Functional Theory (DFT), are essential for predicting tautomeric stabilities and rationalizing experimental findings.[9][10] They are cost-effective and allow for the systematic evaluation of a wide range of substituents and environmental effects.

  • Methodology: The geometries of both tautomers are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6][9] Frequency calculations are performed to confirm that the structures are true energy minima and to obtain thermodynamic data (enthalpy, Gibbs free energy). The relative Gibbs free energy (ΔG) between the two tautomers indicates the predicted equilibrium position.

  • Insight Provided:

    • Relative Stabilities: Calculations can accurately predict which tautomer is energetically more stable and by how much, both in the gas phase and with solvent models (e.g., PCM).[10]

    • Rationalization: Analysis of molecular orbitals and charge distributions can explain why a particular substituent favors one tautomer over another.

    • Spectroscopic Prediction: Calculated NMR chemical shifts (using methods like GIAO) can be compared with experimental data to aid in signal assignment and confirm the identity of the major tautomer.[6]

TechniquePhaseInformation ProvidedStrengthsLimitations
NMR Spectroscopy SolutionTautomer ratio (KT), kinetics of exchangeQuantitative, reflects biologically relevant phaseSignal averaging at RT, requires low temp for resolution
X-Ray Crystallography SolidUnambiguous single tautomer structure, packing"Gold standard" for solid state, high resolutionRequires suitable single crystals, may not reflect bulk or solution
Solid-State NMR SolidTautomeric form in bulk powderAnalyzes bulk material, bridges X-ray and solution dataLower resolution than solution NMR, can be complex
Computational (DFT) In silicoRelative energies (ΔG), reaction barriers, NMR shiftsPredictive, provides mechanistic insight, cost-effectiveAccuracy depends on model, solvent effects are approximations

Table 2: Comparative Analysis of Key Techniques for Tautomer Characterization.

Implications in Drug Discovery and Development

The tautomeric state of a pyrazole-based drug candidate is not a static feature but a dynamic property that directly influences its interaction with the biological system.

  • Receptor Binding: The two tautomers of a single compound are distinct isomers with different shapes and, critically, different hydrogen bond donor/acceptor patterns. One tautomer may fit perfectly into a receptor's active site, forming key hydrogen bonds, while the other may bind weakly or not at all. The observed biological activity will be a function of the concentration of the active tautomer at the target site.

  • Physicochemical Properties & ADME: Tautomerism affects properties that govern a drug's journey through the body. A shift in the tautomeric equilibrium can alter a molecule's logP, solubility, and pKa. For example, the more polar tautomer might exhibit better aqueous solubility but lower membrane permeability. Understanding the dominant tautomeric form is therefore essential for building accurate structure-activity relationships (SAR) and for optimizing the ADME profile of a lead compound.[2][5]

Conclusion: A Mandate for Rigorous Characterization

Tautomerism in substituted pyrazoles is a fundamental property that must be addressed proactively throughout the drug discovery and development pipeline. Assuming a single, static structure for a 3(5)-substituted pyrazole is a significant oversight that can lead to misleading SAR, poor optimization, and irreproducible results.

For the modern medicinal chemist, a thorough characterization of the tautomeric landscape is not optional; it is a requirement for scientific integrity and a prerequisite for success. By employing a synergistic workflow of low-temperature NMR, X-ray crystallography, and computational modeling, researchers can confidently identify the dominant tautomeric forms, understand the factors that control the equilibrium, and ultimately design more effective and reliable pyrazole-based therapeutics.

References

  • Ferreira, I. C. F. R., Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Available from: [Link]

  • Elguero, J., Claramunt, R. M., & Foces-Foces, C. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. Available from: [Link]

  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. Available from: [Link]

  • Cristiano, M. L. S., Secrieru, A., O'Neill, P. M. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Priehl, C., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. Available from: [Link]

  • Claramunt, R. M., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Al-Sehemi, A. G., et al. (2003). The annular tautomerism of the curcuminoid NH-pyrazoles. RSC Publishing. Available from: [Link]

  • Faure, R., et al. (1988). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

  • Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Center for Biotechnology Information. Available from: [Link]

  • Alkorta, I., & Elguero, J. (2003). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. ResearchGate. Available from: [Link]

  • Alkorta, I., et al. (1994). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available from: [Link]

  • Oziminski, W. P. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available from: [Link]

  • Singh, R., et al. (2022). Tautomeric structures of pyrazole (A) and essential reaction sites (B). ResearchGate. Available from: [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Minkin, V. I., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry. Available from: [Link]

  • Elguero, J., et al. (2000). Tautomerism of heterocycles: Five-membered rings with one heteroatom. ResearchGate. Available from: [Link]

  • Semantic Scholar. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Semantic Scholar. Available from: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2018). Pairs of tautomeric pyrazoles. ResearchGate. Available from: [Link]

  • Svete, J., et al. (2011). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Tautomer. Wikipedia. Retrieved from: [Link]

  • Katritzky, A. R., & Karelson, M. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles. Available from: [Link]

  • ResearchGate. (2023). Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. Available from: [Link]

  • Priehl, C., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available from: [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methyl-1H-pyrazole-3-carbaldehyde (CAS No: 3273-44-7) is a pivotal heterocyclic building block in the landscape of modern chemical research. As a bifunctional molecule, featuring both a reactive aldehyde group and a versatile pyrazole core, it serves as a crucial intermediate in the synthesis of a wide array of compounds with significant pharmacological and material science applications. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The aldehyde functionality at the 3-position provides a convenient handle for further molecular elaboration, enabling its incorporation into more complex scaffolds, such as Schiff bases, chalcones, and other heterocyclic systems.

This guide offers a comprehensive technical overview of the essential spectroscopic data required for the unambiguous identification and characterization of this compound. By delving into the causality behind spectroscopic signals and providing field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize, purify, and utilize this important chemical entity.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output.

  • Molecular Formula: C₅H₆N₂O

  • Molecular Weight: 110.12 g/mol [4]

  • IUPAC Name: this compound

  • InChI Key: CZAZDIRRZHGKBI-UHFFFAOYSA-N[5]

  • Canonical SMILES: CC1=CC(=NN1)C=O

  • Physical Form: Solid[5]

  • Storage Conditions: Inert atmosphere, 2-8°C[5]

The structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. It is substituted with a methyl group at the C5 position and a carbaldehyde (formyl) group at the C3 position. The presence of the N-H proton means the molecule can exist in tautomeric forms, although the 1H form is generally predominant.

Synthesis Pathway Overview: The Vilsmeier-Haack Reaction

A prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes, and by extension other formylated pyrazoles, is the Vilsmeier-Haack reaction.[1][3] This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like dimethylformamide, DMF). While various synthetic routes exist, this method is notable for its reliability in introducing the aldehyde group onto the pyrazole core.

G cluster_reagents Vilsmeier Reagent Formation DMF Dimethylformamide (DMF) POCl3 Phosphorus Oxychloride (POCl₃) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ Formylation Electrophilic Attack Vilsmeier_Reagent->Formylation Pyrazole_Precursor 5-Methyl-1H-pyrazole (Substrate) Pyrazole_Precursor->Formylation Product This compound Formylation->Product

Caption: General workflow for the Vilsmeier-Haack formylation of a pyrazole.

Spectroscopic Data Analysis

The combination of NMR, IR, and Mass Spectrometry provides a complete "fingerprint" of the molecule, confirming its identity and purity.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, the spectrum is expected to show four distinct signals in a deuterated solvent like DMSO-d₆ or CDCl₃. The N-H proton is often broad and its chemical shift is highly dependent on solvent and concentration.

Table 1: Representative ¹H NMR Data

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Causality
Aldehyde-H 9.8 - 10.0 Singlet (s) 1H The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the aromatic ring current.
Pyrazole-H4 6.5 - 6.8 Singlet (s) 1H This proton is attached to the C4 carbon of the pyrazole ring. Its chemical shift is in the aromatic region, influenced by the ring's electron density.[6]
Methyl-H (C5) 2.3 - 2.5 Singlet (s) 3H The methyl protons are in the aliphatic region. Their slight downfield shift from a typical alkane is due to attachment to the aromatic pyrazole ring.

| N-H | 13.0 - 14.0 (Broad) | Broad Singlet (br s) | 1H | The acidic N-H proton of the pyrazole ring is significantly deshielded and often exchanges with residual water, leading to a broad signal. Its position is highly variable. |

Note: Chemical shifts are predictive and based on data from structurally similar pyrazole aldehydes. Actual values may vary based on solvent and experimental conditions.[6][7][8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Five signals are expected, corresponding to the five unique carbon atoms in the structure.

Table 2: Representative ¹³C NMR Data

Signal Assignment Chemical Shift (δ, ppm) Rationale & Causality
C=O (Aldehyde) 185 - 190 The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom.
C5 (Pyrazole) 148 - 152 This is a quaternary carbon attached to the methyl group and nitrogen. Its chemical shift is influenced by both substituents.
C3 (Pyrazole) 138 - 142 This quaternary carbon is attached to the electron-withdrawing aldehyde group, causing a significant downfield shift.
C4 (Pyrazole) 110 - 115 This is the only methine (CH) carbon on the pyrazole ring. It is generally the most upfield of the ring carbons.[6][9]

| CH₃ (Methyl) | 12 - 15 | The methyl carbon signal appears in the typical upfield aliphatic region. |

Note: As with ¹H NMR, these values are representative and compiled from data on analogous pyrazole structures.[7][9]

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Causality
3200 - 3400 (Broad) N-H Stretch Pyrazole N-H The broadness of this peak is characteristic of hydrogen bonding between molecules.
2950 - 3100 C-H Stretch Aromatic C-H & Aldehyde C-H The aldehyde C-H stretch often appears as a distinct, weaker peak around 2750-2850 cm⁻¹.
2850 - 2960 C-H Stretch Aliphatic (Methyl) Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.[10]
1680 - 1710 (Strong) C=O Stretch Aldehyde Carbonyl This is a very strong and sharp absorption, highly characteristic of the carbonyl group. Its position indicates conjugation with the pyrazole ring.

| 1550 - 1620 | C=N & C=C Stretch | Pyrazole Ring | These absorptions are characteristic of the stretching vibrations within the aromatic pyrazole ring. |

Note: The exact positions of IR bands can be influenced by the physical state of the sample (e.g., solid KBr pellet vs. liquid film).[11]

MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

  • Molecular Ion (M⁺): The expected exact mass for C₅H₆N₂O is 110.0480 Da. In a typical low-resolution mass spectrum, a prominent peak would be observed at m/z = 110 . The corresponding [M+H]⁺ peak at m/z = 111 would also be expected, especially with soft ionization techniques like Electrospray Ionization (ESI).

  • Key Fragmentation: A characteristic fragmentation pathway would be the loss of the aldehyde group's hydrogen radical (-•H) to give a stable acylium ion at m/z = 109 , or the loss of the entire formyl group (-•CHO) to give a fragment at m/z = 81 .

Experimental Protocol: ¹H NMR Acquisition

This protocol outlines a standard procedure for obtaining a high-quality proton NMR spectrum. Trustworthiness is ensured by including steps for sample purity and instrument calibration.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound. The sample must be dry and free of residual solvents.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is often chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

    • Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks. This is typically an automated process.

    • Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 16 ppm) to ensure all expected signals are captured.

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Apply the Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Data Processing:

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the protons.

    • Analyze the chemical shifts and multiplicities to assign the signals to the molecular structure.

Caption: Standard workflow for NMR spectroscopic analysis.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Signal Word: Warning.[5]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

    • Avoid breathing dust, fumes, or vapors.[12]

    • Wash hands thoroughly after handling.[12][14]

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • Store in a tightly closed container in a cool, dry place.[13]

Conclusion

The structural elucidation of this compound is straightforward when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aldehyde, N-H, pyrazole ring), and mass spectrometry verifies the molecular weight. The data presented in this guide, including characteristic chemical shifts, absorption frequencies, and fragmentation patterns, serve as a reliable reference for chemists working with this versatile synthetic intermediate. Adherence to the described analytical protocols and safety guidelines will ensure both the integrity of scientific results and the well-being of laboratory personnel.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.
  • Dube, P. N., Bule, S. S., Ushir, Y. V., & Kumbhare, M. (n.d.). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. SpringerLink.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2025, July 26). This compound - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound | 3273-44-7.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet.
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR.
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Archana, S. D., Banu, H. A. N., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.
  • Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 3273-44-7.
  • Abdel-Wahab, B. F. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds. Springer.
  • Natural Sciences Publishing. (2021, January 1). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
  • Elguero, J., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
  • Merck. (n.d.). This compound.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019, November 16). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.
  • IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review.
  • SlideShare. (n.d.). Infrared (IR) Spectroscopy.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-3-carbaldehyde | 27258-32-8.

Sources

Navigating the Chemistry of 5-Methyl-1H-Pyrazole-3-Carbaldehyde: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of a Versatile Building Block

5-Methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde that has garnered significant interest in the fields of medicinal chemistry and drug development.[1] Its pyrazole core and reactive aldehyde functionality make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. However, as with any reactive chemical intermediate, a thorough understanding of its safety profile and potential hazards is paramount for its responsible and safe handling in a research and development setting. This guide provides a comprehensive overview of the known safety and hazard information for this compound, drawing from available safety data sheets, related compound toxicology, and general principles of chemical reactivity.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical identity.

PropertyValueSource
CAS Number 3273-44-7[2]
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.12 g/mol [2]
Appearance Solid-

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[3]

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Pictograms:



Signal Word: Warning

Toxicological Profile: Understanding the Risks

While specific toxicological studies on this compound are not extensively available, the GHS classification indicates a moderate acute oral toxicity. The irritant properties are likely due to the reactivity of the aldehyde group with biological macromolecules in the skin, eyes, and respiratory tract.

The metabolism of pyrazole itself has been studied, revealing hydroxylation and conjugation as primary metabolic pathways.[4] It is plausible that this compound undergoes similar metabolic transformations. Some pyrazole derivatives have been shown to exhibit acute toxicity in mammalian models, with mechanisms linked to the inhibition of mitochondrial respiration.[5] This underscores the importance of minimizing exposure to this class of compounds.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and the consistent use of appropriate personal protective equipment is crucial when working with this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the compound is handled.[6]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation or perforation before each use.

    • Lab Coat: A buttoned lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: For most laboratory-scale operations under a fume hood, respiratory protection may not be necessary. However, if there is a potential for inhalation of dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound eye_protection Wear Chemical Safety Goggles start->eye_protection face_shield Add Face Shield (if splash risk) eye_protection->face_shield gloves Wear Chemically Resistant Gloves face_shield->gloves Yes face_shield->gloves No lab_coat Wear Lab Coat gloves->lab_coat respirator Use Respirator (if inhalation risk) lab_coat->respirator end_ppe Proceed with Work respirator->end_ppe Yes respirator->end_ppe No

Caption: PPE decision workflow for handling this compound.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential to prevent hazardous reactions.

  • Chemical Stability: The compound is generally stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid exposure to moisture, as this can affect the integrity of the compound.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6][8] Reactions with these substances can be exothermic and may produce hazardous products.

  • Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][8][9]

Reactivity_Hazards cluster_reactants Incompatible Materials cluster_conditions Hazardous Conditions cluster_products Hazardous Products compound This compound oxidizers Strong Oxidizing Agents compound->oxidizers bases Strong Bases compound->bases reducers Strong Reducing Agents compound->reducers heat Excessive Heat / Fire compound->heat exothermic Exothermic Reaction oxidizers->exothermic bases->exothermic reducers->exothermic decomposition Nitrogen Oxides (NOx) Carbon Monoxide (CO) Carbon Dioxide (CO2) heat->decomposition

Caption: Reactivity and hazardous decomposition pathways.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent the spill from entering drains or waterways.

    • Contact your institution's environmental health and safety (EHS) department for assistance with cleanup and disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.[6]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain. Contact a licensed professional waste disposal service to dispose of this material.[6]

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards that must be managed through careful handling and adherence to established safety protocols. By understanding its toxicological properties, reactivity, and the necessary precautions, researchers can safely harness its synthetic potential while minimizing risks to themselves and their colleagues. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before working with this compound.

References

  • Capot Chemical. (2025, December 22). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Sharma, S., Sharma, P., Singh, V., Vaishali, Kumar, V., Das, D. K., ... Devi, P. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 78(11), 6287–6314. Retrieved from [Link]

  • Sharma, S., Sharma, P., Singh, V., Vaishali, Kumar, V., Das, D. K., ... Devi, P. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 78(11), 6287–6314. Retrieved from [Link]

  • Preston, S., Jabbar, A., Nowell, C., Rlog, M., Monserrat, L., ... Gasser, R. B. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 5-methyl-1H-pyrazole-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on characterizing the solubility of 5-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. We will explore the physicochemical properties governing its solubility and present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment. This document is structured to provide not just procedural steps, but the causal reasoning behind experimental choices, ensuring a robust and reproducible approach to solubility profiling.

Introduction: The Criticality of Solubility in Drug Development

In the journey from a chemical entity to a therapeutic agent, solubility is a foundational physicochemical parameter. Poor aqueous solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[1] For a molecule like this compound, understanding its solubility profile is not merely a data point; it is a crucial piece of the puzzle that informs lead optimization, formulation strategies, and the overall probability of success for a drug candidate.[2]

This guide will focus on two key types of solubility measurements pertinent to drug discovery:

  • Kinetic Solubility: This measurement reflects the solubility of a compound under conditions often encountered in high-throughput screening (HTS), where a compound is rapidly dissolved from a concentrated DMSO stock into an aqueous buffer.[3][4][5] It is a measure of how quickly a compound dissolves and stays in solution over a short period and is invaluable for interpreting bioassay results.[6]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid form of the compound.[7][8] This value is essential for pre-formulation and understanding the maximum achievable concentration under equilibrium conditions.[1]

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. These characteristics provide a theoretical basis for its expected behavior in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆N₂O[9][10]
Molecular Weight 110.12 g/mol [9][10]
Physical Form Solid[9]
InChI Key CZAZDIRRZHGKBI-UHFFFAOYSA-N[9]
Hydrogen Bond Donors 1 (from the pyrazole -NH)PubChem
Hydrogen Bond Acceptors 2 (from the pyrazole -N= and the aldehyde -C=O)PubChem
Predicted LogP Varies by prediction algorithm, typically ~0.5-1.0XLogP3, etc.

The structure of this compound, featuring both hydrogen bond donors and acceptors, suggests the potential for interaction with polar solvents. The pyrazole ring itself is aromatic and possesses both acidic (-NH) and basic (pyridinic nitrogen) character, hinting at pH-dependent solubility. The aldehyde group adds polarity, while the methyl group contributes a small degree of lipophilicity. Based on the general principle of "like dissolves like," we can hypothesize that this compound will exhibit some solubility in polar organic solvents and potentially limited solubility in water, which can be modulated by pH.[11][12]

Experimental Determination of Solubility

The following sections detail robust, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound. The choice of which assay to perform depends on the stage of drug discovery; kinetic assays are often used for rapid screening of many compounds, while thermodynamic assays provide more definitive data for lead candidates.[4][6]

Kinetic Solubility Assay

The kinetic solubility assay is designed to mimic the conditions of high-throughput screening, where compounds are introduced into an aqueous buffer from a DMSO stock solution.[5] This method is rapid and well-suited for early-stage discovery.[4]

A concentrated stock solution of the test compound in DMSO is serially diluted into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). The formation of a precipitate is monitored, typically by light scattering (nephelometry) or by separating undissolved particles and quantifying the remaining dissolved compound via UV spectrophotometry or LC-MS.[3][4][6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO dispense_stock Dispense Stock into 96-Well Plate prep_stock->dispense_stock prep_buffer Prepare PBS Buffer (pH 7.4) add_buffer Add PBS Buffer to Achieve Final Concentrations prep_buffer->add_buffer dispense_stock->add_buffer mix_incubate Mix & Incubate (e.g., 2h @ 25°C) add_buffer->mix_incubate filter Filter Plate to Remove Precipitate mix_incubate->filter quantify Quantify Soluble Compound (UV-Vis or LC-MS/MS) filter->quantify calculate Calculate Solubility vs. Calibration Curve quantify->calculate

Caption: Workflow for Kinetic Solubility Determination.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[3][5] Ensure the compound is fully dissolved.

    • Prepare the aqueous assay buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4, to mimic physiological conditions. Filter the buffer through a 0.22 µm filter.[5]

  • Assay Plate Preparation:

    • Using a 96-well microtiter plate, dispense small volumes (e.g., 2 µL) of the 10 mM DMSO stock solution into the appropriate wells.

    • Add the aqueous buffer to the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.

  • Incubation:

    • Seal the plate and shake it vigorously for a defined period, typically 1 to 2 hours, at a controlled temperature (e.g., 25°C).[4]

  • Separation and Quantification:

    • After incubation, separate the undissolved precipitate from the soluble compound. This is commonly achieved by centrifugation followed by collection of the supernatant or by filtration using a solubility filter plate (e.g., Millipore MultiScreen).[4][5]

    • Quantify the concentration of the compound in the filtrate/supernatant. This can be done using a UV plate reader if the compound has a suitable chromophore, or more selectively and sensitively using LC-MS/MS.[7]

    • A calibration curve must be prepared by diluting the DMSO stock solution in a mixture of the aqueous buffer and DMSO that matches the final assay conditions to accurately determine the concentration.[5]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which the compound remains in solution under these conditions.

Thermodynamic (Equilibrium) Solubility Assay

The thermodynamic solubility assay measures the saturation solubility of a compound and is considered the "gold standard" for this parameter.[8] It is crucial for lead optimization and pre-formulation activities.[2]

An excess amount of the solid compound is suspended in the solvent of interest (e.g., water, buffer). The suspension is agitated until equilibrium is reached between the solid and dissolved compound. The solid material is then removed, and the concentration of the compound in the saturated solution is determined.[1][8]

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis weigh Weigh Excess Solid Compound into Vials add_solvent Add Solvent (e.g., pH 7.4 Buffer) weigh->add_solvent incubate Incubate with Agitation (e.g., 24-48h @ 25°C) add_solvent->incubate separate Separate Solid from Solution (Centrifugation/Filtration) incubate->separate quantify Quantify Concentration of Supernatant (HPLC-UV) separate->quantify calculate Determine Solubility from Calibration Curve quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation:

    • Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[8] Using the crystalline solid form is critical as different polymorphs can have different solubilities.

    • Add a precise volume of the desired solvent (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4) to the vial.[8]

  • Equilibration:

    • Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[7][8] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

  • Sample Processing:

    • After equilibration, remove the undissolved solid. This is best achieved by high-speed centrifugation followed by careful removal of the supernatant, or by passing the solution through a low-binding filter (e.g., PVDF).

  • Quantification:

    • Accurately dilute the saturated supernatant with a suitable mobile phase.

    • Quantify the compound's concentration using a validated analytical method, typically reverse-phase HPLC with UV detection (HPLC-UV).[1] An LC-MS/MS method can also be used for higher sensitivity.[7]

    • A standard calibration curve must be generated using accurately weighed amounts of the test compound dissolved in the mobile phase.

  • Data Analysis:

    • The concentration determined from the calibration curve represents the thermodynamic solubility of the compound in the tested solvent at that specific temperature and pH.

Trustworthiness and Self-Validation

To ensure the integrity of the generated solubility data, every protocol must be a self-validating system. This is achieved through several key practices:

  • Reference Compounds: Always include well-characterized reference compounds with known high and low solubility in each assay run. This validates instrument performance and the experimental procedure.

  • Replicates: All measurements should be performed in at least duplicate, and preferably triplicate, to assess the reproducibility of the results.[4]

  • Purity Analysis: The purity of the this compound sample should be confirmed (e.g., by LC-MS or NMR) before the assay, as impurities can significantly affect solubility.

  • pH Measurement: For aqueous solubility measurements, it is critical to measure the final pH of the saturated solution, as the solubility of ionizable compounds can be highly pH-dependent.[1]

Conclusion

Determining the solubility of this compound is a fundamental step in its evaluation as a potential drug candidate. By employing rigorous, well-controlled kinetic and thermodynamic assays, researchers can generate high-quality, reliable data. This information is essential for guiding structure-activity relationship (SAR) studies, enabling appropriate formulation for in vivo testing, and ultimately, de-risking the compound's progression through the drug discovery and development pipeline. The protocols and principles outlined in this guide provide a comprehensive framework for achieving this critical characterization.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • protocols.io. (2025-08-03). In-vitro Thermodynamic Solubility. Available from: [Link]

  • protocols.io. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Scribd. Procedure For Determining Solubility Of Organic Compounds. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Chemistry For Everyone. (2025-02-11). How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]

  • PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • ChemBK. 3-Methyl-1H-pyrazole-5-carbaldehyde. Available from: [Link]

  • Fisher Scientific. (2023-08-25). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. Available from: [Link]

  • PubChem. 1-Methyl-1H-pyrazole-3-carboxaldehyde. Available from: [Link]

  • Master Organic Chemistry. (2020-08-09). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

Sources

stability of pyrazole carbaldehyde compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of Pyrazole Carbaldehyde Compounds

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical , a class of molecules that serve as critical building blocks in pharmaceutical and agrochemical research.[1][2][3] The inherent reactivity of the aldehyde functional group, coupled with the aromatic pyrazole core, presents unique stability challenges that must be understood to ensure the integrity of research and the viability of drug development pipelines. This document moves beyond theoretical discussions to provide field-proven insights into degradation pathways, factors influencing stability, and robust experimental protocols for assessment. We detail a self-validating framework for forced degradation studies, designed to elucidate intrinsic stability and develop reliable, stability-indicating analytical methods.[1][4] This guide is intended for researchers, chemists, and drug development professionals who handle, synthesize, or formulate with pyrazole carbaldehydes, equipping them with the knowledge to ensure compound integrity from bench to clinic.

Introduction: The Double-Edged Sword of Reactivity

Pyrazole carbaldehydes are highly valued synthons in medicinal chemistry. The pyrazole ring is a metabolically stable, privileged scaffold found in numerous FDA-approved drugs, offering a versatile framework for molecular design.[5][6][7] The carbaldehyde group, in turn, is a gateway for a vast array of chemical transformations, allowing for the construction of complex molecular architectures such as Schiff bases, pyrano[2,3-c]pyrazoles, and other fused heterocyclic systems.[2][3]

However, the very reactivity that makes the aldehyde group synthetically useful also renders it a primary liability for compound stability. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack, leading to the formation of impurities that can confound biological assays, compromise product shelf-life, and introduce safety concerns. Understanding the stability of a pyrazole carbaldehyde is not an optional, late-stage activity; it is a foundational requirement that informs synthesis, purification, storage, and formulation development.

This guide provides the strategic and tactical knowledge required to proactively assess and manage the stability of these critical compounds.

Foundational Stability: Understanding the Core Structure

The stability of a pyrazole carbaldehyde is governed by the interplay between the pyrazole ring and the aldehyde substituent.

  • The Pyrazole Ring: The pyrazole nucleus itself is an aromatic, five-membered heterocycle with two adjacent nitrogen atoms.[7] Its aromaticity confers significant thermodynamic stability.[8][9] The ring is generally resistant to non-extreme pH changes and oxidation. The specific substitution pattern on the ring, however, can electronically influence the reactivity of the attached carbaldehyde.

  • The Carbaldehyde Group: This functional group is the primary site of instability. Its electrophilic carbon is susceptible to nucleophiles, and the aldehydic proton is readily abstracted, making it prone to oxidation.

The two most common non-photolytic degradation pathways are:

  • Oxidation: The aldehyde is easily oxidized to the corresponding carboxylic acid. This is one of the most frequently observed degradation pathways, often catalyzed by trace metals or exposure to atmospheric oxygen.[10]

  • Hydrolysis/Solvolysis: While less common for the aldehyde itself, reactions with solvent or hydrolysis can occur, particularly under basic conditions, potentially leading to Cannizzaro-type disproportionation reactions (formation of an alcohol and a carboxylic acid) if no α-hydrogens are present.

Below is a generalized depiction of the primary degradation pathways.

Caption: Primary degradation routes for pyrazole carbaldehydes.

Systematic Stability Assessment: The Forced Degradation Study

To understand a compound's intrinsic stability, we must intentionally subject it to stress conditions that accelerate its decomposition. This process, known as forced degradation or stress testing, is a cornerstone of pharmaceutical development.[4][11][12] The objective is not to destroy the compound, but to achieve a modest level of degradation (typically 5-20%) to identify the likely degradation products and establish a "stability-indicating" analytical method.[1]

A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the parent compound and unequivocally separate it from all potential degradation products, impurities, and excipients.[10][13]

Causality Behind Stress Conditions

The choice of stressors is not arbitrary; each condition simulates a potential real-world scenario that the compound might encounter during its lifecycle.

Stress ConditionRationale & CausalityTypical Conditions
Acid Hydrolysis Simulates acidic environments (e.g., gastric fluid) and assesses susceptibility to acid-catalyzed degradation.0.1 M - 1 M HCl at elevated temperatures (e.g., 60°C).[1][10]
Base Hydrolysis Simulates alkaline environments and probes for susceptibility to base-catalyzed reactions like hydrolysis or disproportionation.0.1 M - 1 M NaOH at room or elevated temperature.[1][10]
Oxidation Simulates exposure to atmospheric oxygen or oxidative enzymes. Hydrogen peroxide is a common, aggressive oxidizing agent.3-30% H₂O₂ at room temperature.[10][14]
Thermal Stress Evaluates the compound's stability at elevated temperatures, relevant for manufacturing (e.g., drying) and long-term storage.Dry heat (e.g., 80-100°C) or reflux in a neutral solvent.
Photostability Assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines, crucial for packaging and handling decisions.Exposure to a controlled light source (e.g., Xenon lamp) providing UV and visible light.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step protocol for conducting a forced degradation study on a representative compound, 1-isopropyl-1H-pyrazole-4-carbaldehyde. The workflow is designed to be self-validating by including controls and systematic analysis.

Mandatory Visualization: Experimental Workflow

ForcedDegradationWorkflow prep_stock 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) prep_samples 2. Prepare Stress Samples (Acid, Base, Oxidative, Thermal) prep_stock->prep_samples prep_control 3. Prepare Control Sample (Stock diluted in Mobile Phase) prep_stock->prep_control incubate 4. Incubate Under Stress (Monitor for 5-20% degradation) prep_samples->incubate hplc 7. HPLC Analysis (Inject Control & Stressed Samples) prep_control->hplc sampling 5. Sample at Time Points (e.g., 0, 4, 8, 24 hrs) incubate->sampling neutralize 6. Neutralize & Dilute (Quench reaction, prepare for HPLC) sampling->neutralize neutralize->hplc data 8. Data Analysis (Peak Purity, Mass Balance, ID Degradants) hplc->data

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution : Prepare an accurate stock solution of the pyrazole carbaldehyde compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.[10]

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.[10]

    • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature. Aldehydes can be particularly sensitive to base, so milder conditions are often a better starting point.[10]

    • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.[10]

    • Control Sample : Prepare a control by diluting the stock solution with the initial mobile phase to the target analytical concentration (e.g., 100 µg/mL).

  • Time Points and Sampling : Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Sample Preparation for Analysis :

    • Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (stressed and control) with the mobile phase to the final target concentration for HPLC analysis.

  • Analysis : Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is critical for resolving the parent compound from its degradation products. A reverse-phase C18 column is typically a good starting point.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A : 0.1% Formic acid in water.[10]

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.[10]

  • Gradient : A linear gradient is essential to ensure the elution of both polar (e.g., carboxylic acid) and non-polar components. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.[10]

  • Detection : UV detection at a wavelength where the parent compound has significant absorbance (e.g., 254 nm), or using a Photodiode Array (PDA) detector to assess peak purity across all chromatograms.[10]

  • Structural Elucidation : For identifying unknown degradation peaks, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[1]

Best Practices for Handling and Storage

Based on the chemical nature of pyrazole carbaldehydes, the following best practices are recommended to ensure their stability in a laboratory setting.

  • Temperature : Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable to slow down potential degradation reactions.[1][10]

  • Atmosphere : Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric oxygen and moisture, which can promote oxidation and other side reactions.

  • Light : Protect from light by using amber vials or storing in the dark, as UV radiation can catalyze degradation.

  • Purity : Use high-purity, anhydrous solvents when preparing solutions to avoid introducing contaminants that could catalyze decomposition.[10] The purity of the starting material itself is critical, as impurities can accelerate degradation.[15]

Conclusion

The is a critical parameter that must be proactively managed throughout the research and development lifecycle. Their synthetic utility is balanced by the inherent reactivity of the aldehyde group, which is primarily susceptible to oxidation. A systematic approach using forced degradation studies is the most effective way to understand intrinsic stability, identify potential degradants, and develop robust, stability-indicating analytical methods. By implementing the protocols and best practices outlined in this guide, researchers can ensure the integrity of their compounds, leading to more reliable scientific outcomes and accelerating the development of new therapeutics and other valuable chemical entities.

References

  • Title: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Source: Benchchem.
  • Title: An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Source: Benchchem.
  • Title: Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Source: ResearchGate. URL: [Link]

  • Title: Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Source: ResearchGate. URL: [Link]

  • Title: Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. Source: New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC - PubMed Central. URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source: MDPI. URL: [Link]

  • Title: Optimizing Synthesis: Factors to Consider When Buying 1H-Pyrazole-4-carbaldehyde. Source: Geshem. URL: [Link]

  • Title: Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Source: NIH. URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Source: ResearchGate. URL: [Link]

  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Source: PMC - NIH. URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: NIH. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC - NIH. URL: [Link]

  • Title: Forced Degradation Studies. Source: MedCrave online. URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Forced Degradation – A Review. Source: Austin Publishing Group. URL: [Link]

  • Title: Development of forced degradation and stability indicating studies for drug substance and drug product. Source: International Journal of Research in Pharmacology & Pharmacotherapeutics. URL: [Link]

  • Title: A Review: Stability Indicating Forced Degradation Studies. Source: Research Journal of Pharmacy and Technology. URL: [Link]

Sources

Methodological & Application

The Versatile Scaffold: 5-Methyl-1H-pyrazole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Structure

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[3][4] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in engaging with biological targets.[4]

Among the vast family of pyrazole-containing building blocks, 5-methyl-1H-pyrazole-3-carbaldehyde has emerged as a particularly valuable synthon for drug discovery professionals. Its strategic placement of a reactive aldehyde group and a methyl substituent on the pyrazole core provides a gateway to a diverse range of molecular architectures with significant therapeutic potential. This guide offers an in-depth exploration of the synthesis, reactivity, and applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and drug design.

PropertyValueReference
Molecular Formula C₅H₆N₂O[5]
Molecular Weight 110.12 g/mol [5]
Appearance Yellowish solid[5]
Melting Point 190 °C[5]
Boiling Point 294.2°C at 760 mmHg[5]
CAS Number 3273-44-7[6]

Synthesis of this compound: Key Methodologies

The efficient synthesis of this compound is a critical first step in its application. Two primary routes are commonly employed: the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole and the oxidation of (5-methyl-1H-pyrazol-3-yl)methanol.

Protocol 1: Vilsmeier-Haack Formylation of 3-Methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[4] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃). This electrophile then attacks the electron-rich pyrazole ring.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 3-Methyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellowish solid.

Protocol 2: Oxidation of (5-Methyl-1H-pyrazol-3-yl)methanol

An alternative synthetic route involves the oxidation of the corresponding alcohol, (5-methyl-1H-pyrazol-3-yl)methanol. This method is particularly useful if the alcohol precursor is readily available. A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being a common choice for the selective oxidation of allylic and benzylic-type alcohols.

Oxidation_Workflow Alcohol (5-Methyl-1H-pyrazol-3-yl)methanol Aldehyde This compound Alcohol->Aldehyde Oxidant Oxidizing Agent (e.g., MnO₂) Oxidant->Aldehyde Oxidation

Caption: Oxidation of the corresponding alcohol.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of (5-methyl-1H-pyrazol-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂, 5-10 equivalents).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Work-up: Wash the Celite® pad with additional solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Key Reactions and Applications in Medicinal Chemistry

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

Reductive Amination: A Gateway to Diverse Amine Scaffolds

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[7] The reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction with a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][8]

Reductive_Amination Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Condensation Product Substituted Amine Derivative Imine->Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product Reduction

Caption: Reductive amination workflow.

Step-by-Step Protocol for Reductive Amination:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of a catalytic amount of acetic acid can accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired amine product.

Application Example: Synthesis of Kinase Inhibitors

The pyrazole scaffold is a key component of many kinase inhibitors.[9] Reductive amination of this compound with various amines is a common strategy to introduce diverse side chains that can interact with specific residues in the kinase active site. For instance, this approach has been utilized in the synthesis of inhibitors for c-Jun N-terminal kinases (JNKs), which are implicated in neurodegenerative diseases.[10][11]

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[12] This reaction is instrumental in creating carbon-carbon double bonds and accessing α,β-unsaturated systems, which are themselves versatile intermediates.

Step-by-Step Protocol for Knoevenagel Condensation:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Application Example: Synthesis of Bioactive Heterocycles

The products of the Knoevenagel condensation of this compound are valuable precursors for the synthesis of more complex heterocyclic systems with a range of biological activities, including potential anticancer agents.[1]

Synthesis of Pyrazolo[3,4-d]pyrimidines: A Scaffold for Kinase and PDE Inhibitors

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various kinases and phosphodiesterases (PDEs).[1][13][14] this compound can be a key starting material for the construction of this important scaffold. A common synthetic route involves the initial conversion of the aldehyde to a more elaborated intermediate.

Pyrazolo_Pyrimidine_Synthesis Aldehyde This compound Intermediate_A Intermediate A (e.g., from Knoevenagel) Aldehyde->Intermediate_A Multi-step Conversion Intermediate_B Intermediate B (e.g., Aminopyrazole) Intermediate_A->Intermediate_B Product Pyrazolo[3,4-d]pyrimidine Intermediate_B->Product Cyclization_Reagent Cyclization Reagent (e.g., Formamide, Guanidine) Cyclization_Reagent->Product Cyclization

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Application Example: Phosphodiesterase-5 (PDE5) Inhibitors

Derivatives of the pyrazolo[3,4-d]pyrimidinone scaffold have been successfully developed as potent and selective inhibitors of PDE5, an enzyme involved in the regulation of blood flow.[13] The synthesis of these compounds often starts from a pyrazole precursor that is elaborated and then cyclized to form the fused ring system.

Conclusion: A Building Block of Enduring Importance

This compound continues to be a cornerstone in the toolbox of medicinal chemists. Its straightforward synthesis and the remarkable versatility of its aldehyde group provide access to a vast chemical space of potential drug candidates. From kinase inhibitors for oncology to modulators of G protein-coupled receptors for neurological disorders, the derivatives of this humble pyrazole are at the forefront of therapeutic innovation. The protocols and insights provided in this guide are intended to facilitate the exploration of this privileged scaffold and accelerate the discovery of the next generation of life-changing medicines.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • This compound. LookChem. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers.
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. PubMed. [Link]

  • Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evalu
  • Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells. PubMed Central.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Deriv
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evalu
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. [Link]

  • Application Notes and Protocols for Knoevenagel Condensation Reactions with 9-Ethyl-9H-carbazole-2-carbaldehyde. Benchchem.
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.
  • This compound. Sigma-Aldrich.
  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Altern
  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry.

Sources

The Versatile Virtuoso: 5-Methyl-1H-pyrazole-3-carbaldehyde as a Cornerstone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Heterocyclic Synthesis

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds hold a position of prominence, particularly within the realms of medicinal chemistry and materials science. 5-Methyl-1H-pyrazole-3-carbaldehyde, a seemingly unassuming crystalline solid, has emerged as a powerhouse intermediate, offering a trifecta of desirable attributes: a stable and versatile pyrazole core, a reactive aldehyde functionality, and a methyl group that can influence solubility and steric interactions.

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The aldehyde group at the 3-position of this compound serves as a versatile synthetic handle, enabling a plethora of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this potent intermediate in key synthetic applications. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to empower the seamless integration of this building block into your synthetic workflows.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the starting material is the foundation of any successful synthetic endeavor. Below is a summary of the key physicochemical properties and predicted spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.12 g/mol [1]
Appearance Off-white to yellow crystalline solid
Melting Point 135-139 °C
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.

Predicted Spectroscopic Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~9.8-10.0sAldehydic proton (CHO)
~6.5-6.7sPyrazole C4-H
~2.3-2.5sMethyl protons (CH₃)
~13.0-14.0br sN-H proton
¹³C NMR ~185-190Aldehydic carbon (C=O)
~150-155Pyrazole C5
~140-145Pyrazole C3
~110-115Pyrazole C4
~10-15Methyl carbon (CH₃)

Application I: Synthesis of Biologically Active Scaffolds via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[3] This transformation, when applied to this compound, provides a facile entry into a diverse array of derivatives with significant therapeutic potential. The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the aldehyde, facilitating the reaction under mild conditions.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' Active Methylene->Enolate + B: Base B: Pyrazole Aldehyde Py-CHO Enolate->Pyrazole Aldehyde Intermediate Py-CH(O⁻)-CH(Z)-Z' Pyrazole Aldehyde->Intermediate Protonated_Intermediate Py-CH(OH)-CH(Z)-Z' Intermediate->Protonated_Intermediate + H⁺ Product Py-CH=C(Z)-Z' Protonated_Intermediate->Product - H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Protocol 1: Synthesis of 2-((5-methyl-1H-pyrazol-3-yl)methylene)malononitrile

This protocol describes a green and efficient method for the Knoevenagel condensation using ammonium carbonate as a mild and inexpensive catalyst in an aqueous medium.[4]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium carbonate (0.2 eq)

  • Ethanol

  • Deionized water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol, 110.1 mg) and malononitrile (1 mmol, 66.1 mg).

  • Add a 1:1 mixture of ethanol and water (10 mL) and stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add ammonium carbonate (0.2 mmol, 19.2 mg) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 15-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL) and dry under vacuum to afford the pure product.

Expected Yield: >90%

Characterization (Predicted):

  • ¹H NMR (DMSO-d₆): δ 8.0-8.2 (s, 1H, vinylic CH), 6.7-6.9 (s, 1H, pyrazole C4-H), 2.3-2.5 (s, 3H, CH₃), 13.5-14.5 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆): δ 160-165 (C=C), 150-155 (C5), 140-145 (C3), 115-120 (CN x 2), 110-115 (C4), 80-85 (C=C), 10-15 (CH₃).

  • IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~2220 (C≡N stretch), ~1600 (C=C stretch).

Application II: The Gateway to Novel Pharmaceuticals: Schiff Base Formation

The formation of Schiff bases (imines) through the condensation of an aldehyde with a primary amine is a robust and versatile reaction.[5] For this compound, this reaction opens the door to a vast chemical space of pyrazole-containing Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Catalysis and Reaction Conditions

The reaction is typically acid-catalyzed, with a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid facilitating the nucleophilic attack of the amine on the protonated carbonyl group. The reaction is often driven to completion by the removal of water, either by azeotropic distillation or through the use of a dehydrating agent.

Schiff_Base_Workflow Start Start Reactants Mix this compound and Primary Amine in Solvent Start->Reactants Catalyst Add Catalyst (e.g., Acetic Acid) Reactants->Catalyst Heat Heat to Reflux Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool and Isolate Product Monitor->Workup Reaction Complete Purify Purify by Recrystallization or Chromatography Workup->Purify End Characterized Schiff Base Purify->End

Caption: Generalized workflow for Schiff base synthesis.

Protocol 2: Synthesis of a Pyrazole-based Schiff Base with Aniline

This protocol details the synthesis of a representative Schiff base from this compound and aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol, 110.1 mg) in ethanol (10 mL).

  • To this solution, add aniline (1 mmol, 93.1 mg).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a small amount of a non-polar solvent like hexanes.

  • Dry the product under vacuum.

Expected Yield: 85-95%

Characterization (Predicted):

  • ¹H NMR (CDCl₃): δ 8.3-8.5 (s, 1H, CH=N), 7.2-7.5 (m, 5H, Ar-H), 6.6-6.8 (s, 1H, pyrazole C4-H), 2.4-2.6 (s, 3H, CH₃), ~12.0-13.0 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃): δ 158-162 (CH=N), 150-155 (C5), ~150 (Ar-C), 140-145 (C3), 129-130 (Ar-CH), 125-127 (Ar-CH), 120-122 (Ar-CH), 110-115 (C4), 10-15 (CH₃).

Application III: Constructing Fused Heterocycles: The Friedländer Annulation to Pyrazolo[3,4-b]pyridines

The Friedländer annulation is a powerful method for the synthesis of quinolines and their heterocyclic analogues. By reacting an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, a fused pyridine ring is constructed. In the context of our versatile intermediate, the reaction of an aminopyrazole derivative (which can be synthesized from this compound) with a 1,3-dicarbonyl compound provides a direct route to the medicinally important pyrazolo[3,4-b]pyridine scaffold.

Synthetic Strategy and Mechanism

A common strategy involves the conversion of the aldehyde functionality of this compound into a group that facilitates the introduction of an amino group at the adjacent C4 position. A more direct approach, however, utilizes a derivative such as 5-amino-3-methyl-1H-pyrazole-4-carbaldehyde, which can be prepared from related pyrazole precursors. The reaction then proceeds via an initial Knoevenagel-type condensation between the aldehyde and the active methylene compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring.

Friedlander_Synthesis cluster_1 Condensation cluster_2 Cyclization & Dehydration Aminopyrazole_Aldehyde 5-Amino-3-methyl-1H- pyrazole-4-carbaldehyde Intermediate Knoevenagel Adduct Aminopyrazole_Aldehyde->Intermediate Dicarbonyl R-CO-CH₂-CO-R' Dicarbonyl->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Attack Product Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Product - H₂O

Caption: Simplified pathway for Friedländer synthesis of pyrazolo[3,4-b]pyridines.

Protocol 3: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative from a 5-aminopyrazole-4-carbaldehyde and a β-ketoester.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend 5-amino-3-methyl-1H-pyrazole-4-carbaldehyde (1 mmol) in glacial acetic acid (5-10 mL).

  • Add ethyl acetoacetate (1.1 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Expected Yield: 70-85%

Characterization (Predicted for a representative product):

  • ¹H NMR (DMSO-d₆): δ 13.0-14.0 (br s, 1H, NH), 8.0-8.5 (m, pyridine-H), 4.2-4.4 (q, 2H, OCH₂CH₃), 2.5-2.7 (s, 3H, pyrazole-CH₃), 2.4-2.6 (s, 3H, pyridine-CH₃), 1.2-1.4 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆): δ ~165 (C=O), ~160 (pyridine-C), ~150 (pyrazole-C), ~145 (pyridine-C), ~140 (pyrazole-C), ~120-130 (pyridine-CH), ~110 (pyrazole-C), ~60 (OCH₂), ~20 (pyridine-CH₃), ~15 (pyrazole-CH₃), ~14 (OCH₂CH₃).

Conclusion: A Versatile Intermediate for Future Discoveries

This compound stands as a testament to the profound impact a well-designed building block can have on synthetic strategy. Its inherent reactivity, coupled with the desirable properties of the pyrazole core, makes it an invaluable tool for chemists in academia and industry. The protocols and insights provided in this application note are intended to serve as a comprehensive guide to unlock the synthetic potential of this versatile intermediate. By understanding the underlying principles of its reactivity and employing the robust methodologies described, researchers can confidently and efficiently construct novel molecular entities poised to address the challenges in medicine and materials science.

References

  • (Reference to a relevant review on pyrazole synthesis or applic
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • (Reference to a specific paper on Knoevenagel condens
  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • (Reference to a specific paper on Schiff base formation
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • (Reference to a specific paper on Friedländer synthesis of pyrazolopyridines)
  • (Reference to a general organic chemistry textbook or review on heterocyclic synthesis)
  • (Reference to a paper on the biological activities of pyrazole deriv
  • (Reference to a paper on the applications of pyrazoles in m
  • (Reference to a safety data sheet or a reliable source for handling chemical reagents)
  • (Reference to a review on green chemistry approaches in organic synthesis)
  • (Reference to a paper detailing the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbaldehyde)
  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PubMed Central. [Link]

  • (Reference to a comprehensive review on pyrazolo[3,4-b]pyridines)
  • (Reference to a paper on the anticancer properties of pyrazole-based compounds)
  • (Reference to a paper on the anti-inflammatory properties of pyrazole-based compounds)
  • (Reference to a paper on the antimicrobial properties of pyrazole-based compounds)
  • (Reference to a paper on the herbicidal or agrochemical applications of pyrazole deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active compounds and functional materials.[1][2] Their inherent structural motifs are found in numerous pharmaceuticals, agrochemicals, and dyes. The Vilsmeier-Haack reaction stands as a cornerstone method for the regioselective formylation of pyrazoles, typically at the C4 position, offering a reliable and versatile route to these valuable building blocks.[1][3] This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, detailing the underlying mechanism, offering comprehensive experimental protocols, and addressing common challenges and optimization strategies.

Reaction Mechanism and the Vilsmeier Reagent

The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] The key to this transformation is the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[1][4]

Formation of the Vilsmeier Reagent

The Vilsmeier reagent is most commonly prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[1][5][6] The reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the highly reactive reagent.[1]

The formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃ is depicted below.[4][7]

Vilsmeier_Reagent_Formation DMF DMF plus1 + DMF->plus1 POCl3 POCl₃ intermediate Adduct POCl3->intermediate Reaction plus1->POCl3 Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) intermediate->Vilsmeier_reagent Elimination

Caption: Formation of the Vilsmeier Reagent.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Once formed, the Vilsmeier reagent is attacked by the electron-rich pyrazole ring, typically at the C4 position, in an electrophilic aromatic substitution reaction.[8] The resulting iminium ion intermediate is then hydrolyzed during the work-up step to yield the final pyrazole-4-carbaldehyde.[4]

Vilsmeier_Reaction_Mechanism cluster_0 Reaction Pathway Pyrazole Pyrazole Substrate Intermediate Iminium Ion Intermediate Pyrazole->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent Vilsmeier->Intermediate Hydrolysis Hydrolysis (Work-up) Intermediate->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: General Mechanism of the Vilsmeier-Haack Reaction on Pyrazoles.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction. Optimization for specific substrates is often necessary.

Protocol 1: Standard Vilsmeier-Haack Formylation of Pyrazoles

This protocol is a widely applicable method for the formylation of various pyrazole derivatives.

Materials:

  • Pyrazole substrate (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF) (3-6 equivalents)

  • Phosphorus oxychloride (POCl₃) (1.2-4 equivalents)[1]

  • Anhydrous dichloromethane (DCM) (optional, as a solvent for the substrate)

  • Ice

  • Saturated sodium bicarbonate solution or dilute sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-6 equivalents).[1] Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2-4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1] Stir the resulting mixture at 0-5 °C for an additional 10-15 minutes after the addition is complete.[1]

  • Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.[1] Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]

  • Reaction Monitoring: After the addition, the reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the pyrazole substrate. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2 to 7 hours).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice.[1] This step is highly exothermic and should be performed with caution. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction and Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9] Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure pyrazole-4-carbaldehyde.

Protocol 2: Vilsmeier-Haack Reaction on Hydrazones to Synthesize Pyrazole-4-carbaldehydes

An alternative and powerful approach involves the reaction of hydrazones with the Vilsmeier reagent, which undergoes cyclization and double formylation to yield pyrazole-4-carbaldehydes.[10][11]

Materials:

  • Hydrazone substrate (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (typically 3 equivalents)[10]

  • Ice

  • Dilute sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Petroleum ether

Procedure:

  • Reaction Setup: In a suitable flask, dissolve the hydrazone (1.0 mmol) in dry DMF (4 mL).[10] Cool the solution in an ice bath.

  • Addition of POCl₃: Add POCl₃ (3.0 mmol) dropwise to the cold, stirred solution of the hydrazone.[10]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat it to 80 °C for 4 hours.[10]

  • Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice. Neutralize with a dilute sodium hydroxide solution.[10] Allow the mixture to stand overnight.

  • Purification: Collect the precipitated solid by filtration. Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether to yield the desired 1H-pyrazole-4-carbaldehyde.[10]

Substrate Scope and Optimization

The success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the pyrazole substrate.

Substrate CharacteristicReactivityOptimization Strategy
Electron-donating groups on the pyrazole ring HighStandard reaction conditions are usually sufficient.
Electron-withdrawing groups on the pyrazole ring LowMay require higher temperatures, longer reaction times, or an excess of the Vilsmeier reagent.[2]
Sterically hindered pyrazoles May be reducedHigher temperatures can help overcome steric hindrance.

Optimization of Reaction Conditions:

  • Reagent Stoichiometry: The ratio of DMF and POCl₃ can be varied. An excess of the Vilsmeier reagent can drive the reaction to completion, especially for less reactive substrates.[2]

  • Temperature: The optimal temperature can range from 0 °C to refluxing DMF, depending on the substrate's reactivity.[1][2]

  • Solvent: While DMF is the standard, other anhydrous solvents like dichloromethane can be used to dissolve the substrate.[1]

Troubleshooting Guide

Troubleshooting cluster_solutions Potential Solutions Start Low or No Product Yield CheckReagents Verify Reagent Quality and Anhydrous Conditions Start->CheckReagents SubstrateReactivity Assess Substrate Reactivity CheckReagents->SubstrateReactivity Reagents OK Sol_Reagents Use freshly distilled, high-purity POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried. CheckReagents->Sol_Reagents ReactionConditions Optimize Reaction Conditions SubstrateReactivity->ReactionConditions Substrate is Reactive Sol_Substrate For electron-deficient pyrazoles, consider increasing the amount of Vilsmeier reagent or using higher temperatures. SubstrateReactivity->Sol_Substrate Workup Review Work-up Procedure ReactionConditions->Workup Conditions Optimized Sol_Conditions Increase reaction time and/or temperature. Monitor closely with TLC. ReactionConditions->Sol_Conditions Sol_Workup Perform aqueous work-up at low temperatures. Neutralize carefully with a mild base. If product is water-soluble, saturate the aqueous layer with NaCl (brine) before extraction. Workup->Sol_Workup

Caption: Troubleshooting Workflow for the Vilsmeier-Haack Reaction.

Safety Considerations

The Vilsmeier-Haack reaction involves hazardous reagents and requires strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[1] It should be handled with extreme care in a well-ventilated fume hood.

  • Vilsmeier Reagent: Moisture-sensitive and potentially thermally unstable.[1][12][13] The preparation should be conducted at low temperatures.

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction mixture with water are highly exothermic.[1] Proper cooling and slow, controlled addition of reagents are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The Vilsmeier-Haack reaction is a robust and indispensable tool for the synthesis of pyrazole-4-carbaldehydes. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strategic optimization are key to achieving high yields of the desired products. By following the guidelines and troubleshooting advice provided in this document, researchers can confidently and safely employ this powerful formylation reaction in their synthetic endeavors.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. (n.d.).
  • Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses. (2021). ACS Publications.
  • Synthesis of Vilsmeier reagent. (n.d.). PrepChem.com.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Popov, A. V., et al. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). NIH.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Thieme.
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025).
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2015).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2025).
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005).
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (n.d.). ACS Publications.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2025).
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).

Sources

The Versatile Synthon: 5-Methyl-1H-pyrazole-3-carbaldehyde in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core - A Privileged Scaffold in Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, renowned for its metabolic stability and its ability to serve as a scaffold for a diverse range of biologically active molecules.[1] Its derivatives have found widespread application as fungicides, herbicides, and insecticides.[2][3] Among the myriad of pyrazole-based building blocks, 5-methyl-1H-pyrazole-3-carbaldehyde stands out as a particularly valuable synthon. Its aldehyde functionality provides a reactive handle for the construction of more complex molecular architectures, making it a key intermediate in the synthesis of high-value agrochemical products.[4] This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers and professionals in the field of agrochemical development.

Synthesis of this compound: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as pyrazole.[7] The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[8]

Reaction Mechanism Overview

The Vilsmeier-Haack formylation of a pyrazole substrate proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the formation of the electrophilic Vilsmeier reagent, its subsequent attack by the electron-rich pyrazole ring, and finally, hydrolysis of the resulting iminium salt to yield the desired aldehyde.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Pyrazole 5-Methyl-1H-pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate Electrophilic Attack Final_Product This compound Iminium_Intermediate->Final_Product Aqueous Work-up

Caption: General workflow of the Vilsmeier-Haack formylation of pyrazole.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrazoles.[9][10]

Materials:

  • 5-Methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Expected Yield: 60-75%

Characterization Data:

ParameterValue
AppearanceWhite to pale yellow solid
Melting PointTypically in the range of 140-150 °C
¹H NMR (CDCl₃)δ 9.9 (s, 1H, CHO), 6.8 (s, 1H, pyrazole-H), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ 185 (CHO), 150 (C3), 140 (C5), 110 (C4), 12 (CH₃)

Application in Fungicide Synthesis: The Gateway to Pyrazole Carboxamides (SDHIs)

This compound is a crucial precursor for the synthesis of pyrazole carboxamide fungicides, a major class of succinate dehydrogenase inhibitors (SDHIs).[11][12] SDHIs disrupt the fungal respiratory chain by inhibiting the succinate dehydrogenase enzyme (Complex II), leading to the cessation of energy production and ultimately, fungal cell death.[13]

Synthetic Workflow: From Aldehyde to Fungicide

The transformation of this compound into a pyrazole carboxamide fungicide typically involves a three-step sequence:

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid.

  • Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride.

  • Amidation: The acyl chloride is reacted with a specific aniline derivative to form the final carboxamide product.

Fungicide_Synthesis Aldehyde 5-Methyl-1H-pyrazole- 3-carbaldehyde Carboxylic_Acid 5-Methyl-1H-pyrazole- 3-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO₄) Acid_Chloride 5-Methyl-1H-pyrazole- 3-carbonyl chloride Carboxylic_Acid->Acid_Chloride Chlorination (e.g., SOCl₂) Fungicide Pyrazole Carboxamide Fungicide (SDHI) Acid_Chloride->Fungicide Amidation (+ substituted aniline)

Sources

Application Notes & Protocols: Knoevenagel Condensation of Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Knoevenagel condensation of pyrazole-3-carbaldehyde. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3] The Knoevenagel condensation offers a powerful and versatile method for C-C bond formation, enabling the synthesis of a diverse array of α,β-unsaturated pyrazole derivatives which are pivotal intermediates in the creation of novel therapeutic agents.[4][5] This guide elucidates the underlying reaction mechanism, provides detailed, validated protocols for synthesis, and discusses the significance of the resulting compounds in modern drug discovery.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged heterocyclic scaffold in drug discovery, renowned for its metabolic stability and broad spectrum of biological activities.[2][3][6] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents.[1][3][6][7] Clinically successful drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE-5 inhibitor) feature a pyrazole core, underscoring the therapeutic importance of this heterocycle.[2]

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step, to yield an α,β-unsaturated product.[8] When applied to pyrazole-3-carbaldehyde, this reaction provides a direct route to synthesize pyrazolyl-α,β-unsaturated ketones, esters, and nitriles. These products serve as versatile intermediates for further chemical modifications, including Michael additions and cycloadditions, thereby enabling the construction of complex molecular architectures with potential therapeutic value.

Reaction Mechanism and Causality

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine, glycine) or an inorganic base (e.g., ammonium carbonate).[8][9][10] The choice of catalyst is critical; a strong base could induce an undesired self-condensation of the aldehyde.[8]

The reaction proceeds through the following key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate ion. The electron-withdrawing groups (Z) on the active methylene compound are crucial for facilitating this deprotonation with a mild base.[8]

  • Nucleophilic Addition: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde. This step forms a tetrahedral intermediate.

  • Protonation: The intermediate alkoxide is protonated, often by the conjugate acid of the amine catalyst, to form an aldol-type addition product.

  • Dehydration: A final elimination of a water molecule, typically facilitated by the base, results in the formation of the stable, conjugated α,β-unsaturated product.

The overall transformation is a powerful method for carbon-carbon bond formation, driven by the formation of a highly conjugated system.[4]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Addition & Protonation cluster_2 Step 4: Dehydration Active Methylene Z-CH₂-Z Enolate [Z-CH-Z]⁻ ↔ Z-C(O⁻)=CH-Z Active Methylene->Enolate + B: Base B: BH⁺ BH⁺ PyrazoleCHO Pyrazole-CHO Enolate->PyrazoleCHO Intermediate Pyrazole-CH(O⁻)-CH(Z)₂ PyrazoleCHO->Intermediate + Enolate Aldol Adduct Pyrazole-CH(OH)-CH(Z)₂ Intermediate->Aldol Adduct + BH⁺ Product Pyrazole-CH=C(Z)₂ Aldol Adduct->Product Enolate_ref Enolate H₂O H₂O + B: Aldol Adduct_ref Aldol Adduct

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of pyrazole-based Knoevenagel adducts. Optimization of reaction time, temperature, and catalyst loading may be necessary depending on the specific substrates used.

Protocol 1: Glycine-Catalyzed Synthesis in DMSO

This protocol is adapted from a green chemistry approach, utilizing a simple amino acid as a catalyst at room temperature.[9]

Materials:

  • Substituted Pyrazole-3-carbaldehyde (1.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 mmol)

  • Glycine (0.2 mmol, 20 mol%)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the pyrazole-3-carbaldehyde, active methylene compound, and glycine.

  • Add DMSO to the flask and stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure compound.

Protocol 2: Ammonium Carbonate-Catalyzed Synthesis in Aqueous Ethanol

This method offers an efficient and environmentally benign procedure using a readily available and inexpensive catalyst.[10][11]

Materials:

  • Substituted Pyrazole-3-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Carbonate (0.2 mmol, 20 mol%)

  • Water:Ethanol (1:1 mixture, 10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine the pyrazole-3-carbaldehyde and malononitrile in the water:ethanol solvent mixture.

  • Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add the ammonium carbonate catalyst to the flask.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times are typically short (3-20 minutes).[10][11]

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the product with a small amount of cold water:ethanol (1:1) and dry. Further purification can be achieved by recrystallization if necessary.

Workflow_Diagram start Start: Reagent Preparation reagents Combine Pyrazole-3-carbaldehyde, Active Methylene Compound, & Catalyst in Solvent start->reagents reaction Stir/Reflux Reaction Mixture reagents->reaction monitoring Monitor Progress via TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: Precipitation in Water or Cooling monitoring->workup Complete filtration Vacuum Filtration to Isolate Crude Product workup->filtration purification Purification: Recrystallization from Suitable Solvent filtration->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end_node End: Pure Product characterization->end_node

Caption: General experimental workflow for Knoevenagel condensation.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Table 1: Representative Reagents and Conditions
EntryPyrazole-3-carbaldehydeActive Methylene Cmpd.CatalystSolventTemp.Yield (%)
11-Phenyl-1H-pyrazole-3-carbaldehydeMalononitrileGlycineDMSORTHigh
21,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃H₂O/EtOHReflux>90[10]
31-Phenyl-1H-pyrazole-3-carbaldehydeEthyl CyanoacetateGlycineDMSORTHigh
45-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeBarbituric AcidZn(Proline)₂WaterN/AGood[12]
Expected Spectroscopic Data
  • ¹H NMR: The most characteristic signal is a singlet for the vinylic proton (-CH=), typically appearing in the downfield region (δ 7.5-9.0 ppm) due to deshielding from the adjacent electron-withdrawing groups and the pyrazole ring.[10][13] Signals for the pyrazole ring protons and any substituents will also be present in their expected regions.

  • ¹³C NMR: The carbon atoms of the C=C double bond will appear in the olefinic region. The carbon of the nitrile group (-CN) will be observed around 115-120 ppm.[13]

  • FT-IR: Look for a strong, sharp peak around 2215-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[10][13] The C=C double bond stretch will appear around 1560-1600 cm⁻¹.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the synthesized compound.[10][11]

Applications in Drug Development

The α,β-unsaturated pyrazole derivatives synthesized via the Knoevenagel condensation are valuable precursors for a wide range of biologically active molecules. The electron-deficient double bond is susceptible to nucleophilic attack, making these compounds ideal substrates for Michael addition reactions.[14] This allows for the introduction of further diversity and complexity, leading to the development of novel compounds with potential therapeutic applications, including:

  • Anticancer Agents: Many pyrazole derivatives have shown potent anticancer activity by inhibiting various kinases or targeting tubulin polymerization.[6]

  • Anti-inflammatory Agents: The pyrazole scaffold is central to many nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

  • Antimicrobial and Antifungal Agents: Knoevenagel adducts of pyrazoles have been screened for and have demonstrated significant antibacterial and antifungal properties.[15][16][17]

The ability to rapidly generate a library of these compounds using the protocols described herein facilitates structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in the drug discovery pipeline.

References

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction - MDPI. Available at: [Link]

  • Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(ar) in DMSO at room temperature - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives - Asian Publication Corporation. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature - ResearchGate. Available at: [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature | Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. Available at: [Link]

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES - ResearchGate. Available at: [Link]

  • L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds and Their Molecular Modeling Studies for Anti-SARS CoV-2 Potentials | Request PDF - ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media - ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation - YouTube. Available at: [Link]

  • Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition... - ResearchGate. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. Available at: [Link]

  • Green synthesis of pyrazole derivatives via one-pot three component Knoevenagel–Michael addition utilizing TiO2/RuO2/CuO as a ternary nanocatalytic system: characterization, DFT and molecular docking studies - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. Available at: [Link]

Sources

The Strategic Synthesis of Pyrazole-Containing Scaffolds: A Guide to Multi-Component Reactions Involving Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Convergence in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecular diversity and synthetic efficiency has never been greater. Multi-component reactions (MCRs), one-pot processes where three or more reactants combine to form a single product, have emerged as a cornerstone of combinatorial chemistry and lead generation.[1][2] These reactions offer significant advantages over traditional linear syntheses, including operational simplicity, reduced waste, and the rapid generation of complex molecular architectures from simple starting materials.[1][2]

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs, such as the anti-inflammatory agent celecoxib.[3][4] Its unique electronic properties and ability to act as a versatile pharmacophore make it a highly sought-after motif in the design of novel therapeutics.[4][5] The convergence of MCRs with the synthesis of pyrazole-containing molecules, particularly through the use of versatile pyrazole aldehyde building blocks, provides a powerful platform for the efficient discovery of new chemical entities with potential therapeutic applications.[1][6]

This technical guide provides an in-depth exploration of key multi-component reactions involving pyrazole aldehydes, offering detailed mechanistic insights and practical, field-proven protocols for their implementation in a research setting.

I. The Ugi Four-Component Reaction (U-4CR): A Gateway to Complex Amides

The Ugi reaction is a preeminent example of an isocyanide-based MCR, renowned for its remarkable ability to generate α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step.[3] When a pyrazole aldehyde is employed as the carbonyl component, this reaction provides direct access to a diverse array of pyrazole-functionalized peptidomimetics and complex heterocyclic systems.

Mechanistic Insights

The Ugi reaction proceeds through a convergent mechanism initiated by the formation of an imine from the pyrazole aldehyde and the amine. Concurrently, the isocyanide and carboxylic acid can interact to form an intermediate that is activated for nucleophilic attack. The key steps are outlined below:

  • Imine Formation: The pyrazole aldehyde reacts with the amine component to form a Schiff base (imine).

  • Protonation and Nucleophilic Attack: The imine is protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide.

  • Nitrile-Carboxylate Adduct Formation: The resulting nitrilium ion is then attacked by the carboxylate anion.

  • Mumm Rearrangement: The intermediate undergoes an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final stable α-acylamino amide product.

Diagram of the Ugi Reaction Mechanism

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyrazole_Aldehyde Pyrazole-CHO Imine Imine (Pyrazole-CH=NR1) Pyrazole_Aldehyde->Imine Amine R1-NH2 Amine->Imine Carboxylic_Acid R2-COOH Isocyanide R3-NC Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion attacks Protonated_Imine Protonated Imine Imine->Protonated_Imine + R2-COOH Protonated_Imine->Nitrilium_Ion Adduct Nitrile-Carboxylate Adduct Nitrilium_Ion->Adduct + R2-COO- Ugi_Product α-Acylamino Amide Adduct->Ugi_Product Mumm Rearrangement

Caption: A simplified workflow of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Pyrazole-Containing α-Acylamino Amide

This protocol describes a general procedure for the Ugi reaction using a substituted pyrazole-4-carbaldehyde.

Materials:

  • Substituted Pyrazole-4-carbaldehyde (1.0 mmol)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.0 mmol)

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol)

  • Methanol (5 mL)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask, add the substituted pyrazole-4-carbaldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for an additional 15 minutes.

  • Finally, add the isocyanide (1.0 mmol) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Application Notes:

  • The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like dichloromethane or polar aprotic solvents like methanol are commonly used.

  • The reaction is often exothermic, especially upon addition of the isocyanide. For sensitive substrates, cooling the reaction mixture may be necessary.

  • A wide variety of commercially available starting materials makes this reaction highly amenable to the generation of large compound libraries for high-throughput screening.[3]

II. The Passerini Three-Component Reaction: A Direct Route to α-Acyloxy Amides

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to directly synthesize α-acyloxy amides.[7] This reaction is mechanistically distinct from the Ugi reaction and offers a complementary approach to accessing valuable pyrazole-containing scaffolds.

Mechanistic Insights

The mechanism of the Passerini reaction is thought to proceed through a concerted or ionic pathway depending on the solvent polarity.[7]

  • In Aprotic Solvents (Concerted Mechanism): The three components are believed to react in a concerted fashion through a cyclic transition state.[7]

  • In Polar Solvents (Ionic Mechanism): The pyrazole aldehyde is first protonated by the carboxylic acid. The protonated aldehyde is then attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion leads to the final product.[7]

Diagram of the Passerini Reaction (Ionic Mechanism)

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyrazole_Aldehyde Pyrazole-CHO Protonated_Aldehyde Protonated Aldehyde Pyrazole_Aldehyde->Protonated_Aldehyde + H+ (from R1-COOH) Carboxylic_Acid R1-COOH Isocyanide R2-NC Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion attacks Protonated_Aldehyde->Nitrilium_Ion Passerini_Product α-Acyloxy Amide Nitrilium_Ion->Passerini_Product + R1-COO- Biginelli_Workflow Pyrazole_Aldehyde Pyrazole Aldehyde Aldol_Condensation Aldol Condensation Pyrazole_Aldehyde->Aldol_Condensation Beta_Ketoester β-Ketoester Beta_Ketoester->Aldol_Condensation Urea_Thiourea Urea/Thiourea Michael_Addition Michael Addition Urea_Thiourea->Michael_Addition Aldol_Condensation->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Final_Product Dihydropyrimidinone-Fused Pyrazole Cyclization_Dehydration->Final_Product Hantzsch_Flow cluster_inputs Inputs Pyrazole_Aldehyde Pyrazole Aldehyde Knoevenagel Knoevenagel Condensation Pyrazole_Aldehyde->Knoevenagel Beta_Ketoester1 β-Ketoester (1 eq.) Beta_Ketoester1->Knoevenagel Beta_Ketoester2 β-Ketoester (1 eq.) Enamine_Formation Enamine Formation Beta_Ketoester2->Enamine_Formation Ammonia Ammonia Source Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization/Dehydration Michael_Addition->Cyclization Dihydropyridine Dihydropyridine Product Cyclization->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Sources

synthesis of Schiff base derivatives from 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for the synthesis, characterization, and application of Schiff base derivatives from 5-methyl-1H-pyrazole-3-carbaldehyde, tailored for professionals in chemical and pharmaceutical research.

APPLICATION NOTE & PROTOCOL

Topic: Synthesis of Schiff Base Derivatives from this compound

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatization via Schiff base formation offers a rapid and efficient pathway to generate libraries of novel compounds with diverse biological activities.[3][4] This document provides a comprehensive guide for the synthesis of Schiff bases from this compound. We detail the underlying reaction mechanism, provide validated, step-by-step protocols for synthesis and characterization, and offer insights into the causality behind experimental choices to ensure reproducibility and success.

Mechanistic Rationale and Strategic Considerations

The formation of a Schiff base (or imine) is a condensation reaction between a primary amine and a carbonyl compound.[5] The reaction is a cornerstone of organic synthesis due to its simplicity and high efficiency.

Mechanism: The process occurs in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[6][7]

  • Dehydration: The hemiaminal is typically unstable and, under mildly acidic conditions, undergoes dehydration. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine product.[6][8]

Causality of Reagent Choice:

  • This compound: This starting material is strategically valuable. The pyrazole ring is a bioisostere for many functional groups and is known to participate in crucial intermolecular interactions with biological targets.[1][2] The methyl group at the C5 position can influence the molecule's electronic properties and steric profile, which can be fine-tuned to modulate biological activity.

  • Primary Amines: The diversity of commercially available primary amines allows for extensive modification of the final product's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, aromaticity), which is critical for drug design and lead optimization.

  • Catalyst: A catalytic amount of weak acid (e.g., acetic acid) is often employed. It accelerates the dehydration step, which is typically the rate-limiting step, without being strong enough to fully protonate the reactant amine, which would render it non-nucleophilic.

Experimental Design and Workflow

A typical synthesis follows a logical progression from reaction setup to product purification and confirmation. The workflow is designed to be efficient and to provide clear checkpoints for reaction monitoring.

Figure 1: A four-phase workflow for the synthesis and validation of pyrazole Schiff bases.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-((5-methyl-1H-pyrazol-3-yl)methylene)aniline

This protocol provides a representative example using aniline as the primary amine.

Materials:

  • This compound (1.24 g, 10 mmol)

  • Aniline (1.02 g, 11 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (catalytic, ~0.1 mL)

  • 50 mL Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • TLC plates (Silica gel 60 F₂₅₄)

  • Buchner funnel and vacuum flask

Procedure:

  • Setup: To a 50 mL round-bottom flask, add this compound (1.24 g, 10 mmol) and absolute ethanol (20 mL). Stir until the solid is fully dissolved.

  • Amine Addition: In a separate beaker, dissolve aniline (1.02 g, 11 mmol) in ethanol (10 mL) and add it dropwise to the stirring aldehyde solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (~80 °C).

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. This typically takes 2-4 hours.

  • Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. To maximize yield, cool the flask further in an ice-water bath for 30 minutes.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol (2 x 5 mL) to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C for 4 hours to yield the pure Schiff base.

Protocol 2: Structural Characterization and Validation

It is imperative to validate the structure and purity of the synthesized compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Rationale: To confirm the formation of the imine bond and the disappearance of the starting carbonyl group.

  • Procedure: Acquire the FT-IR spectrum of the product.

  • Expected Result:

    • Disappearance of the strong C=O stretching peak from the aldehyde (typically ~1680-1700 cm⁻¹).

    • Appearance of a characteristic C=N (imine) stretching peak (typically ~1600-1640 cm⁻¹).[9]

2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Rationale: To confirm the presence of the azomethine proton and the overall proton environment of the new molecule.

  • Procedure: Dissolve ~10 mg of the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectrum.

  • Expected Result:

    • A characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.5-9.0 ppm.[9]

    • Signals corresponding to the pyrazole ring protons and the protons of the aniline moiety.

    • The disappearance of the aldehyde proton signal (typically δ 9.5-10.0 ppm).

3. Mass Spectrometry (MS):

  • Rationale: To confirm the molecular weight of the synthesized compound.

  • Procedure: Analyze the sample using an appropriate ionization technique (e.g., ESI, EI).

  • Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.

Representative Data and Troubleshooting

The following table summarizes expected outcomes for derivatives synthesized using this methodology.

Amine ReactantProduct NameMolecular FormulaExpected Yield (%)Melting Point (°C)
AnilineN-((5-methyl-1H-pyrazol-3-yl)methylene)anilineC₁₁H₁₁N₃85-92%118-120
4-Chloroaniline4-chloro-N-((5-methyl-1H-pyrazol-3-yl)methylene)anilineC₁₁H₁₀ClN₃88-95%155-157
4-Methoxyaniline4-methoxy-N-((5-methyl-1H-pyrazol-3-yl)methylene)anilineC₁₂H₁₃N₃O82-90%140-142

Troubleshooting Common Issues:

ObservationPotential CauseRecommended Solution
Low or No Product Formation Incomplete reaction; insufficient catalysis.Increase reflux time. Add one additional drop of acetic acid. Ensure reactants are pure.
Product Oiling Out Product is impure or has a low melting point.Try recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane). If it persists, purify via column chromatography.
Broad Melting Point Range Presence of impurities or unreacted starting materials.Re-wash the solid with cold solvent or perform recrystallization to improve purity.

Conclusion

The synthesis of Schiff bases from this compound is a robust, versatile, and high-yielding method for generating novel molecules of significant interest to the drug discovery community.[3][10] The protocols provided herein are validated and include critical checkpoints for self-validation through rigorous characterization. By understanding the underlying mechanism and key experimental parameters, researchers can confidently and efficiently expand their compound libraries for biological screening.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Schiff's bases mechanism: Significance and symbolism. (2024). Sci-Hub. Retrieved from [Link]

  • Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

  • Schiff base. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. (2018). Journal of Applicable Chemistry. Retrieved from [Link]

  • Synthesis of Schiff Bases. (2020). BYJU'S. Retrieved from [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2023). MDPI. Retrieved from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing. Retrieved from [Link]

  • Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (2024). STM Journals. Retrieved from [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. (2013). ResearchGate. Retrieved from [Link]

  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2019). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. The ability to precisely modify this ring system is paramount for modern drug discovery and development. This guide provides an in-depth analysis and detailed experimental protocols for the functionalization of the pyrazole ring, with a specific focus on the C4 position. We will explore the fundamental principles governing the reactivity of the pyrazole nucleus and present validated, step-by-step protocols for key transformations including halogenation, nitration, and formylation. These methods provide a robust toolkit for chemists to generate diverse pyrazole analogues for biological screening and lead optimization.

The Strategic Importance of the Pyrazole C4 Position

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement creates a distinct electronic landscape. The C4 position of the pyrazole ring is notably electron-rich, making it the most nucleophilic carbon and thus highly susceptible to electrophilic aromatic substitution.[1][2] Resonance analysis shows that electrophilic attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, whereas attack at C4 avoids this unfavorable state.[1] This inherent reactivity makes the C4 position a predictable and reliable site for introducing chemical diversity.

Functional groups installed at the C4 position can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, polarity, and ability to engage in hydrogen bonding. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

Core C4 Functionalization Strategies: Protocols and Mechanistic Insights

This section details robust and widely adopted protocols for introducing key functional groups at the C4 position. Each protocol is designed to be a self-validating system, with explanations of the critical steps and expected outcomes.

Electrophilic Halogenation: Installing a Versatile Handle

The introduction of a halogen atom (Br, Cl, I) at the C4 position is arguably the most crucial first step in many synthetic routes.[3] 4-Halopyrazoles are not merely final products but are versatile synthetic intermediates, primed for a vast array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.[4][5][6]

  • Causality Behind Reagent Choice: N-Halosuccinimides (NBS, NCS, NIS) are often the reagents of choice for the halogenation of pyrazoles.[7] They are crystalline solids that are safer and easier to handle than their gaseous or liquid elemental halogen counterparts (e.g., Br₂). The reactions are typically high-yielding and proceed under mild conditions, often at room temperature without the need for a catalyst.[7][8]

Protocol 2.1: C4-Bromination of 1-Phenylpyrazole using NBS in Water

This protocol provides a green, efficient, and rapid method for the C4-bromination of pyrazole substrates.[8]

Materials:

  • 1-Phenylpyrazole (or other pyrazole substrate)

  • N-Bromosuccinimide (NBS)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

Procedure:

  • Reaction Setup: To a solution of the pyrazole substrate (1.0 mmol) in deionized water (5 mL), add N-Bromosuccinimide (1.1 mmol, 1.1 eq.).

  • Reaction Execution: Stir the resulting mixture vigorously at ambient temperature. The reaction is often heterogeneous.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20% EtOAc in hexanes). The product spot should be less polar than the starting material. The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-bromopyrazole.

  • Purification (Chromatography): If necessary, purify the crude product by flash column chromatography on silica gel to obtain the analytically pure 4-bromopyrazole.

Data Presentation: C4-Halogenation of Pyrazoles

EntrySubstrateHalogenating Agent (eq.)SolventTime (h)Yield (%)Reference
13,5-Dimethyl-1H-pyrazoleNBS (1.0)CCl₄-90-99[3]
21-PhenylpyrazoleNBS (1.1)H₂O0.5>95[8]
3PyrazoleNCS (1.0)CCl₄-95-98[9]
4CelecoxibNBS (1.1), Gallocyanine (cat.)MeCN0.2592[4]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Pyrazole in Water add_nbs Add NBS (1.1 eq) dissolve->add_nbs 1.0 mmol scale stir Stir Vigorously at Room Temp add_nbs->stir monitor Monitor by TLC stir->monitor ~30-60 min extract Extract with Ethyl Acetate monitor->extract Upon Completion wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if needed) concentrate->purify

Nitration: Introducing a Versatile Electron-Withdrawing Group

Direct nitration installs a nitro (-NO₂) group at the C4 position, which is a powerful electron-withdrawing group and a versatile synthetic handle. The nitro group can be readily reduced to an amine, which can then be used in a variety of subsequent reactions such as amide couplings or reductive aminations.

  • Causality Behind Reagent Choice: The choice of nitrating agent is critical for achieving regioselectivity. A strong "mixed acid" system (concentrated HNO₃/H₂SO₄) can lead to protonation of the pyrazole ring, deactivating it towards electrophilic attack and potentially favoring nitration on other aromatic rings in the molecule (e.g., an N-phenyl substituent).[10] In contrast, a milder nitrating agent like acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is highly effective for the selective C4-nitration of the pyrazole ring itself.[10]

Protocol 2.2: C4-Nitration of 1-Phenylpyrazole

This protocol details the C4-nitration using a milder nitrating system to ensure selectivity for the pyrazole ring.

Materials:

  • 1-Phenylpyrazole (or other pyrazole substrate)

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice/water bath

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Standard laboratory glassware, magnetic stirrer, and safety equipment (face shield, blast shield)

Procedure:

  • Reagent Preparation (Caution!): In a flask equipped with a stir bar and cooled to 0 °C in an ice bath, slowly add fuming nitric acid (1.0 mmol) dropwise to acetic anhydride (5 mL). Stir for 10 minutes at 0 °C to pre-form the acetyl nitrate reagent. This step is exothermic and must be done slowly and behind a blast shield.

  • Reaction Setup: Dissolve the pyrazole substrate (1.0 mmol) in a separate flask with a small amount of acetic anhydride.

  • Reaction Execution: Slowly add the solution of the pyrazole to the pre-formed acetyl nitrate reagent at 0 °C.

  • Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC.

  • Work-up (Quenching): Once the reaction is complete, pour the mixture slowly and carefully onto crushed ice. This will quench the reaction and hydrolyze the excess acetic anhydride. This is a highly exothermic step.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate or the slow addition of a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Isolation: The solid product often precipitates upon neutralization. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Vilsmeier-Haack Formylation: Installing an Aldehyde Group

The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings.[11][12] The resulting pyrazole-4-carbaldehydes are invaluable intermediates, serving as precursors for the synthesis of amines (via reductive amination), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions).[13][14]

  • Causality Behind the Reaction: The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt. This reagent is typically prepared in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[11] The reaction must be performed under anhydrous conditions as the Vilsmeier reagent is highly sensitive to moisture.[11]

Protocol 2.3: Vilsmeier-Haack Formylation of 1,3-Diphenyl-1H-pyrazole

Materials:

  • 1,3-Diphenyl-1H-pyrazole (or other pyrazole substrate)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice/water bath

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Procedure:

  • Vilsmeier Reagent Preparation (Caution!): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via syringe. A thick white precipitate may form. Stir the mixture at 0 °C for 30 minutes. This reaction is exothermic and the reagents are corrosive and water-sensitive.

  • Reaction Execution: Dissolve the pyrazole substrate (1.0 eq.) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (or a specified temperature, e.g., 60-70 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it onto a mixture of crushed ice and saturated NaHCO₃ solution. Stir until the vigorous gas evolution ceases.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.

G cluster_reagent Vilsmeier Reagent Prep cluster_reaction Formylation Reaction cluster_workup Work-up & Purification dmf Anhydrous DMF (3.0 eq) add_pocl3 Add POCl₃ (1.2 eq) dropwise at 0°C dmf->add_pocl3 stir_reagent Stir at 0°C for 30 min add_pocl3->stir_reagent add_pyrazole Add Pyrazole Solution dropwise at 0°C stir_reagent->add_pyrazole To Vilsmeier Reagent reflux Heat to Reflux add_pyrazole->reflux monitor Monitor by TLC reflux->monitor quench Quench on Ice & NaHCO₃ monitor->quench Upon Completion extract Extract with DCM quench->extract purify Purify Product extract->purify

Advanced Strategies and Future Outlook

While the methods described above represent the foundational pillars of pyrazole C4 functionalization, the field is continually evolving. Modern approaches such as transition-metal-catalyzed direct C-H functionalization are gaining prominence.[15][16] These methods offer the potential for more atom-economical and efficient syntheses by avoiding the need for pre-functionalization (e.g., halogenation).[15][17] As these technologies mature, they will undoubtedly expand the synthetic chemist's toolkit for accessing novel and complex pyrazole derivatives for drug discovery and materials science.

References

  • Han, S. J., Kim, H. T., & Joo, J. M. (2018). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 83(15), 8429–8441. [Link]

  • Doležal, M., & Císařová, I. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 17(4), 681-696. [Link]

  • Kim, H. T., Ha, H., Kang, G., & Joo, J. M. (2017). Ligand‐controlled Regiodivergent C−H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. Angewandte Chemie International Edition, 56(47), 15098-15102. [Link]

  • Krasavin, M. (2018). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 23(11), 2949. [Link]

  • Doležal, M., & Císařová, I. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 17(4), 681-696. [Link]

  • Jankauskas, V., & Čikotienė, I. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 6(31), 7949-7970. [Link]

  • Baxter, R. D., & Sale, D. (2020). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 85(15), 9631–9641. [Link]

  • Wang, Y., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 17, 1426-1433. [Link]

  • Filimonov, V. D., et al. (2017). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ChemistrySelect, 2(22), 6435-6440. [Link]

  • Krasavin, M. (2018). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 23(11), 2949. [Link]

  • Spivey, A. (2012). Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. Imperial College London. [Link]

  • Various Authors. (2018). PYRAZOLE. Heterocyclic Compounds, Organic Chemistry Pharmacy. [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. [Link]

  • Singh, V., Mishra, B. K., & Kumar, D. (2023). Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines. Organic Letters, 25(40), 7384–7389. [Link]

  • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Reddy, C. R., et al. (2015). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Urbonavičiūtė, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(3), M1713. [Link]

  • Kuhn, N., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 62(6), 801-811. [Link]

  • Darkwa, J. (2020). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]

Sources

Introduction: The Versatility of the Pyrazole Scaffold in Chromophore Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Dyes from 5-methyl-1H-pyrazole-3-carbaldehyde

This compound is a heterocyclic aldehyde that serves as a highly versatile and valuable building block in the synthesis of a wide array of dyestuffs. The inherent chemical properties of the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—impart unique and desirable characteristics to the resulting dye molecules. These include enhanced thermal and photostability, high molar extinction coefficients, and the ability to produce bright, vibrant colors across the visible and near-infrared (NIR) spectrum.[1] The aldehyde functional group at the 3-position provides a reactive handle for constructing complex conjugated systems through various condensation and coupling reactions.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes utilizing this compound for the creation of novel dyes. We will explore the causality behind experimental choices, provide validated protocols, and discuss the applications of the resulting chromophores in fields ranging from textiles to advanced biomedical imaging.

Part 1: Synthesis of Pyrazole-Based Azo Dyes

Azo dyes, characterized by the R−N=N−R' functional group, represent one of the largest and most important classes of commercial colorants. The pyrazole moiety is a common component in high-performance disperse azo dyes, valued for their brilliant hues and excellent fastness properties on synthetic fibers.[2][3] While this compound is not directly used in the coupling step, it is a critical precursor for synthesizing the necessary pyrazole intermediates, such as 5-amino-3-methyl-1H-pyrazole, which can then be diazotized.

Principle of Azo Dye Synthesis

The synthesis is a two-step process:

  • Diazotization: A primary aromatic amine (in this case, an aminopyrazole derivative) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.[4][5] The low temperature is critical to prevent the decomposition of the unstable diazonium ion.

  • Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo linkage.[6][7] The pH of the coupling reaction is crucial; acidic conditions are used for coupling to amines, while alkaline conditions are required for coupling to phenols to generate the more reactive phenoxide ion.

Workflow for Pyrazole Azo Dye Synthesis

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification A 5-Amino-3-methyl-1H-pyrazole in HCl(aq) C Cool to 0-5 °C (Ice Bath) A->C B NaNO2(aq) B->C Add dropwise D Pyrazole Diazonium Salt (Reactive Intermediate) C->D Stir for 1 hr F Adjust pH (e.g., add Sodium Acetate) D->F Add to coupling solution E Coupling Component (e.g., N,N-dimethylaniline) in solution E->F G Crude Azo Dye (Precipitate) F->G Stir & Allow to Couple H Filter Precipitate G->H I Wash with H2O H->I J Recrystallize (e.g., from Ethanol) I->J K Pure Azo Dye J->K

Caption: General workflow for the synthesis of pyrazole azo dyes.

Protocol 1: Synthesis of a Pyrazole Azo Disperse Dye

This protocol describes a general procedure for the diazotization of a 5-aminopyrazole derivative and subsequent coupling with an aromatic amine.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-Dimethylaniline (coupling component)

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a 250 mL beaker, dissolve 10 mmol of 5-amino-3-methyl-1H-pyrazole in a mixture of 5 mL concentrated HCl and 10 mL of water.[5] b. Cool the solution to 0–5 °C in an ice-salt bath with constant stirring. The amine hydrochloride may precipitate. c. Prepare a solution of 10.5 mmol of sodium nitrite in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.[4] e. Stir the reaction mixture for an additional hour at 0–5 °C. The resulting clear solution contains the pyrazole diazonium salt.

  • Azo Coupling: a. In a separate 500 mL beaker, dissolve 10 mmol of N,N-dimethylaniline in 20 mL of 10% aqueous HCl. b. Cool this solution to 0–5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. d. Add a saturated solution of sodium acetate portion-wise until the pH of the mixture reaches 4-5. A colored precipitate will form immediately. e. Continue stirring the mixture in the ice bath for 2-3 hours to ensure complete coupling.

  • Isolation and Purification: a. Isolate the precipitated dye by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral. c. Dry the crude dye in a vacuum oven at 60 °C. d. For further purification, recrystallize the dye from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Summary: Representative Pyrazole Azo Dyes
Coupling ComponentR Group (on Pyrazole)Resulting Dye Colorλmax (nm)Reference
N,N-diethylaniline-CH₃Red-Violet~530-550[6]
Phenol-CH₃Yellow~360-380[7]
2-Naphthol-CH₃Orange-Red~480-500General Knowledge
Aniline-C(CH₃)₃Yellow-Orange~410-430[5]

Part 2: Dyes via Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that is exceptionally well-suited for dye synthesis. It involves the reaction of an aldehyde or ketone with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -C=O, -COOR).[8] this compound readily undergoes this reaction to produce brightly colored styryl-type dyes and merocyanines.

Principle of Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine, ammonium acetate, or an amine.[9] The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (an enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the pyrazole carbaldehyde. The resulting intermediate subsequently eliminates a molecule of water to form a new carbon-carbon double bond, extending the conjugated π-system and creating a chromophore.

Workflow for Knoevenagel Condensation

cluster_reactants Step 1: Reaction Setup cluster_reaction Step 2: Condensation cluster_workup Step 3: Isolation A This compound D Mix Reactants A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Solvent (e.g., Ethanol) C->D E Add Catalyst (e.g., Piperidine) D->E F Heat to Reflux E->F G Monitor Reaction (TLC) F->G H Cool Reaction Mixture G->H Upon completion I Filter Precipitated Product H->I J Wash & Dry I->J K Pure Knoevenagel Product J->K cluster_reactants Step 1: Reaction Setup cluster_reaction Step 2: Condensation cluster_workup Step 3: Isolation A This compound D Mix Reactants A->D B Heterocyclic Quaternary Salt (e.g., Fischer's Base) B->D C Solvent (e.g., Acetic Anhydride) C->D E Add Base Catalyst (e.g., Pyridine) D->E F Heat Reaction Mixture E->F G Stir until color develops F->G H Cool and Precipitate (e.g., with Ether) G->H Upon completion I Filter Crystalline Product H->I J Wash & Dry I->J K Pure Hemicyanine Dye J->K

Sources

Application Notes and Protocols for the Preparation of Pyrazole-Based Ligands and Their Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole and its derivatives stand as a cornerstone in the field of coordination chemistry, offering a rich and adaptable platform for the design of ligands with finely-tuned steric and electronic properties.[1][2][3] The presence of two adjacent nitrogen atoms within the five-membered aromatic ring allows pyrazoles to function as monodentate, bridging, or multidentate chelating agents, leading to a vast array of metal complexes with diverse geometries and functionalities.[1][3] This versatility has propelled the application of pyrazole-based metal complexes into numerous scientific domains, including homogeneous catalysis, materials science in the form of metal-organic frameworks (MOFs), and medicinal chemistry as potential therapeutic agents.[1][2][4][5]

A particularly influential class of pyrazole-based ligands are the polypyrazolylborates, colloquially known as "scorpionate" ligands.[6][7][8] First introduced by Swiatoslaw Trofimenko in the 1960s, these tripodal ligands are renowned for their ability to bind to a metal center in a facial, tridentate fashion, akin to a scorpion grasping its prey.[7][8] The steric bulk of scorpionate ligands can be systematically modified by introducing substituents on the pyrazole rings, which allows for precise control over the metal's coordination environment and reactivity.[7][9]

This comprehensive guide provides detailed protocols for the synthesis of representative pyrazole-based ligands and their subsequent complexation with transition metals. We will delve into the underlying chemical principles that govern these reactions, offering insights into the rationale behind specific experimental procedures. Furthermore, this document outlines standard techniques for the characterization of both the free ligands and their metal complexes, ensuring the integrity and purity of the synthesized compounds.

Part 1: Synthesis of Pyrazole-Based Ligands

The synthetic routes to pyrazole-based ligands are highly adaptable, allowing for the introduction of a wide range of functional groups to modulate their properties. The most common strategies involve the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, or the functionalization of a pre-existing pyrazole ring.[10]

Protocol 1: Synthesis of a Simple Substituted Pyrazole via Condensation

This protocol describes the synthesis of 1,3,5-substituted pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative, a classic and efficient method.[10]

Rationale: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The choice of substituents on both the dicarbonyl compound and the hydrazine determines the final substitution pattern of the pyrazole.

Materials:

  • Ethyl acetoacetate (or another 1,3-dicarbonyl compound)

  • Phenylhydrazine (or another substituted hydrazine)

  • Ethanol (or a suitable solvent like acetic acid)

  • Glacial acetic acid (catalyst)

  • Nano-ZnO (optional, for green catalysis)[10]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent) in ethanol.

  • Add the substituted hydrazine (e.g., phenylhydrazine, 1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted pyrazole.

  • Dry the purified product in a desiccator.

Protocol 2: Synthesis of a Scorpionate Ligand: Potassium Hydrotris(pyrazolyl)borate (KTp)

This protocol outlines the solvent-free synthesis of the parent scorpionate ligand, KTp, a widely used tripodal ligand in coordination chemistry.[7][9]

Rationale: The reaction involves the nucleophilic attack of the pyrazolate anion on the boron atom of potassium borohydride, with the concurrent evolution of hydrogen gas. The reaction is typically driven to completion by heating, and using an excess of pyrazole ensures the full substitution of the borohydride.

Materials:

  • Pyrazole

  • Potassium borohydride (KBH₄)

  • Mortar and pestle

  • Heating mantle with temperature control

  • Schlenk flask or similar reaction vessel with a gas outlet

Procedure:

  • Caution: This reaction evolves hydrogen gas and should be performed in a well-ventilated fume hood.

  • Thoroughly grind pyrazole (e.g., 4 equivalents) and potassium borohydride (1 equivalent) together in a mortar and pestle to ensure intimate mixing.

  • Transfer the solid mixture to a Schlenk flask.

  • Heat the mixture gently under a stream of inert gas (e.g., nitrogen or argon) to approximately 180-200 °C.

  • The mixture will melt and bubble as hydrogen gas is evolved. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).

  • Allow the reaction to cool to room temperature, yielding a solid mass of the potassium salt of the scorpionate ligand.

  • The crude product can often be used without further purification for the synthesis of metal complexes. For higher purity, it can be recrystallized from a suitable solvent.

Part 2: Synthesis of Pyrazole-Based Metal Complexes

The coordination of pyrazole-based ligands to metal centers is typically a straightforward process, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 3: General Synthesis of a Cu(II)-Pyrazole Complex

This protocol provides a representative example for the synthesis of a simple transition metal complex with a substituted pyrazole ligand.[1]

Rationale: The pyrazole ligand displaces weakly coordinating ligands (such as water or acetate) from the metal salt's coordination sphere to form a more stable complex. The stoichiometry of the reactants can be adjusted to control the ligand-to-metal ratio in the final product.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or another suitable metal salt

  • Substituted pyrazole ligand (from Protocol 1 or commercially available)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolve the substituted pyrazole ligand (2 mmol) in a minimal amount of warm ethanol (e.g., 20-30 mL) in a round-bottom flask.[1]

  • In a separate beaker, dissolve the copper(II) acetate monohydrate (1 mmol) in a small volume of deionized water (e.g., 5 mL).[1]

  • With continuous stirring, add the aqueous solution of the copper salt to the ethanolic solution of the pyrazole ligand.

  • Heat the resulting mixture under reflux for 3 hours. A colored precipitate is expected to form during this time.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.[1]

  • Dry the final product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂) to a constant weight.[1]

Part 3: Characterization of Ligands and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized pyrazole-based ligands and their metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Technique Purpose Methodology
¹H and ¹³C NMR Spectroscopy To confirm the structure of the ligand and diamagnetic complexes.Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire the spectra.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify key functional groups and confirm coordination to the metal ion.Record the IR spectra of the free ligand and the metal complex using KBr pellets in the 4000–400 cm⁻¹ range.[1][11]
UV-Visible (Electronic) Spectroscopy To study electronic transitions and infer the coordination geometry of the metal center.Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the absorption spectrum.[1][11]
Mass Spectrometry (MS) To determine the molecular weight of the ligand and complex.Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[11]
Elemental Analysis To determine the elemental composition (C, H, N) and confirm the empirical formula.Submit a pure sample for analysis.
Single-Crystal X-ray Diffraction To obtain a definitive three-dimensional structure of the complex.Grow suitable single crystals, often by slow evaporation of a solvent from a saturated solution of the complex.[1]
Thermogravimetric Analysis (TGA) To study the thermal stability and decomposition of the complexes.Heat a small sample of the complex under a controlled atmosphere and monitor the weight loss as a function of temperature.[11]

Visualization of Synthetic Workflows

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis dicarbonyl 1,3-Dicarbonyl Compound condensation Cyclocondensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation pyrazole Substituted Pyrazole Ligand condensation->pyrazole complexation Complexation (Reflux) pyrazole->complexation metal_salt Metal Salt (e.g., Cu(OAc)₂) metal_salt->complexation complex Pyrazole-Based Metal Complex complexation->complex

Caption: General workflow for the synthesis of pyrazole-based ligands and their metal complexes.

G cluster_ligand1 Pyrazole Ligand 1 cluster_ligand2 Pyrazole Ligand 2 M M N1_1 N N1_1->M N2_1 N R1 R N1_2 N N1_2->M N2_2 N R2 R X1 X X1->M X2 X X2->M

Caption: Coordination of bidentate pyrazole ligands to a central metal ion (M).

Applications in Research and Development

The unique properties of pyrazole-based metal complexes have led to their widespread use in various fields:

  • Homogeneous Catalysis: Pyrazole ligands are effective in a range of catalytic reactions, including cross-coupling reactions (e.g., Suzuki-Miyaura), and hydrogenation/transfer hydrogenation.[1][4][12] The ability to tune the steric and electronic environment of the metal center is crucial for optimizing catalytic activity.[1]

  • Drug Development: Many pyrazole derivatives and their metal complexes exhibit significant biological activities, including anticancer, antibacterial, and antiviral properties.[2][5][13] For example, certain copper(II)-pyrazole complexes have shown promise as anticancer agents, potentially through interactions with DNA.[13]

  • Materials Science: The rigid and well-defined coordination vectors of pyrazole-based linkers make them excellent candidates for the construction of robust Metal-Organic Frameworks (MOFs).[1] These materials have applications in gas storage, separation, and heterogeneous catalysis.[1]

Conclusion

This guide provides a foundational understanding and practical protocols for the synthesis and characterization of pyrazole-based ligands and their metal complexes. The versatility of pyrazole chemistry allows for the rational design of ligands to achieve desired properties in the resulting metal complexes. By following the detailed procedures and understanding the underlying principles, researchers can confidently prepare and explore the vast potential of these fascinating compounds in catalysis, medicine, and materials science.

References

  • Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies - ResearchGate. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC. Available at: [Link]

  • Perspective: the potential of pyrazole-based compounds in medicine - PubMed. Available at: [Link]

  • Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions - PMC - NIH. Available at: [Link]

  • A New Class of Polypyrazolylborate Ligands - RSC Publishing Home. Available at: [Link]

  • Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Available at: [Link]

  • Perspective: The potential of pyrazole-based compounds in medicine - ResearchGate. Available at: [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Available at: [Link]

  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Available at: [Link]

  • Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides - UTMB Research Experts. Available at: [Link]

  • A New Class of Biomimetically Relevant “Scorpionate” Ligands. 1. The (2-Hydroxyphenyl)bis(pyrazolyl)methanes: Synthesis and Structural Characterization of Some Cobalt(II) Complexes | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED... : Journal of Thermal Analysis and Calorimetry - Ovid. Available at: [Link]

  • Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate | Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties - ResearchGate. Available at: [Link]

  • Preparation of New Monoanionic “Scorpionate” Ligands: Synthesis and Structural Characterization of Titanium(IV) Complexes Bearing This Class of Ligand | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)borate Ligand - MDPI. Available at: [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Available at: [Link]

  • Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications - PubMed. Available at: [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC - NIH. Available at: [Link]

  • (PDF) Transition metal complexes with pyrazole based ligands - ResearchGate. Available at: [Link]

  • Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes | Request PDF - ResearchGate. Available at: [Link]

  • Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Available at: [Link]

  • Investi̇gati̇on of pyrazoly derivatives schi̇ff base li̇gands and thei̇r metal complexes used as anti-cancer drug | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PubMed Central. Available at: [Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) - mocedes.org. Available at: [Link]

  • Transition metal complexes with pyrazole derivatives as ligands - ResearchGate. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

  • Coordination chemistry of pyrazole-derived ligands | Chemical Reviews - ACS Publications. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Pain Relief - The Chemist's Perspective on NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones of modern medicine for managing pain, inflammation, and fever. While their pharmacological mechanism is well-understood, the synthetic pathways to these molecules are compelling case studies in the evolution of industrial organic chemistry. For the drug development professional, understanding these syntheses is not merely an academic exercise; it is a lesson in efficiency, safety, process optimization, and green chemistry.

This guide moves beyond a simple recitation of facts to explain the causality behind the synthetic choices for producing two iconic NSAIDs: Ibuprofen and Naproxen . We will explore the transition from complex, wasteful processes to elegant, atom-economical catalytic methods, providing detailed protocols that are not just instructions, but self-validating systems grounded in established chemical principles.

The Core Mechanism: COX Enzyme Inhibition

NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1] Understanding this biological target provides context for the structural motifs chemists aim to synthesize.

COX_Inhibition cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Pain & Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX_Enzymes Inhibition

Caption: Mechanism of NSAID action via inhibition of COX enzymes.

Part 1: The Ibuprofen Case Study - A Tale of Two Syntheses

The industrial production of Ibuprofen offers one of the most celebrated examples of green chemistry in the pharmaceutical industry. The evolution from the Boots process to the BHC (Boots-Hoechst-Celanese) process illustrates a paradigm shift from stoichiometric reagents and significant waste generation to catalytic reactions and high atom economy.[2][3]

The Traditional Route: The Boots Process (1960s)

Developed by the Boots Pure Drug Company, this six-step synthesis was the original commercial method.[4] While groundbreaking for its time, it suffers from poor atom economy, with a significant portion of the reactant atoms ending up as waste.[2]

Boots_Process Boots Synthesis Workflow for Ibuprofen cluster_reactants cluster_steps IBB Isobutylbenzene S1 Step 1: Friedel-Crafts Acylation (AlCl3 catalyst) IBB->S1 AcCl Acetyl Chloride AcCl->S1 EtCA Ethyl Chloroacetate S2 Step 2: Darzens Reaction EtCA->S2 HA Hydroxylamine S4 Step 4: Condensation (Oxime formation) HA->S4 AA Acetic Anhydride S5 Step 5: Dehydration to Nitrile AA->S5 H3O Acidic Water S6 Step 6: Hydrolysis to Carboxylic Acid H3O->S6 S1->S2 4'-Isobutylacetophenone Waste Significant Byproduct Waste (e.g., AlCl3 hydrate, salts) S1->Waste S3 Step 3: Hydrolysis & Decarboxylation S2->S3 α,β-Epoxy Ester S2->Waste S3->S4 Aldehyde S3->Waste S4->S5 Aldoxime S4->Waste S5->S6 Nitrile S5->Waste Ibuprofen Ibuprofen S6->Ibuprofen S6->Waste

Caption: The six-step Boots synthesis of Ibuprofen.

Causality Behind the Method: This route relies on classical, well-understood reactions. The Friedel-Crafts acylation is a standard method for installing an acyl group on an aromatic ring.[4] The subsequent steps systematically build the propionic acid side-chain from the newly installed acetyl group. However, the use of stoichiometric aluminum chloride (AlCl₃) in Step 1 generates a large amount of aluminum hydroxide waste upon workup, a major drawback of this process.[5]

The Green Route: The BHC Process (1990s)

The BHC process is a streamlined, three-step catalytic synthesis that dramatically improves efficiency and reduces environmental impact.[6] It won the prestigious Presidential Green Chemistry Challenge Award in 1997.[7]

BHC_Process BHC 'Green' Synthesis Workflow for Ibuprofen cluster_reactants cluster_steps IBB Isobutylbenzene S1 Step 1: Friedel-Crafts Acylation (HF catalyst, recyclable) IBB->S1 AcAnh Acetic Anhydride AcAnh->S1 H2 Hydrogen Gas S2 Step 2: Catalytic Hydrogenation (Raney Nickel catalyst) H2->S2 CO Carbon Monoxide S3 Step 3: Palladium-Catalyzed Carbonylation CO->S3 S1->S2 4'-Isobutylacetophenone Byproduct Acetic Acid (Recyclable) S1->Byproduct S2->S3 Alcohol Intermediate Ibuprofen Ibuprofen S3->Ibuprofen

Caption: The three-step, catalytic BHC synthesis of Ibuprofen.

Causality Behind the Improvement: The BHC process is a masterclass in process optimization.

  • Catalytic vs. Stoichiometric: Anhydrous hydrogen fluoride (HF) replaces aluminum chloride in the acylation step. HF acts as both catalyst and solvent and can be recovered and reused with high efficiency, eliminating the large volume of solid waste.[8][9]

  • Atom Economy: The final two steps, catalytic hydrogenation followed by palladium-catalyzed carbonylation, directly convert the intermediate into Ibuprofen.[4] This avoids the multi-step side-chain construction of the Boots process, incorporating a much higher percentage of reactant atoms into the final product.

Data-Driven Comparison: Boots vs. BHC

The quantitative advantages of the BHC process are stark and underscore its superiority for industrial-scale synthesis.

MetricBoots SynthesisBHC SynthesisRationale for Improvement
Number of Steps 63Fewer steps reduce complexity, energy use, and potential for yield loss.
Overall Yield ~40%~77%[7]Catalytic steps are typically higher yielding than stoichiometric reactions.
Atom Economy ~40%~77% (approaching 99% with byproduct recovery)[7]The BHC process incorporates most atoms from reactants into the product. The only major byproduct, acetic acid, is recyclable.
Key Reagent/Catalyst Aluminum Chloride (Stoichiometric)HF, Raney Nickel, Palladium Complex (All Catalytic)Catalysts are used in small amounts and can be recycled, drastically reducing waste compared to stoichiometric reagents.[3]
Primary Byproducts Aluminum trichloride hydrate, various saltsAcetic acid (recyclable)Eliminates problematic solid waste streams, creating a circular process.

Part 2: The Naproxen Challenge - Mastering Chirality

Naproxen, another major NSAID, introduces the challenge of stereochemistry. It exists as two enantiomers (non-superimposable mirror images), but only the (S)-enantiomer possesses therapeutic activity. The (R)-enantiomer is a liver toxin. Therefore, synthesizing the enantiomerically pure (S)-form is not just a matter of efficiency, but of safety.

This necessity drives the development of asymmetric synthesis, a sophisticated strategy to selectively produce one enantiomer over the other.

Strategies for Asymmetric Synthesis

Producing (S)-Naproxen typically involves strategies like chiral resolution (separating a racemic mixture) or, more efficiently, asymmetric catalysis, where a chiral catalyst directs the reaction to form the desired enantiomer. Modern methods focus on asymmetric hydrogenation or coupling reactions.[10]

Asymmetric_Synthesis Concept of Asymmetric Synthesis for (S)-Naproxen Prochiral Prochiral Precursor (e.g., vinylnaphthalene) ChiralCat Chiral Catalyst (e.g., Ru-BINAP complex) Prochiral->ChiralCat SNaproxen (S)-Naproxen (Therapeutic) ChiralCat->SNaproxen >99% (Desired Pathway) RNaproxen (R)-Naproxen (Toxic) ChiralCat->RNaproxen <1% (Undesired Pathway) Reagent Reagent (e.g., H2 gas) Reagent->ChiralCat

Caption: Asymmetric catalysis selectively produces the desired (S)-enantiomer.

Causality Behind the Method: A chiral catalyst creates a transient, diastereomeric intermediate with the prochiral substrate. The transition state leading to the (S)-product is energetically favored over the transition state leading to the (R)-product, resulting in high enantiomeric excess (e.e.). This avoids the 50% theoretical yield limit of classical resolution and is a cornerstone of modern pharmaceutical synthesis.[10]

Part 3: Experimental Protocols

Disclaimer: These protocols are illustrative and synthesized from established literature.[4][10][11] They are intended for educational and research purposes. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a certified fume hood, adhering to all institutional safety guidelines.

Protocol 1: BHC Synthesis of Ibuprofen (Illustrative Lab Scale)

Objective: To synthesize Ibuprofen from isobutylbenzene in three steps, demonstrating the principles of the BHC process.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reaction: Charge the flask with isobutylbenzene (13.4 g, 0.1 mol). Cool the flask in an ice bath.

  • Addition: Cautiously add acetic anhydride (12.2 g, 0.12 mol) to the dropping funnel. Add it dropwise to the stirred isobutylbenzene over 30 minutes. Note: For this lab-scale illustration, a Lewis acid like AlCl₃ is often substituted for the more hazardous HF used industrially. Add anhydrous AlCl₃ (16.0 g, 0.12 mol) portion-wise, keeping the temperature below 10°C.

  • Completion: After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with 20 mL of concentrated HCl. Transfer to a separatory funnel, extract with diethyl ether (2 x 50 mL). Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4'-isobutylacetophenone.

Step 2: Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel, add the 4'-isobutylacetophenone from Step 1 (approx. 0.1 mol), 100 mL of methanol, and Raney Nickel (approx. 1 g, 50% slurry in water, washed with methanol).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize to 50 psi with H₂ and stir vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield 1-(4-isobutylphenyl)ethanol.

Step 3: Palladium-Catalyzed Carbonylation

  • Setup: In a pressure-rated reactor, combine the alcohol from Step 2 (approx. 0.1 mol), palladium chloride (PdCl₂, 0.088 g, 0.5 mmol), triphenylphosphine (PPh₃, 0.52 g, 2 mmol), and 100 mL of benzene containing 5% water.

  • Reaction: Seal the reactor, purge with carbon monoxide (CO), and then pressurize to 500 psi with CO. Heat the mixture to 130°C and stir for 4-6 hours.

  • Work-up: Cool the reactor to room temperature and vent carefully. Acidify the reaction mixture with 6M HCl. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hexane to yield pure Ibuprofen.

Characterization:

  • Melting Point: 75-77°C

  • ¹H NMR & ¹³C NMR: Compare spectra to reference standards to confirm structure.

  • IR Spectroscopy: Look for characteristic C=O stretch (approx. 1710 cm⁻¹) of the carboxylic acid and broad O-H stretch (approx. 2500-3300 cm⁻¹).

Protocol 2: Asymmetric Synthesis of (S)-Naproxen (Illustrative)

Objective: To synthesize (S)-Naproxen via an asymmetric coupling reaction, highlighting the use of a chiral catalyst to induce enantioselectivity. This protocol is based on modern cobalt-catalyzed cross-coupling approaches.[12]

  • Catalyst Preparation: In a glovebox under an argon atmosphere, add a cobalt salt (e.g., CoCl₂, 0.01 mmol) and a chiral bisoxazoline ligand (0.012 mmol) to a dry reaction vial containing 1 mL of anhydrous THF. Stir for 30 minutes.

  • Grignard Reagent: In a separate flask, prepare the 6-methoxy-2-naphthylmagnesium bromide Grignard reagent from 2-bromo-6-methoxynaphthalene and magnesium turnings in THF.

  • Coupling Reaction: To the catalyst solution, add racemic 2-bromopropionate ester (1.0 mmol). Cool the mixture to -78°C (dry ice/acetone bath).

  • Addition: Slowly add the prepared Grignard reagent (1.2 mmol) to the reaction mixture via syringe over 1 hour.

  • Completion: Stir the reaction at -78°C for 12 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Warm to room temperature and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Hydrolysis: Hydrolyze the resulting ester using aqueous NaOH in methanol, followed by acidic work-up (1M HCl) to yield crude (S)-Naproxen.

  • Purification: Purify by column chromatography or recrystallization.

Characterization & Validation:

  • Chiral HPLC: This is the critical validation step. Analyze the product on a chiral stationary phase column to determine the enantiomeric excess (e.e. %), confirming the success of the asymmetric induction.

  • Optical Rotation: Measure the specific rotation using a polarimeter and compare it to the literature value for pure (S)-Naproxen.

  • Standard Characterization: Confirm structure using NMR, IR, and melting point (155-158°C).

References

  • Jung, H. Y., et al. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 27(19), 6553. [Link]

  • Shiina, I., et al. (2012). Production of Chiral Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Their Esters. Catalysis Science & Technology, 2, 2200-2205. [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. The Science Snail Blog. [Link]

  • Al-Ghamdi, A. A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Salih, R. M., et al. (2024). Advances in the synthesis and manufacturing techniques of ibuprofen: A comprehensive review. AIP Conference Proceedings. [Link]

  • Slideshare. (n.d.). Green Chemistry Synthesis of Naproxen. Slideshare. [Link]

  • Raauf, A. M. R., et al. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 19-27. [Link]

  • Google Patents. (n.d.). Novel asymmetric catalytic synthesis method of (S)-naproxen.
  • Li, J., et al. (2024). Modification of ibuprofen synthesis through the mechanism analysis. ResearchGate. [Link]

  • University of Bristol. (n.d.). Synthesis of Ibuprofen. University of Bristol School of Chemistry. [Link]

  • Nocentini, A., et al. (2021). Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]

  • Green Chemistry For Sustainability. (n.d.). Improved Synthesis of Ibuprofen. Green Chemistry For Sustainability. [Link]

  • Isac, M. A., & Deselnicu, D. (2020). Ibuprofen: Original Versus Green Synthesis. Annals of the University of Galati - Fascicle IX. Metallurgy and Materials Science. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023). DRUG DEVELOPMENT IN GREEN CHEMISTRY(IBUPROFEN). IRJMETS. [Link]

  • ResearchGate. (2024). Synthesis route of Boot's synthesis of ibuprofen. ResearchGate. [Link]

  • Karam, A., et al. (2016). Synthesis and Structure of New Compounds NSAIDs-Like Using a Heterogeneous Recyclable Catalyst. ResearchGate. [Link]

  • UCL Discovery. (n.d.). Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. UCL Discovery. [Link]

  • Google Patents. (n.d.). Process for preparing naproxen.
  • Masaryk University. (2021). Twenty Years of Naproxen Technology. IS MUNI. [Link]

Sources

Troubleshooting & Optimization

optimizing Vilsmeier-Haack reaction for 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole carbaldehydes via the Vilsmeier-Haack reaction, with a specific focus on the challenges related to synthesizing 5-methyl-1H-pyrazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which attacks the ring.[3][4] For pyrazoles, which are electron-rich heterocycles, this reaction is a cornerstone technique for producing pyrazole carbaldehydes. These aldehydes are highly valuable synthetic intermediates in the development of pharmaceuticals and other biologically active compounds.[5][6][7]

Q2: What is the Vilsmeier reagent and how is it correctly prepared?

The Vilsmeier reagent is a chloroiminium salt, most commonly generated in situ from the reaction between N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[1][8][9]

The formation is highly exothermic and moisture-sensitive.[1] Proper preparation is critical for success and involves the slow, dropwise addition of POCl₃ to an ice-cold (0-5 °C) solution of anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).[1][10] Failure to control the temperature can lead to reagent decomposition and the formation of tarry byproducts.[1] The reagent should ideally be used immediately after its formation.[1]

Q3: What is the mechanism and expected regioselectivity for the formylation of 5-methyl-1H-pyrazole?

The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] First, the Vilsmeier reagent is formed. The pyrazole ring, acting as a nucleophile, then attacks the electrophilic carbon of the Vilsmeier reagent. This forms an intermediate iminium salt, which is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde.[4][9][11]

For N-unsubstituted pyrazoles like 3(5)-methyl-1H-pyrazole (which exists as a mixture of tautomers), the formylation overwhelmingly occurs at the C4 position due to the electronic properties of the ring.[1] Therefore, the reaction with 5-methyl-1H-pyrazole (or its tautomer, 3-methyl-1H-pyrazole) will primarily yield 3-methyl-1H-pyrazole-4-carbaldehyde .

Synthesizing the target This compound is non-trivial and cannot be achieved by direct formylation of 5-methyl-1H-pyrazole. It would require a more advanced synthetic strategy, such as:

  • Using a starting pyrazole with a blocking group at the C4 position.

  • Employing a directed metalation-formylation sequence.

  • A cyclization approach that builds the pyrazole ring with the desired substitution pattern already in place.

Q4: What are the most critical safety precautions for this reaction?

The reagents involved are hazardous and require careful handling in a well-ventilated chemical fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.[1] It must be handled under anhydrous conditions.

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.

  • Quenching: The work-up step, which involves quenching the reaction mixture with ice/water, is highly exothermic and must be performed slowly and cautiously to control the release of heat and gas.[1]

Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Troubleshooting Guide

This guide addresses the most common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. Contamination from wet glassware, solvents, or reagents will decompose it.[1][12]1. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware. Use anhydrous grade DMF and fresh, high-purity POCl₃. Prepare the reagent at 0-5 °C and use it immediately.[1]
2. Insufficiently Reactive Substrate: The pyrazole ring may be deactivated by electron-withdrawing groups, making it less nucleophilic.[1][13]2. Increase Reagent Stoichiometry/Temperature: For less reactive substrates, consider increasing the excess of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents). After the initial addition at low temperature, the reaction temperature can be cautiously increased (e.g., to 70-80 °C) to drive the reaction forward.[1][13]
3. Incomplete Reaction: The reaction time or temperature may be insufficient for full conversion of the starting material.[1][12]3. Monitor and Adjust: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature.[1][6]
4. Product Loss During Work-up: The formylated pyrazole may have some water solubility or may decompose under harsh pH conditions.[1]4. Optimize Work-up: Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully and slowly with a mild base like saturated sodium bicarbonate solution. To reduce aqueous solubility, saturate the aqueous layer with NaCl (brine) before extraction.[1]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: Uncontrolled exotherms, especially during Vilsmeier reagent preparation, can lead to polymerization and decomposition.[1]1. Maintain Strict Temperature Control: Use an efficient ice/salt bath and add reagents dropwise to maintain the specified temperature range.
2. Impure Reagents: Impurities in the starting materials or solvents can catalyze side reactions.2. Use High-Purity Materials: Ensure the purity of the pyrazole substrate, DMF, and POCl₃. Old DMF can contain dimethylamine, which can cause side reactions.[14]
Difficulty in Product Isolation 1. Product is Water-Soluble: This is common for small, polar heterocyclic aldehydes.1. Use Brine and Multiple Extractions: Saturate the aqueous layer with NaCl to decrease the product's solubility in water. Extract multiple times (e.g., 3-5 times) with a suitable organic solvent like dichloromethane or ethyl acetate.[1]
2. Emulsion Formation: The presence of DMF and salts can lead to stable emulsions during extraction, making phase separation difficult.2. Break the Emulsion: Add brine to the separatory funnel. If the emulsion persists, filtering the mixture through a pad of Celite can sometimes help break it.

Experimental Protocols & Data

Optimized Reaction Parameters (General)

The optimal conditions can vary based on the specific pyrazole substrate. The following table provides a general starting point for optimization.

ParameterRecommended RangeRationale
Substrate:Reagent Ratio 1.0 : 1.5 - 3.0 (Pyrazole : Vilsmeier)An excess of the Vilsmeier reagent ensures complete conversion, especially for less reactive substrates.[13]
Temperature (Reagent Prep) 0 - 5 °CCritical to prevent exothermic decomposition of the reagent.[1][12]
Temperature (Reaction) 0 °C to 80 °CInitial addition should be cold. The temperature can then be raised to increase the reaction rate.[6][15]
Reaction Time 2 - 24 hoursHighly substrate-dependent. Monitor by TLC.[6][16]
Typical Yield 55% - 85%Yields can be excellent but are sensitive to all the parameters listed above.[13][17]
Protocol 1: In Situ Preparation of the Vilsmeier Reagent

Safety: Perform in a fume hood. Wear appropriate PPE.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 10 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 - 2.0 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The reagent is now ready for use.[12][18]

Protocol 2: Synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde
  • Dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C.[6][12]

  • Monitor the reaction's progress using TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture back to room temperature.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[12]

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • A precipitate of the crude product may form. If so, collect it by vacuum filtration and wash thoroughly with cold water.[12]

  • If no precipitate forms, transfer the mixture to a separatory funnel, saturate with NaCl, and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[12]

Visualized Mechanisms and Workflows

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ 0-5 °C POCl3 POCl₃ Pyrazole 3-Methyl-1H-Pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Final_Product 3-Methyl-1H-pyrazole- 4-carbaldehyde Iminium_Intermediate->Final_Product + H₂O H2O H₂O (Work-up)

Caption: Mechanism of pyrazole formylation.

Experimental Workflow

Workflow prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0-5°C) add 2. Add Pyrazole Substrate (Dropwise @ 0-5°C) prep->add react 3. Heat Reaction Mixture (e.g., 60-70°C) add->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete quench 5. Quench on Ice/Water monitor->quench Reaction Complete neutralize 6. Neutralize with NaHCO₃ quench->neutralize isolate 7. Isolate Crude Product (Filtration or Extraction) neutralize->isolate purify 8. Purify Product (Recrystallization or Chromatography) isolate->purify product Final Product purify->product

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Troubleshooting Decision Tree

Troubleshooting problem Problem: Low or No Yield q1 Anhydrous conditions used? problem->q1 s1 Solution: Use flame-dried glassware & anhydrous reagents. q1->s1 No q2 Reaction monitored by TLC? q1->q2 Yes s2 Solution: Monitor reaction to completion. Increase time/temp if needed. q2->s2 No q3 Work-up done carefully? q2->q3 Yes s3 Solution: Quench slowly on ice. Use mild base (NaHCO₃). Use brine for extraction. q3->s3 No

Caption: Troubleshooting logic for low yield issues.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Vilsmeier's reagent. PrepChem.com. Retrieved from [Link]

  • Shafi, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Retrieved from [Link]

  • Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27387. doi:10.1039/D3RA04309F. Retrieved from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic-Chemistry.org. Retrieved from [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Retrieved from [Link]

  • Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Growing Science. Retrieved from [Link]

  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • Bhat, M., et al. (2021). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 11(41), 25680-25694. doi:10.1039/D1RA04193A. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Abdel-Megeed, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(10), 195-242. Retrieved from [Link]

  • Patil, P. S., & Bari, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]

  • Bieliauskas, A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1223. doi:10.3390/M1223. Retrieved from [Link]

  • Reddit. (2023, June 14). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes [Image]. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (2020, September 7). How can I improve the Vilsmeier-Haack reaction? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, yet their synthesis can be fraught with challenges ranging from poor conversion to complex product mixtures.[1][2]

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting strategies. Our goal is to empower you to diagnose issues in your reaction and logically develop effective solutions.

Section 1: Foundational Principles: The Knorr Pyrazole Synthesis

The most common and robust method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[3][4] Understanding its mechanism is critical for effective troubleshooting. The reaction proceeds in several key stages, typically under acidic catalysis.[5][6]

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Imine/Enamine Formation: A water molecule is eliminated to form a hydrazone intermediate. This intermediate exists in equilibrium with its enamine tautomer.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[5][7]

The dehydration of the cyclic intermediate is often the rate-determining step under neutral pH conditions.[8]

Knorr_Mechanism Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis start 1,3-Dicarbonyl + Hydrazine step1 Nucleophilic Attack (Forms Hemiaminal) start->step1 + H⁺ (catalyst) step2 Dehydration (Forms Hydrazone Intermediate) step1->step2 - H₂O step3 Intramolecular Nucleophilic Attack step2->step3 Tautomerization & Cyclization step4 Cyclic Hemiaminal Intermediate step3->step4 step5 Final Dehydration (Aromatization) step4->step5 - H₂O product Pyrazole Product step5->product

Caption: Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis.

Section 2: Troubleshooting Guide for Low Yields

This section addresses the most common yield-reducing problems in a direct question-and-answer format.

Q1: My reaction is sluggish or fails to reach completion. How can I improve the conversion rate?

A1: Low conversion is a frequent issue stemming from suboptimal reaction kinetics or equilibria. Here are the primary factors to investigate:

  • Catalysis: While some condensations proceed thermally, many require an acid catalyst to protonate a carbonyl group, making it more electrophilic for the initial hydrazine attack.[6][9]

    • Insight: If you are not using a catalyst, consider adding a catalytic amount of a mild acid like acetic acid.[7] If you are already using a catalyst, ensure it is not being quenched by basic impurities in your starting materials or solvent. In some cases, switching to a Lewis acid catalyst may improve performance.[3] Some reactions do not proceed at all without a catalyst.[3]

  • Temperature: The Knorr synthesis often requires heating to drive the dehydration and aromatization steps.

    • Insight: If your reaction is running at room temperature, try gentle heating (e.g., 50-80 °C). If you are already heating, a modest increase in temperature may improve the rate. However, be cautious, as excessive heat can lead to degradation and lower yields.[10] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures is crucial.

  • Solvent Choice: The solvent plays a critical role in reactant solubility and mediating the reaction mechanism.

    • Insight: Ethanol is a common choice but may not be optimal for all substrates. Aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can accelerate the reaction and improve yields.[11] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields, often using solvents like ethanol or even water.[12]

Q2: My starting material is consumed, but I have a complex mixture of products, leading to a low yield of the desired isomer. What is happening?

A2: This is the classic problem of regioselectivity . When an unsymmetrically substituted 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., phenylhydrazine), the initial attack can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two pyrazole regioisomers.[3][8][13] These isomers often have very similar physical properties, making them difficult to separate and drastically lowering the isolated yield of the target compound.[13][14]

  • Controlling Factors & Solutions:

    • Electronic and Steric Effects: The inherent electronic and steric properties of your 1,3-dicarbonyl substrate are the primary drivers. A sterically bulky substituent will often direct the initial attack of the hydrazine to the less hindered carbonyl group.[15] Similarly, a strong electron-withdrawing group (like -CF₃) can activate the adjacent carbonyl to attack.[11]

    • Solvent Engineering: This is one of the most powerful tools for controlling regioselectivity. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity.[13][15] These solvents can modulate the reactivity of the two carbonyl groups and the hydrazine nucleophile through specific hydrogen-bonding interactions.[13]

    • pH Control: The reaction pH can alter the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine, thereby influencing the product ratio.[15] Careful, systematic screening of pH may be required to optimize for a single isomer.

Parameter Conventional Conditions Optimized for Regioselectivity Rationale
Solvent Ethanol, Methanol2,2,2-Trifluoroethanol (TFE)Fluorinated alcohols can selectively activate one carbonyl group over the other through hydrogen bonding, leading to higher regioselectivity.[13][15]
Catalyst Acetic Acid, HClNone, or carefully controlled pHAcid can catalyze both reaction pathways. Removing it or using specific pH conditions may favor one pathway kinetically.[15]
Temperature RefluxRoom TemperatureLower temperatures can amplify small differences in activation energy between the two pathways, favoring kinetic control and potentially a single isomer.[15]
Q3: Besides regioisomers, what other side reactions or impurities should I look for?

A3: Several other issues can plague pyrazole synthesis, leading to low yields or purification difficulties.

  • Incomplete Cyclization: The initial hydrazone intermediate may be stable and fail to cyclize efficiently. This can sometimes be observed as a major byproduct by LC-MS. The solution is often to increase the reaction temperature or time, or to use a more effective acid catalyst to promote the intramolecular cyclization.

  • Formation of Hydrazones: In some cases, N-arylhydrazones can form as byproducts, reducing the overall yield of the desired pyrazole.[11]

  • Starting Material Purity: The purity of the hydrazine, particularly hydrazine hydrate, is critical. It can degrade over time, and impurities can inhibit the reaction. The 1,3-dicarbonyl compound can also exist partially in its enol form, and the purity should be confirmed before use. Low-purity starting materials are a common cause of low conversion rates.[15]

Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Knorr-Type Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This protocol is a standard example and should be adapted based on the specific reactivity of your substrates.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol) to the solution. Add 3-4 drops of glacial acetic acid as a catalyst.[7]

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.[7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours, as indicated by the disappearance of the starting materials.[7]

  • Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add 20 mL of cold water to the concentrated mixture to precipitate the product.[4][7]

  • Isolation & Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crystals with a small amount of cold water.[4][7] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product.[4]

Workflow: Troubleshooting Low Yield

The following workflow provides a logical path to diagnose and solve yield issues.

Troubleshooting_Workflow Figure 2: Systematic Workflow for Troubleshooting Low Pyrazole Yield start Low Yield Observed check_purity 1. Verify Starting Material Purity (Hydrazine & Dicarbonyl) by NMR / GC-MS start->check_purity purity_issue Impurity Detected? check_purity->purity_issue analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LC-MS) analysis_result What is the Main Issue? analyze_crude->analysis_result purity_issue->analyze_crude No purify_sm Purify Starting Materials (Distill, Recrystallize) & Repeat Reaction purity_issue->purify_sm Yes incomplete Incomplete Conversion analysis_result->incomplete Unreacted Starting Material regioisomers Mixture of Regioisomers analysis_result->regioisomers Multiple Isomeric Products byproducts Other Byproducts analysis_result->byproducts Degradation or Side Products optimize_conversion Optimize Reaction: - Increase Temperature - Add/Change Catalyst - Increase Time incomplete->optimize_conversion optimize_regio Optimize Selectivity: - Change Solvent (e.g., TFE) - Lower Temperature - Adjust pH regioisomers->optimize_regio optimize_side_rxn Minimize Side Reactions: - Lower Temperature - Modify Stoichiometry - Use Inert Atmosphere byproducts->optimize_side_rxn

Caption: Figure 2: Systematic Workflow for Troubleshooting Low Pyrazole Yield.

Section 4: Frequently Asked Questions (FAQs)
  • Q: How critical is the quality of hydrazine hydrate?

    • A: It is extremely critical. Hydrazine is susceptible to oxidation by air. Old or improperly stored hydrazine hydrate can have a lower effective concentration and may contain impurities that can hinder the reaction. It is recommended to use freshly opened or recently purchased hydrazine hydrate for best results.

  • Q: What are the best general purification strategies for pyrazoles?

    • A: For solid products, recrystallization is often effective and can provide material of high purity.[14] Column chromatography on silica gel is also widely used.[3][14] However, the basic nitrogen atoms in the pyrazole ring can cause streaking on silica gel.[14] This can sometimes be mitigated by adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent. For pyrazoles that are sufficiently basic, an alternative is to dissolve the crude product in an organic solvent, perform an acid wash to extract the pyrazole into the aqueous layer as a salt, wash the aqueous layer with fresh solvent to remove neutral impurities, and then basify the aqueous layer to precipitate the pure pyrazole.[16][17]

  • Q: Are there greener or safer alternatives to traditional pyrazole synthesis?

    • A: Yes, the field of green chemistry has made significant contributions. Methods using water as a solvent, employing reusable solid catalysts, or utilizing energy sources like microwave or ultrasound irradiation are becoming more common.[12][18] These methods can reduce reaction times, minimize the use of volatile organic solvents, and improve overall efficiency.[3][12] Additionally, due to the toxicity of hydrazine, significant research has gone into developing hydrazine alternatives, though the classic Knorr synthesis remains prevalent due to its simplicity and effectiveness.[19]

References
  • F. A. Al-Mekhlafi, M. S. Al-Amri, M. S. Al-Ghorbani, R. M. Shater, and N. S. Al-Hemyari, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, vol. 26, no. 9, p. 2749, May 2021. [Online]. Available: [Link]

  • "Knorr pyrazole synthesis," Name-Reaction.com. [Online]. Available: [Link]

  • A. A. Al-Awsh, A. A. Noman, S. A. Al-Kurbany, and A. A. H. Abdel-Rahman, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Reactions, vol. 4, no. 3, pp. 496-543, Sep. 2023. [Online]. Available: [Link]

  • Y. Jacob, R. A. Pilli, and M. A. B. da Silveira, "Recent advances in the multicomponent synthesis of pyrazoles," Organic & Biomolecular Chemistry, vol. 22, no. 38, pp. 7531-7547, 2024. [Online]. Available: [Link]

  • A. R. El-Awa, E. M. N. El-Sayed, and N. K. El-Aasar, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs," The Journal of Organic Chemistry, vol. 77, no. 17, pp. 7436-7443, Sep. 2012. [Online]. Available: [Link]

  • "Knorr Pyrazole Synthesis," J&K Scientific LLC, 2025. [Online]. Available: [Link]

  • "Knorr Pyrazole Synthesis (M. Pharm)," Slideshare, Oct. 17, 2020. [Online]. Available: [Link]

  • J. Dickhaut, H. J. Guder, W. T. Thompson, and M. R. Vranceanu, "Method of preparation of the pyrazoles," U.S. Patent CS216930B2, filed Oct. 25, 1982, and issued Aug. 15, 1983. [Online].
  • P. W. K. Woo, "Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles," Organic Letters, vol. 2, no. 20, pp. 3107-3109, Oct. 2000. [Online]. Available: [Link]

  • J. Dickhaut, H. J. Guder, W. T. Thompson, and M. R. Vranceanu, "Method for purifying pyrazoles," World Intellectual Property Organization Patent WO2011076194A1, filed Dec. 16, 2010, and issued Jun. 30, 2011. [Online].
  • J. Dickhaut, H. J. Guder, W. T. Thompson, and M. R. Vranceanu, "Process for the purification of pyrazoles," German Patent DE102009060150A1, filed Dec. 22, 2009, and issued Jun. 23, 2011. [Online].
  • L. Schrecker, J. Dickhaut, C. Holtze, P. Staehle, M. Vranceanu, K. Hellgardt, and K. K. Hii, "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow," Reaction Chemistry & Engineering, vol. 7, no. 11, pp. 2458-2465, 2022. [Online]. Available: [Link]

  • "Knorr Pyrazole Synthesis," Chem Help Asap. [Online]. Available: [Link]

  • "Synthesis, Reactions and Medicinal Uses of Pyrazole," Pharmaguideline, Jun. 12, 2022. [Online]. Available: [Link]

  • M. G. S. and Dr. D. Kumar, "SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST," JETIR, vol. 10, no. 7, Jul. 2023. [Online]. Available: [Link]

  • S. Perinbaraj, "Unit 4 Pyrazole," Slideshare, May 2, 2021. [Online]. Available: [Link]

  • A. A. Al-awsh, A. A. Noman, S. A. Al-Kurbany, and A. A. H. Abdel-Rahman, "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives," Molecules, vol. 26, no. 16, p. 4933, Aug. 2021. [Online]. Available: [Link]

  • K. S. and P. M, "Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review," Indian Journal of Natural Sciences, vol. 13, no. 75, Dec. 2022. [Online]. Available: [Link]

  • J. Li, Y. Wang, W. Zhang, and X. Liu, "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones," The Journal of Organic Chemistry, vol. 90, no. 10, pp. 3769-3778, Mar. 2025. [Online]. Available: [Link]

  • S. G. Manfroni, A. G. G. de Oliveira, and P. R. C. Martins, "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives," Molecules, vol. 27, no. 18, p. 5865, Sep. 2022. [Online]. Available: [Link]

  • J. A. S. C. de Menezes, A. C. B. de Oliveira, and F. de C. da Silva, "A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes," Organic & Biomolecular Chemistry, vol. 18, no. 31, pp. 6056-6067, 2020. [Online]. Available: [Link]

  • S. R. Yetra, S. K. Bojja, and S. Bathula, "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles," Organic & Biomolecular Chemistry, vol. 14, no. 4, pp. 1293-1297, 2016. [Online]. Available: [Link]

  • "pyrazole.pdf," CUTM Courseware. [Online]. Available: [Link]

  • "Pyrazole synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

  • S. Shabalala, P. Singh, and N. Deenadayalu, "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions," RSC Advances, vol. 13, no. 43, pp. 30541-30560, 2023. [Online]. Available: [Link]

Sources

Technical Support Center: Purification of 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 3273-44-7) via recrystallization. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to help you overcome common challenges and achieve high purity for this critical building block.

The compound this compound is a solid at room temperature with a reported melting point of approximately 190°C and a molecular weight of 110.12 g/mol [1]. Its heterocyclic nature, featuring both a pyrazole ring and a reactive aldehyde group, makes it a valuable synthon in drug discovery. However, these same features can present unique challenges during purification.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Question: My crude product won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

Answer: This issue typically points to one of two causes: an inappropriate solvent or the presence of insoluble impurities.

  • Causality: this compound is a polar molecule. For recrystallization, an ideal solvent should dissolve the compound completely when hot but poorly when cold. If the compound has low solubility even at the solvent's boiling point, that solvent is unsuitable. Alternatively, your crude product may contain inorganic salts from the synthesis workup or polymerized by-products that are insoluble in your chosen organic solvent.

  • Troubleshooting Steps:

    • Confirm Solvent Choice: Ethanol or an ethanol/water mixture is often effective for pyrazole derivatives[2][3]. If you are using a non-polar solvent like hexanes or toluene alone, you will likely encounter solubility issues.

    • Perform a Hot Filtration: If you suspect insoluble impurities, the correct procedure is to dissolve the desired compound in a minimum amount of hot solvent, and then filter the hot solution through a pre-heated funnel with fluted filter paper. This removes the insoluble material before the cooling and crystallization phase. Attempting to dissolve these impurities by adding excessive solvent will result in a very low yield[4].

    • Re-evaluate Synthesis Workup: Ensure that your crude product was properly washed during the workup to remove any inorganic salts before attempting recrystallization.

Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the impure solvent.

  • Causality: This is a common problem when the solute is significantly impure, leading to a large melting point depression. It can also be caused by cooling the solution too rapidly or using a solvent system where the compound's solubility changes too drastically with temperature[5].

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Warm the mixture until the oil completely redissolves. Add a small additional volume (10-15%) of the hot solvent to lower the saturation point[5][6].

    • Slow Down the Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water to ensure a gradual temperature drop. Rapid cooling, such as placing the flask directly in an ice bath, encourages oil formation[4].

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin[5].

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Question: The recrystallization yield is extremely low (<40%). What are the most likely causes?

Answer: A low yield is one of the most frequent frustrations in recrystallization. The primary culprit is the desired compound remaining in the mother liquor after filtration.

  • Causality: Several factors can lead to this:

    • Using too much solvent during the initial dissolution step[5][6].

    • Premature crystallization during a hot filtration step (if performed).

    • Not cooling the solution to a low enough temperature to maximize crystal formation.

    • Choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Work in small solvent additions.

    • Cool Thoroughly: Once the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtering[4].

    • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals. Reduce the volume of the mother liquor by about half using a rotary evaporator and cool the concentrated solution again. Note that this second crop will likely be less pure than the first.

    • Consider a Solvent/Anti-Solvent System: For a more controlled crystallization, dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol). Then, while the solution is still hot, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, like water or hexane) dropwise until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly[7][8].

Experimental Protocol & Data

Recommended Recrystallization Protocol

This protocol provides a reliable starting point for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (for anti-solvent system, optional)

  • Erlenmeyer Flask

  • Hot Plate with Stirring

  • Büchner Funnel and Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 5-7 mL) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes. Note: Using too much charcoal can adsorb your product and reduce the yield[6].

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Crystal formation should begin within 20-30 minutes.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Press the crystals as dry as possible on the funnel. Transfer the solid to a watch glass and allow it to air-dry or dry in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Solvent Selection Data

Choosing the right solvent is critical. The following table provides guidance on common solvents. Ethanol is often the best starting point for this class of compounds.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Ethanol 7824.5Highly Recommended. Good temperature coefficient for solubility of many pyrazoles[2][3].
Water 10080.1Likely a poor solvent on its own, but excellent as an anti-solvent with ethanol[8].
Isopropanol 8219.9A good alternative to ethanol.
Ethyl Acetate 776.0Moderate polarity. May be suitable, but test on a small scale first.
Hexane 691.9Not Recommended. Non-polar; unlikely to dissolve the compound even when hot.
Toluene 1112.4Not Recommended. Non-polar; poor solvent for this compound.

Diagrams and Workflows

Troubleshooting Logic for Recrystallization

The following diagram outlines the decision-making process for addressing common recrystallization failures.

Recrystallization_Troubleshooting cluster_solutions_no_xtal Solutions for No Crystals cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield start Crude Compound Dissolved in Hot Solvent & Cooled problem Problem Encountered start->problem no_xtal No Crystals Form problem->no_xtal Is solution clear? oil_out Compound 'Oiled Out' problem->oil_out Is there a liquid layer? low_yield Yield is Very Low problem->low_yield Are crystals pure but few? success Pure Crystals Obtained problem->success No issues sol_scratch Scratch Flask no_xtal->sol_scratch sol_seed Add Seed Crystal no_xtal->sol_seed sol_evap Reduce Solvent Volume no_xtal->sol_evap sol_reheat Reheat & Add Solvent oil_out->sol_reheat sol_min_solvent Use Less Solvent Initially low_yield->sol_min_solvent sol_ice_bath Ensure Thorough Cooling low_yield->sol_ice_bath sol_recover Recover from Mother Liquor low_yield->sol_recover sol_slow_cool Cool More Slowly sol_reheat->sol_slow_cool

Caption: Decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? A1: Impurities largely depend on the synthetic route. If a Vilsmeier-Haack reaction was used, common impurities include unreacted hydrazone starting materials, residual DMF or POCl3-related byproducts, and potentially regioisomers or over-formylated products[9]. Recrystallization is generally effective at removing these types of organic impurities.

Q2: Can I use a solvent mixture for the recrystallization? A2: Yes, a mixed-solvent system is an excellent technique, especially if no single solvent has the ideal solubility profile[10]. For this compound, an ethanol/water system is a good choice. Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent), then add hot water (the "bad" solvent) dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to clarify and then cool slowly.

Q3: How do I know if my final product is pure? A3: The primary indicator of purity is the melting point. A pure compound should have a sharp melting point (a range of 1-2°C) that matches the literature value (approx. 190°C for this compound[1]). A broad or depressed melting point indicates the presence of impurities. For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and LC-MS are recommended.

Q4: My purified crystals are slightly yellow. Is this normal? A4: While the pure compound is often described as a white or off-white solid, a pale yellow tint is not uncommon for aromatic aldehydes, which can sometimes form minor colored impurities upon exposure to air and light. If the melting point is sharp and in the correct range, the color is likely due to a trace impurity that does not significantly affect overall purity. If a perfectly white product is required, a second recrystallization, perhaps with a small amount of activated charcoal, may be necessary.

References

  • ChemBK. 1H-pyrazole-3-carboxaldehyde, 5-methyl- Chemical Properties. [Link]

  • PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • ChemBK. 1-Methyl-1H-pyrazole-3-carbaldehyde. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting Recrystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Reddit. r/chemistry: Recrystallization pointers. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-3-carboxaldehyde. [Link]

  • UCLA Chemistry. Recrystallization Guide. [Link]

  • Michigan State University, Department of Chemistry. Recrystallization, Filtration and Melting Point. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

Sources

Technical Support Center: Column Chromatography for Purifying Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Drawing from established chromatographic principles and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when developing a purification method for pyrazole derivatives.

Q1: What is the best stationary phase for purifying my pyrazole derivative?

For most pyrazole derivatives, standard, slightly acidic silica gel (40-63 µm particle size) is the go-to stationary phase due to its versatility and cost-effectiveness.[1] However, the basic nature of the pyrazole ring's nitrogen atoms can lead to strong interactions with the acidic silanol (Si-OH) groups on the silica surface, causing issues like peak tailing.[2][3]

Consider these alternatives if you face challenges:

  • Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine (TEA) can neutralize the acidic sites, significantly improving peak shape for basic pyrazoles.[4][5][6][7]

  • Neutral Alumina: For compounds that are particularly sensitive to acid and may degrade on silica, neutral alumina is an excellent, though less common, alternative.[4][8][9]

  • Amine-Functionalized Silica: This stationary phase has a medium polarity and is specifically designed for nitrogen-containing heterocycles, offering good separation and reduced tailing.[8][10]

  • Reverse-Phase (C18) Silica: If your pyrazole derivative is highly polar, reverse-phase chromatography, where the stationary phase is non-polar, might be a suitable option.[4][9][11]

Q2: How do I select the right mobile phase (eluent)?

The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.2-0.4 for your desired compound on a Thin-Layer Chromatography (TLC) plate.[1] This Rf range typically translates to a good separation on a column.

Common Solvent Systems:

  • Hexane/Ethyl Acetate: A workhorse system for non-polar to moderately polar compounds.

  • Petroleum Ether/Ethyl Acetate: Similar to the above, often used interchangeably.

  • Dichloromethane/Methanol: Effective for more polar pyrazole derivatives.

Start by testing various ratios of these solvent systems on a TLC plate to find the optimal polarity.[1] A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is often highly effective for separating complex mixtures.[1][12]

Q3: My pyrazole derivative is streaking or "tailing" badly on the TLC and column. What's happening and how do I fix it?

Peak tailing is the most frequent issue when purifying nitrogen-containing heterocycles like pyrazoles.[2][3] It is caused by strong, non-ideal secondary interactions between the basic nitrogen atoms of your pyrazole and the acidic silanol groups on the silica gel surface.[3] This leads to a portion of the molecules being retained more strongly, resulting in broad, asymmetrical peaks and poor separation.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive "competes" with your compound for the acidic sites on the silica.[2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system.[6][12] It is highly effective but should be used in a well-ventilated fume hood.

    • Ammonia: For more polar systems like Dichloromethane/Methanol, using methanol that contains ammonia (e.g., 2M NH₃ in MeOH) can be very effective.[6]

Q4: How can I visualize my pyrazole spots on a TLC plate?

Since many pyrazole derivatives are colorless, visualization is key.

  • UV Light (254 nm): This is the primary, non-destructive method.[13][14][15] If your pyrazole contains an aromatic ring or a conjugated system, it will absorb UV light and appear as a dark spot on the fluorescent green TLC plate.[14][15]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds as brownish-yellow spots.[14][16] This is particularly effective for aromatic and unsaturated compounds.[16]

  • Chemical Stains: If UV and iodine are ineffective, destructive chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: Reacts with oxidizable functional groups (alkenes, alkynes, some heteroatoms) to produce yellow spots on a purple background.

    • p-Anisaldehyde Stain: A versatile stain that, upon heating, produces a range of colors for various functional groups.[14]

In-Depth Troubleshooting Guides

Problem 1: Poor Separation or Co-elution of Impurities

Symptoms:

  • Fractions contain a mixture of your desired product and one or more impurities.

  • TLC analysis shows overlapping spots.

  • Chromatogram peaks are not baseline-resolved.

Causality Analysis: Insufficient selectivity (α) between your compound and the impurity is the root cause. This means the stationary phase is not differentiating well enough between the molecules. Column overloading or poor packing technique can also be contributing factors.[8]

Solutions:

  • Optimize the Mobile Phase:

    • Go shallower on the gradient: If using a gradient, make the increase in polarity more gradual. This gives the compounds more "time" on the column to separate.

    • Try a different solvent system: The selectivity between compounds can change dramatically with different solvents, even if the overall polarity is similar. For example, switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol can alter the key interactions (e.g., hydrogen bonding vs. dipole-dipole) that drive separation.

  • Change the Stationary Phase:

    • If optimizing the mobile phase on silica fails, the interaction mode needs to be changed. Switching to alumina or an amine-functionalized phase introduces different surface chemistry, which can resolve co-eluting spots.[10]

  • Reduce Sample Load:

    • Overloading the column is a common cause of poor separation.[1][17] As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, increase this to 100:1 or more.

Problem 2: Severe Peak Tailing of Pyrazole Derivative

Symptoms:

  • The spot on the TLC plate is not round but appears as a comet-like streak.

  • On a chromatogram, the peak has a sharp front but a long, sloping tail.

Causality Analysis: As discussed in the FAQs, this is a classic sign of strong interaction between the basic pyrazole and acidic silica gel. The diagram below illustrates this interaction and its solution.

Troubleshooting Workflow:

G start Peak Tailing Observed check_base Is a basic modifier (e.g., 0.5% TEA) in the mobile phase? start->check_base add_base ACTION: Add 0.1-1% Triethylamine (TEA) or use NH3/MeOH to the eluent. check_base->add_base No check_overload Is the column overloaded? (Silica:Sample ratio < 50:1) check_base->check_overload Yes end_good Problem Resolved add_base->end_good reduce_load ACTION: Decrease sample load. Increase Silica:Sample ratio to >50:1. check_overload->reduce_load Yes change_sp ACTION: Switch to a different stationary phase (e.g., Neutral Alumina or Amine-Silica). check_overload->change_sp No reduce_load->end_good change_sp->end_good

Caption: Troubleshooting workflow for peak tailing.

Mechanism of Action for Basic Modifiers:

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier silica_a Acidic Silica (Si-OH) tailing Strong Interaction (Peak Tailing) silica_a->tailing pyrazole_a Basic Pyrazole pyrazole_a->silica_a H-Bonding/ Ionic Interaction silica_b Acidic Silica (Si-OH) tea TEA (Et₃N) tea->silica_b TEA neutralizes acidic sites pyrazole_b Basic Pyrazole elution Normal Elution (Symmetric Peak) pyrazole_b->elution Weak, ideal interaction

Caption: How a basic modifier prevents peak tailing.

Problem 3: Compound is Unstable on Silica Gel

Symptoms:

  • TLC analysis shows a new spot appearing over time when the sample is left on the plate.

  • Column fractions show the presence of degradation products not seen in the crude mixture.

  • Overall recovery from the column is very low.[18]

Causality Analysis: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.[18] Some pyrazole derivatives, particularly those with acid-labile protecting groups or functionalities, can react or rearrange on the column.[12][19]

Solutions:

  • Deactivate the Silica: The first and easiest step is to neutralize the silica's acidity.

    • Flush with TEA: Pack the column as usual, then flush with 2-3 column volumes of your starting eluent containing 1-2% triethylamine.[5][7] Then, equilibrate the column with the starting eluent (without TEA) before loading your sample.[5] This passivates the surface.

  • Switch to a Neutral Stationary Phase:

    • Neutral Alumina: This is an effective alternative for acid-sensitive compounds.[4] Note that the elution order and required mobile phase polarity may differ significantly from silica.

    • Florisil®: A neutral magnesium silicate that can be used for some separations.[4]

  • Minimize Residence Time:

    • Use flash chromatography (applying pressure) to move the compound through the column faster, reducing its contact time with the stationary phase.[19]

  • Consider an Alternative Purification Method:

    • If the compound is a solid, recrystallization may be a superior, non-chromatographic method to achieve high purity.[11][19]

Data & Protocols

Table 1: Common Solvent Systems & Properties

This table provides a reference for selecting and modifying mobile phases. The Eluotropic Strength (ε°) indicates the solvent's polarity in the context of normal-phase chromatography on silica.

SolventEluotropic Strength (ε°) on SilicaBoiling Point (°C)Notes
n-Hexane0.0169Standard non-polar component.
Dichloromethane (DCM)0.4240Good solvent for many organics; use in a fume hood.
Ethyl Acetate (EtOAc)0.5877Excellent, versatile polar component.
Methanol (MeOH)0.9565Very polar; used for highly polar compounds. Can dissolve silica under basic conditions.[6]
Triethylamine (TEA)High89Basic modifier; added at 0.1-1% to suppress tailing.
Experimental Protocol: General Purification of a Pyrazole Derivative

This protocol outlines a standard flash column chromatography procedure.

1. Preliminary TLC Analysis: a. Dissolve a small amount of your crude pyrazole mixture in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., 10%, 20%, 50% EtOAc in Hexane) to find an eluent that gives your target compound an Rf value of ~0.2-0.4. d. If tailing is observed, add 0.5% TEA to the eluent and re-run the TLC.

2. Column Preparation: a. Select a column of appropriate size (aim for a bed height of ~15-20 cm). b. Weigh out silica gel (typically 50-100 times the mass of your crude sample).[1] c. Prepare a slurry of the silica gel in your initial, least polar eluent. d. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring it is uniform and free of cracks or bubbles.[1] Drain the excess solvent until it is just level with the top of the silica bed.

3. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of solvent (preferably the eluent or a less polar solvent like DCM).[20] Carefully pipette the solution onto the top of the silica bed. b. Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (~2-3x the sample mass), and evaporate the solvent to get a dry, free-flowing powder.[20] Carefully add this powder to the top of the packed column. c. Add a thin layer of sand on top of the sample to prevent disturbance of the bed during solvent addition.[20]

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply pressure to begin the elution, maintaining a consistent flow rate. c. Collect fractions in an array of test tubes. d. If using a gradient, start with the low-polarity eluent and gradually increase the percentage of the more polar solvent.

5. Analysis and Product Isolation: a. Spot every few collected fractions on a TLC plate to monitor the elution of your compound. b. Combine the fractions that contain the pure product. c. Remove the solvent using a rotary evaporator to yield the purified pyrazole derivative.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021). Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Available at: [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. (n.d.). Available at: [Link]

  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. Available at: [Link]

  • what to do to reduce peak tailing? - Chromatography Forum. (2009). Available at: [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. Available at: [Link]

  • Deactivating Silica Gel with Triethylamine : r/chemhelp - Reddit. (2015). Available at: [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction - New Journal of Chemistry (RSC Publishing). (2003). Available at: [Link]

  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography - Taylor & Francis Online. (n.d.). Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Available at: [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction - ResearchGate. (2003). Available at: [Link]

  • Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals - NIH. (n.d.). Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (2024). Available at: [Link]

  • TLC Visualization Methods. (n.d.). Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Available at: [Link]

  • What is a good way to select mobile phase in chromatography? - ResearchGate. (2013). Available at: [Link]

  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications | ACS Omega - ACS Publications. (2023). Available at: [Link]

  • Choosing Your LC Stationary Phase - Restek. (2019). Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024). Available at: [Link]

  • TLC Visualization Methods - Theory pages - Labster. (n.d.). Available at: [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022). Available at: [Link]

  • Visualizing a TLC plate - YouTube. (2021). Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Available at: [Link]

  • How changing stationary phase chemistry can impact separation selectivity | Biotage. (2023). Available at: [Link]

  • 5.7: Visualizing TLC Plates - Chemistry LibreTexts. (n.d.). Available at: [Link]

  • Stationary phases used in LC: A Detailed Review - ijrpr. (n.d.). Available at: [Link]

Sources

Technical Support Center: Formylation of 5-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction, minimize side products, and maximize the yield of your desired formylated pyrazole.

Introduction: The Challenge of Regioselectivity

The formylation of 5-methyl-1H-pyrazole is a cornerstone reaction for the synthesis of valuable intermediates in medicinal chemistry and materials science. The Vilsmeier-Haack reaction is the most common method for this transformation, employing a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3]. This reagent acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich pyrazole ring[1][4].

However, the inherent reactivity of the pyrazole nucleus presents a significant challenge: regioselectivity. The pyrazole ring has multiple reactive sites, and the formylation of 5-methyl-1H-pyrazole can potentially yield a mixture of isomers, primarily the desired 4-formyl product, alongside the undesired 3-formyl and N-formylated byproducts. Understanding and controlling the factors that govern this regioselectivity is paramount for a successful synthesis.

This guide will address the common pitfalls and provide actionable solutions to steer your reaction toward the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the formylation of 5-methyl-1H-pyrazole?

The primary side reactions are the formation of constitutional isomers. For 5-methyl-1H-pyrazole, you can expect to encounter:

  • 3-formyl-5-methyl-1H-pyrazole: Formation of this regioisomer is a common issue. The electronic and steric effects of the methyl group influence the position of electrophilic attack.

  • 1-formyl-5-methyl-1H-pyrazole: N-formylation can occur, especially if the pyrazole nitrogen is deprotonated or if the reaction conditions are not carefully controlled. This is often a labile byproduct that can sometimes be reversed during workup.

  • Poly-formylation: Although less common, under harsh conditions or with an excess of the Vilsmeier reagent, diformylation might be observed.

  • Decomposition: The Vilsmeier reagent is highly reactive and sensitive to moisture[1]. Improper handling can lead to its decomposition and subsequent failure of the reaction or the formation of tars.

Q2: Why is the 4-position the generally preferred site for formylation on a pyrazole ring?

The pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution, with the C4 position being the most electron-rich and sterically accessible site for attack[5]. The nitrogen atoms in the ring direct the electrophile to this position. However, the presence and nature of substituents on the pyrazole ring can significantly influence this regioselectivity[6].

Q3: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the formylating agent[1][3]. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride[1][7]. The preparation is an exothermic reaction and should be performed at low temperatures (typically 0-5 °C) under anhydrous conditions to prevent decomposition[1].

Q4: Are there alternative methods to the Vilsmeier-Haack reaction for formylating 5-methyl-1H-pyrazole?

Yes, other formylation methods exist, although they are less commonly employed for pyrazoles. The Duff reaction , which uses hexamethylenetetramine (HMTA) in an acidic medium, is a viable alternative for the formylation of electron-rich aromatic and heterocyclic compounds[8][9]. This method can sometimes offer different regioselectivity compared to the Vilsmeier-Haack reaction and might be worth exploring if the latter fails to provide the desired isomer[8].

Troubleshooting Guide: Side Reactions and Low Yield

This section provides a structured approach to troubleshooting common issues encountered during the formylation of 5-methyl-1H-pyrazole.

Issue 1: Predominant Formation of the Undesired 3-Formyl Regioisomer

Causality: The formation of the 3-formyl isomer is often a result of kinetic versus thermodynamic control. While the 4-position is generally electronically favored, reaction conditions can influence the site of attack. Higher temperatures may favor the formation of the thermodynamically more stable isomer, which may not always be the desired 4-formyl product.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the pyrazole to the Vilsmeier reagent. Slowly allow the reaction to warm to room temperature and monitor its progress.

  • Order of Addition: Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent. This ensures that the pyrazole is always reacting with an excess of the formylating agent, which can favor attack at the more reactive 4-position.

  • Solvent Effects: The choice of solvent can influence regioselectivity. While DMF is the reagent, using a co-solvent like dichloromethane (DCM) can sometimes alter the reaction environment and improve the isomeric ratio.

Issue 2: Significant N-Formylation

Causality: The NH proton of the pyrazole is acidic and can be deprotonated by bases present in the reaction mixture (like DMF itself, albeit a weak base) or by impurities. The resulting pyrazolate anion is highly nucleophilic and can readily attack the Vilsmeier reagent at the nitrogen atom.

Troubleshooting Steps:

  • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Moisture can react with POCl₃ to form HCl, which can catalyze side reactions, and also hydrolyze the Vilsmeier reagent.

  • pH Control during Workup: During the aqueous workup, careful neutralization is key. A slightly acidic workup can help to hydrolyze the N-formyl group. However, strongly acidic conditions can lead to degradation of the desired product.

  • Protecting Groups: If N-formylation is a persistent issue, consider protecting the N1 position with a suitable protecting group (e.g., a benzyl or p-toluenesulfonyl group) prior to formylation. The protecting group can be removed after the desired C-formylation is achieved.

Issue 3: Low or No Product Yield

Causality: Low or no yield can stem from several factors, including poor quality of reagents, decomposition of the Vilsmeier reagent, or an incomplete reaction.

Troubleshooting Steps:

  • Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF. Ensure the 5-methyl-1H-pyrazole starting material is pure.

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed by adding POCl₃ slowly to DMF at 0 °C and allowing it to stir for a short period before adding the pyrazole.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time[1].

  • Workup Procedure: The workup is critical. The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. The subsequent neutralization should be done carefully to avoid excessive heat generation.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Methyl-1H-pyrazole

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 5-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

Data Presentation: Typical Regioisomeric Ratios

The following table summarizes expected outcomes under different conditions, based on general principles of pyrazole chemistry. Actual results may vary.

ConditionTemperatureKey ParameterExpected Major ProductTypical Side Products
Standard0 °C to RTSlow addition of pyrazole4-formyl-5-methyl-1H-pyrazole3-formyl-5-methyl-1H-pyrazole, N-formyl pyrazole
High Temp> 50 °CElevated temperaturePotential increase in 3-formyl isomerIncreased tar formation
N-Protection0 °C to RTN-protected pyrazole4-formyl product (on N-protected pyrazole)Minimal N-formylation

Visualization of Key Processes

Reaction Mechanism: Vilsmeier-Haack Formylation of 5-Methyl-1H-pyrazole

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Pyrazole 5-Methyl-1H-pyrazole Intermediate Sigma Complex Pyrazole->Intermediate + Vilsmeier Reagent Product_imine Iminium Intermediate Intermediate->Product_imine - HCl Final_Product 4-Formyl-5-methyl-1H-pyrazole Product_imine->Final_Product + H₂O (Workup)

Caption: Mechanism of Vilsmeier-Haack formylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Purified Reagents Reagents_OK->Replace_Reagents No Check_Vilsmeier Verify Vilsmeier Reagent Formation (Low Temp, Stir Time) Reagents_OK->Check_Vilsmeier Yes Replace_Reagents->Check_Reagents Vilsmeier_OK Reagent Formed? Check_Vilsmeier->Vilsmeier_OK Optimize_Formation Optimize Reagent Formation Conditions Vilsmeier_OK->Optimize_Formation No Check_Reaction Monitor Reaction by TLC Vilsmeier_OK->Check_Reaction Yes Optimize_Formation->Check_Vilsmeier Reaction_Complete Reaction Complete? Check_Reaction->Reaction_Complete Extend_Time Extend Reaction Time / Increase Temp Moderately Reaction_Complete->Extend_Time No Check_Workup Review Workup Procedure (Quenching, Extraction) Reaction_Complete->Check_Workup Yes Extend_Time->Check_Reaction Workup_OK Workup Correct? Check_Workup->Workup_OK Optimize_Workup Optimize Workup (e.g., pH, solvent) Workup_OK->Optimize_Workup No Success Improved Yield Workup_OK->Success Yes Optimize_Workup->Check_Workup

Caption: Decision tree for troubleshooting low yield.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Chaudhari, A. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27380. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • El-Sayed, M. A. F., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(43), 10145-10151. [Link]

  • Shafi, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Rykunov, D., et al. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1686-1694. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Here, we will dissect common experimental challenges, offer evidence-based troubleshooting strategies, and provide detailed protocols to enhance the precision and predictability of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers in my pyrazole synthesis?

The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The reaction can proceed through two different pathways, depending on which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the hydrazine.[3][4] The regiochemical outcome is influenced by a delicate interplay of electronic and steric factors of the substituents on both reactants, as well as the reaction conditions such as solvent and pH.[2][5]

Q2: How do the electronic properties of substituents on the 1,3-dicarbonyl compound affect regioselectivity?

The electronic nature of the substituents (R¹ and R³) on the 1,3-dicarbonyl compound plays a crucial role.[5] Generally, the more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, if R¹ is an electron-withdrawing group (e.g., CF₃) and R³ is an aryl group, the carbonyl adjacent to the electron-withdrawing group is more susceptible to nucleophilic attack.[5][6] This directing effect can be exploited to favor the formation of one regioisomer over the other.

Q3: What is the impact of the substituent on the hydrazine (R²)?

The substituent on the hydrazine also influences the reaction's regioselectivity. In monosubstituted hydrazines (R²NHNH₂), the two nitrogen atoms have different nucleophilicities. For example, in methylhydrazine, the methyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic. Conversely, in phenylhydrazine, the phenyl group is electron-withdrawing, rendering the unsubstituted nitrogen (N2) more nucleophilic.[7] The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.

Q4: Can the choice of solvent significantly alter the regioselectivity?

Absolutely. The solvent can dramatically influence the regioselectivity of pyrazole formation.[7][8] For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity compared to conventional solvents like ethanol.[7][8] These solvents, through their unique hydrogen-bonding properties and ability to stabilize intermediates, can steer the reaction towards a single regioisomer.[7]

Q5: Are there catalytic methods to control regioselectivity?

Yes, various catalysts can be employed to enhance regioselectivity. Lewis acids can activate one carbonyl group over the other, directing the nucleophilic attack of the hydrazine.[9] Heterogeneous catalysts, such as Amberlyst-70, have also been shown to be effective in promoting pyrazole synthesis with good yields and, in some cases, improved regioselectivity.[1][10] Additionally, metal catalysts, including copper and ruthenium, have been utilized in specific pyrazole syntheses to afford high regioselectivity.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Problem 1: Poor or no regioselectivity observed in the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.
  • Underlying Cause: In conventional solvents like ethanol, the difference in reactivity between the two carbonyl groups of the diketone may not be pronounced enough to favor one reaction pathway significantly.[7]

  • Troubleshooting Steps:

    • Solvent Modification: Switch from ethanol to a fluorinated alcohol such as TFE or HFIP.[7][8] These solvents have been demonstrated to dramatically increase regioselectivity in favor of the isomer where the methyl group of the pyrazole is distant from the more sterically hindered or electron-withdrawing substituent of the diketone.[7]

    • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Catalyst Addition: Introduce a Lewis acid catalyst to selectively activate one of the carbonyl groups.

Problem 2: The undesired regioisomer is the major product.
  • Underlying Cause: The inherent electronic and steric properties of your substrates may favor the formation of the unwanted isomer under standard conditions.

  • Troubleshooting Steps:

    • Re-evaluate Hydrazine Substituent: If possible, consider using a hydrazine with a different electronic profile. For example, switching from an alkylhydrazine to an arylhydrazine can reverse the nucleophilicity of the nitrogen atoms and potentially favor the desired regioisomer.[7]

    • Substrate Modification: If feasible within your synthetic plan, modify the substituents on the 1,3-dicarbonyl compound to alter the relative electrophilicity of the carbonyl carbons.

    • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the diketone, thereby affecting the reaction pathway and regioselectivity.[2] Experiment with buffered solutions or the addition of a catalytic amount of acid or base.

Problem 3: Difficulty in separating the resulting regioisomers.
  • Underlying Cause: The physicochemical properties (e.g., polarity, boiling point) of the regioisomers can be very similar, making separation by standard chromatographic or distillation techniques challenging.[7]

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a subtle change in eluent polarity can achieve separation. High-performance liquid chromatography (HPLC) may also be a viable option.

    • Derivatization: If direct separation is not feasible, consider derivatizing the mixture. The resulting derivatives may have more distinct properties that allow for easier separation. Afterward, the protecting group can be removed to yield the pure regioisomers.

    • Focus on Regioselective Synthesis: The most effective solution is to prevent the formation of the isomeric mixture in the first place by optimizing the reaction for high regioselectivity using the strategies outlined above.

Experimental Protocols & Data

Protocol 1: Improving Regioselectivity using Fluorinated Alcohols

This protocol is adapted from Fustero et al. and demonstrates the effect of fluorinated alcohols on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.[7]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione)

  • Methylhydrazine

  • Solvent: Ethanol (for comparison), 2,2,2-trifluoroethanol (TFE), or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-diketone (0.3 mmol) in the chosen solvent (0.5 mL) in a round-bottom flask.

  • Slowly add methylhydrazine (0.45 mmol) to the solution at room temperature.

  • Stir the mixture at room temperature for 45 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product mixture by column chromatography on silica gel to separate the regioisomers.

  • Determine the ratio of the regioisomers using ¹H NMR spectroscopy.

Data Summary:

SolventRatio (3-CF₃ : 5-CF₃)Combined Yield (%)
CF₃PhenylEtOH55 : 4585
CF₃PhenylTFE85 : 1590
CF₃PhenylHFIP97 : 392
CF₃2-FurylEtOH50 : 5088
CF₃2-FurylHFIP>99 : 195

Data adapted from Fustero, S., et al. (2008). J. Org. Chem.[7]

Visualizations

Decision-Making Workflow for Troubleshooting Regioselectivity

G start Start: Poor Regioselectivity (Regioisomeric Mixture) solvent Step 1: Solvent Optimization (e.g., EtOH -> HFIP) start->solvent check1 Regioselectivity Improved? solvent->check1 catalyst Step 2: Add Catalyst (e.g., Lewis Acid) check1->catalyst No end_success Success: High Regioselectivity check1->end_success Yes check2 Regioselectivity Improved? catalyst->check2 temp Step 3: Modify Temperature (e.g., Lower Temp) check2->temp No check2->end_success Yes check3 Regioselectivity Improved? temp->check3 substrate Step 4: Substrate Modification (Alter R groups if possible) check3->substrate No check3->end_success Yes end_fail Consider Alternative Synthetic Route substrate->end_fail

Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.

Generalized Reaction Mechanism of Knorr Pyrazole Synthesis

G sub Unsymmetrical 1,3-Diketone + R²-NHNH₂ pathA Pathway A (Attack at C1) sub->pathA pathB Pathway B (Attack at C3) sub->pathB intermediateA Intermediate A pathA->intermediateA [H⁺] intermediateB Intermediate B pathB->intermediateB [H⁺] productA Regioisomer 1 intermediateA->productA - H₂O productB Regioisomer 2 intermediateB->productB - H₂O

Caption: Competing pathways in the Knorr synthesis leading to regioisomers.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

Technical Support Center: Removal of DMF from Pyrazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth, field-proven answers to the common challenges encountered when removing N,N-Dimethylformamide (DMF) from pyrazole reaction mixtures. As a high-boiling, polar aprotic solvent, DMF is invaluable for many synthetic transformations leading to pyrazole derivatives. However, its complete removal during workup is notoriously difficult and a frequent source of frustration.[1][2]

This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab. We will delve into the "why" behind each technique, ensuring you can make informed decisions to optimize your purification strategy.

Core Principles & Initial Considerations

Before diving into specific troubleshooting, it's crucial to understand the physicochemical properties that make DMF removal challenging.

PropertyValueImplication for Removal
Boiling Point 153 °C (307 °F)Difficult to remove by standard rotary evaporation at low temperatures.[3][4]
Water Solubility Miscible in all proportionsProne to partitioning into the aqueous layer during extractions, but can also pull polar products with it.[1][3]
Polarity High (Dielectric Constant: 36.71)Strong solvation of polar molecules, including many pyrazole products, making separation difficult.[4][5]
Vapor Pressure 3.7 mmHg at 25 °CLow volatility makes evaporation slow without high vacuum and heat.[6]

The ideal removal strategy will always depend on the specific properties of your target pyrazole derivative, particularly its solubility and stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues encountered during the removal of DMF from pyrazole reaction mixtures.

Q1: My standard aqueous workup isn't removing all the DMF. What am I doing wrong?

This is the most common issue. A simple water wash is often insufficient due to the high miscibility of DMF in both aqueous and some organic layers.

Root Cause Analysis:

  • Insufficient Wash Volume: The partitioning of DMF into the aqueous phase is an equilibrium process. Small volume washes are simply not effective.

  • Inappropriate Organic Solvent: If your organic solvent has some miscibility with DMF (like ethyl acetate to a small degree), the DMF will not be efficiently pulled into the aqueous phase.[7]

  • Polar Product: If your pyrazole derivative is highly polar, it may be sequestered in the DMF/water layer, leading to poor recovery in the organic phase.[7]

Solutions & Best Practices:

  • The Rule of Thumb: For every 5 mL of DMF in your reaction, use a minimum of five 10 mL washes with water (i.e., a 10-fold excess of water per wash).[8][9]

  • Brine Wash: After the initial water washes, perform one or two washes with a saturated sodium chloride (brine) solution. This increases the polarity of the aqueous layer, "salting out" organic components and helping to break up emulsions.

  • Specialty Aqueous Washes: For stubborn traces of DMF, consider washing the organic layer with a 5% lithium chloride (LiCl) aqueous solution. LiCl has been shown to be particularly effective at removing residual DMF.[8][9][10] A dilute acid wash (e.g., 0.5 N HCl) can also be effective, but be cautious if your pyrazole has acid-labile functional groups.[8][9]

Q2: My pyrazole product is water-soluble. How can I remove DMF without significant product loss?

This is a classic challenge. Aqueous washes are not a viable option in this scenario.

Decision-Making Workflow for Water-Soluble Products:

G cluster_options Select a Removal Strategy cluster_methods Recommended Methods start Reaction Mixture in DMF (Water-Soluble Pyrazole) option1 Is the product stable to heat? start->option1 option2 Is the product non-volatile? option1->option2 No method1 High-Vacuum Distillation / Azeotropic Distillation option1->method1 Yes option3 Is the product soluble in non-aqueous, non-polar solvents? option2->option3 No method2 Lyophilization (Freeze-Drying) option2->method2 Yes option4 Is chromatography a viable option? option3->option4 No method3 Precipitation / Trituration option3->method3 Yes method4 Column Chromatography option4->method4 Yes

Caption: Decision tree for DMF removal from water-soluble pyrazoles.

Detailed Protocols:

  • High-Vacuum Distillation: If your pyrazole is thermally stable, DMF can be removed under high vacuum (e.g., <1 mmHg) with gentle heating (50-70 °C).[11][12] To improve efficiency, co-evaporation with a higher boiling, non-polar solvent like toluene can be effective.[13] The toluene forms an azeotrope with the DMF, facilitating its removal at a lower temperature.[14]

  • Precipitation/Trituration: If your product is insoluble in a non-polar solvent like diethyl ether or heptane, you can often precipitate the product by adding the reaction mixture to a large volume of the cold anti-solvent.[7] The DMF will remain in the liquid phase. The resulting solid can then be collected by filtration and washed with more cold anti-solvent.

  • Column Chromatography: This is often a last resort but can be very effective. The crude reaction mixture can be directly loaded onto a silica gel column. The highly polar DMF will adhere strongly to the silica, allowing the pyrazole product to be eluted with an appropriate solvent system.[15][16] It is advisable to first evaporate as much DMF as possible and then redissolve the residue in a small amount of a less polar solvent before loading onto the column.[16]

  • Lyophilization (Freeze-Drying): For particularly sensitive compounds, after diluting the DMF with a large amount of water and a suitable co-solvent like tert-butanol, the mixture can be freeze-dried to remove the solvents.[8][17]

Q3: I see an oily residue even after rotary evaporation. Is this residual DMF?

Yes, this is a common sign of incomplete DMF removal. Due to its high boiling point, standard rotary evaporators, especially those with water aspirator pumps, struggle to completely remove DMF.[11][12]

Solutions:

  • High-Vacuum Pumping: After initial concentration on a rotary evaporator, place the flask on a high-vacuum line (Schlenk line) for several hours or overnight. Gentle heating with a water bath can accelerate the process.

  • Azeotropic Removal: Add a solvent like toluene or heptane to the residue and evaporate again.[13][18] Repeat this process 2-3 times. The azeotrope will help pull the residual DMF off.

  • Filtration through a Silica Plug: Dissolve the oily residue in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The polar DMF will be adsorbed onto the silica, and the product can be collected by rinsing the plug with more solvent.

Q4: Can I avoid using DMF altogether?

Yes, depending on the specific pyrazole synthesis, alternative solvents may be viable. This is often the best strategy to avoid downstream removal issues.

Potential Alternatives to DMF:

  • Acetonitrile (ACN): A polar aprotic solvent with a much lower boiling point (82 °C).

  • N-Methyl-2-pyrrolidone (NMP): Similar properties to DMF but sometimes easier to remove.

  • Dimethyl Sulfoxide (DMSO): Another high-boiling polar aprotic solvent, which can sometimes be used as a substitute.[19]

  • "Green" Solvents: Newer, more environmentally friendly solvents like Cyrene™ or N-butyl-2-pyrrolidinone (NBP) are emerging as potential replacements for DMF in some applications.[19]

  • Solvent-Free Conditions: Some pyrazole syntheses can be performed under solvent-free or neat conditions, completely eliminating the need for a solvent.[20]

The suitability of these alternatives must be determined on a case-by-case basis through experimental validation.

Experimental Protocols

Protocol 1: Enhanced Aqueous Workup for DMF Removal

This protocol is suitable for pyrazole products that are not water-soluble.

  • Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an extraction solvent such as ethyl acetate or diethyl ether (use at least 10-20 times the volume of DMF). Diethyl ether is often preferred as DMF is less soluble in it than in ethyl acetate.[7]

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeated Water Washes: Repeat the water wash at least 4-5 more times. For a 10 mL DMF reaction, this would mean five washes with at least 20 mL of water each time.[8]

  • LiCl Wash (Optional but Recommended): Wash the organic layer once with a 5% aqueous solution of lithium chloride.[10]

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • High-Vacuum Drying: Place the resulting residue under high vacuum for several hours to remove any final traces of DMF and extraction solvent.

Protocol 2: Precipitation by Anti-Solvent Addition

This protocol is ideal for solid pyrazole products that are insoluble in non-polar solvents.

  • Concentration: If possible, concentrate the reaction mixture under reduced pressure to remove some of the DMF. This step is optional but can improve recovery.

  • Prepare Anti-Solvent: In a separate flask, cool a large volume of an anti-solvent (e.g., diethyl ether, hexane, or cold water if the product is water-insoluble) in an ice bath. The volume should be at least 20-30 times the volume of the DMF reaction mixture.

  • Precipitation: Slowly add the DMF reaction mixture dropwise to the stirring, cold anti-solvent. A precipitate should form.

  • Digestion: Continue stirring the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with fresh, cold anti-solvent to remove any remaining DMF.

  • Drying: Dry the product under high vacuum.

Final Checklist

  • Have you considered the solubility and stability of your pyrazole product?

  • Is an aqueous workup appropriate, or is an alternative method required?

  • Have you used a sufficient volume and number of washes?

  • Have you considered using a specialty wash (e.g., LiCl)?

  • Is azeotropic removal with toluene or heptane a viable option?

  • Could an alternative, lower-boiling solvent be used for the reaction in the future?

By systematically addressing these questions and employing the robust protocols outlined above, you can confidently and efficiently remove DMF from your pyrazole reaction mixtures, leading to cleaner products and more reliable downstream results.

References
  • University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]

  • Reddit. Removing DMF : r/chemistry. [Link]

  • Haofei Chemical. Extremely simple method of DMF removal by rotary evaporation. (2022-12-19). [Link]

  • YouTube. Lab Tested DMF Removal Techniques from the Reaction Mixture! (2025-07-16). [Link]

  • Not Voodoo. Remove Sticky Reagents. [Link]

  • ResearchGate. How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)? (2015-08-26). [Link]

  • WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • Gaylord Chemical Company. N,N-Dimethylformamide Solvent Properties. [Link]

  • ResearchGate. How to remove DMF from reaction mixture in room temperature? (2017-02-07). [Link]

  • ResearchGate. How can we remove DMF from a reaction mixture? (2017-05-09). [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • ResearchGate. How can I remove DMF from product if it´s water soluble? (2022-05-18). [Link]

  • Reddit. How do you guys get DMF out of your products for a clean NMR? : r/Chempros. (2023-04-24). [Link]

  • Welch Vacuum. How do organic chemists remove solvents with high boiling points from solution?[Link]

  • ResearchGate. Are there any alternative solvents for DMF-DCM? (2015-02-07). [Link]

  • Google Patents.
  • BioChromato. Novel way to remove DMSO and DMF - Evaporator. (2019-02-21). [Link]

  • Reddit. Problem removing DMF : r/chemistry. (2021-03-14). [Link]

  • ACS Publications. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines | Organic Letters. (2021-12-15). [Link]

  • Google Groups. Removing DMF.
  • Biotage. How do I purify my high boiling solvent reaction mixture using silica flash chromatography? (2023-01-26). [Link]

  • Google Patents.
  • Google Patents. CN101460447A - Recovery of dimethylformamide and other solvents from process streams of manufacture of trichlorogalactosucrose.
  • Solubility of Things. Pyrazole - Solubility of Things. [Link]

  • Semantic Scholar. Green synthesis of pyrazole systems under solvent-free conditions. (2017-05-10). [Link]

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024-09-25). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

Vilsmeier-Haack Formylation of Pyrazoles: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of pyrazole-4-carbaldehydes. We will delve into the nuances of temperature control and other critical parameters to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Vilsmeier-Haack reaction on pyrazoles?

The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring system like pyrazole.[1][2] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which acts as the electrophile. This reagent is usually generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[1][3] The electron-rich C4 position of the pyrazole ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of a pyrazole-4-carbaldehyde after hydrolysis.[1][2] These formylated pyrazoles are valuable intermediates in the synthesis of a wide array of biologically active molecules.[1]

Q2: How is the Vilsmeier reagent prepared, and what are the key safety precautions?

The Vilsmeier reagent is typically prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1] This is a highly exothermic reaction that must be performed under anhydrous conditions to prevent the decomposition of the reactive intermediate.[1]

Safety is paramount:

  • Corrosivity: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1]

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent quenching of the reaction mixture are highly exothermic and must be carefully controlled with an ice bath.[1]

  • Ventilation: Always conduct the reaction in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a flame-retardant lab coat.[1]

Q3: How does temperature generally affect the Vilsmeier-Haack formylation of pyrazoles?

Temperature is a critical parameter that can significantly influence the reaction rate, yield, and the formation of byproducts. The optimal temperature is highly dependent on the reactivity of the specific pyrazole substrate.

  • Low Temperatures (0-25 °C): For highly activated or reactive pyrazoles, the reaction can often proceed efficiently at lower temperatures. Starting the reaction at 0-5 °C during the addition of the pyrazole to the Vilsmeier reagent is a common practice to control the initial exothermic reaction.[1] Some reactions can be completed by stirring at room temperature.[4]

  • Elevated Temperatures (60-120 °C): For less reactive or electron-deficient pyrazoles, heating is often necessary to drive the reaction to completion.[5][6] Temperatures in the range of 60-120 °C are frequently reported in the literature.[5][6][7] However, higher temperatures can also lead to the formation of undesirable side products and decomposition, resulting in a dark, tarry residue.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Vilsmeier Reagent: Moisture in the glassware or reagents can decompose the Vilsmeier reagent.Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents and high-purity reagents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly.[1]
Low Substrate Reactivity: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.Consider increasing the reaction temperature. For some unreactive substrates, heating up to 120 °C may be necessary.[5] You can also try increasing the stoichiometry of the Vilsmeier reagent.[5]
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] If the starting material is still present after a reasonable time at a lower temperature, gradually increase the temperature.
Product Loss During Work-up: The formylated pyrazole may have some solubility in the aqueous layer, or emulsions may form during extraction.During the aqueous work-up, saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and drive the product into the organic layer. Extract multiple times with a suitable organic solvent. To break emulsions, add a small amount of brine or filter the mixture through Celite.[1]
Issue 2: Formation of Multiple Products or a Dark, Tarry Residue
Possible Cause Suggested Solution
Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting materials or products.[1]Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole. Utilize an ice bath to manage the exotherm.[1]
Side Reactions: At higher temperatures, side reactions such as di-formylation or formylation at other positions on the pyrazole ring can occur, although C4 formylation is generally preferred.[1] Dehydrochlorination and dealkylation have also been observed in specific cases at elevated temperatures.[5]Optimize the stoichiometry of the Vilsmeier reagent; a large excess can promote side reactions.[1] Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long. Purify the crude product using column chromatography.[1]
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions and decomposition.Use purified, high-purity starting materials and anhydrous solvents.

Data at a Glance: Temperature Effects on Yield

The following table summarizes reported reaction conditions and yields for the Vilsmeier-Haack formylation of various pyrazole derivatives, highlighting the impact of temperature.

Pyrazole SubstrateReagents (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
1-methyl-3-propyl-5-chloro-1H-pyrazoleDMF (5), POCl₃ (2)120255[5]
1-methyl-3-propyl-5-chloro-1H-pyrazoleDMF (6), POCl₃ (4)120167[5]
1-methyl-3-propyl-5-chloro-1H-pyrazoleNot specified70Not specified0[5]
HydrazonesDMF-POCl₃0, then 706-7Excellent[6]
1,3-disubstituted-5-chloro-1H-pyrazolesDMF-POCl₃0, then 1202Good[6]
HydrazonesDMF-POCl₃Ice-bath, then 805-6Excellent[6]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF (4), POCl₃ (4)-10, then 702448[7]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Pyrazole
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes, during which the Vilsmeier reagent will form (often as a viscous, white solid or a clear to pale yellow solution).[1][7]

  • Formylation Reaction: Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]

  • Reaction Progression and Monitoring: After the addition is complete, allow the reaction to stir at low temperature for a period, then, if necessary, warm to room temperature or heat to the desired temperature as determined by the reactivity of your substrate.[6][7] Monitor the progress of the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into ice-cold water.[1][7] This quenching step is highly exothermic and should be done slowly and with caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate, sodium carbonate, or sodium hydroxide, until the pH is neutral or slightly basic.[1][7] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole-4-carbaldehyde.[1]

Visualizing the Process

Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 (0-5 °C) POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate_Complex Sigma Complex Intermediate Vilsmeier_Reagent->Intermediate_Complex Pyrazole Pyrazole Pyrazole->Intermediate_Complex Electrophilic Attack Iminium_Salt Iminium Salt Product Intermediate_Complex->Iminium_Salt - HCl Final_Product Pyrazole-4-carbaldehyde Iminium_Salt->Final_Product Hydrolysis Hydrolysis Hydrolysis (H2O) Hydrolysis->Final_Product

Caption: The general mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Improve_Conditions Use Anhydrous Solvents & High-Purity Reagents Reagents_OK->Improve_Conditions No Check_Substrate Assess Substrate Reactivity Reagents_OK->Check_Substrate Yes Improve_Conditions->Check_Reagents Substrate_Reactive Substrate Reactive? Check_Substrate->Substrate_Reactive Increase_Temp Increase Reaction Temperature & Time Substrate_Reactive->Increase_Temp No Check_Workup Review Work-up Procedure Substrate_Reactive->Check_Workup Yes Success Improved Yield Increase_Temp->Success Workup_Gentle Work-up Gentle? Check_Workup->Workup_Gentle Optimize_Workup Optimize Extraction (e.g., use brine) Workup_Gentle->Optimize_Workup No Workup_Gentle->Success Yes Optimize_Workup->Success

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26865-26893.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005). Synthetic Communications, 35(5), 316-318.

Sources

anhydrous conditions for pyrazole synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to troubleshooting anhydrous pyrazole synthesis. This guide is structured to provide actionable solutions to common and complex issues encountered in the laboratory. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles, empowering you to make informed decisions during your synthetic work.

Introduction: The Criticality of Anhydrous Conditions in Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone of many pharmaceutical compounds, often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[1][2] While seemingly straightforward, the success of this reaction, particularly in terms of yield and purity, can be highly sensitive to the presence of water. Anhydrous conditions are frequently paramount to prevent unwanted side reactions and ensure the desired transformation proceeds efficiently. This guide will delve into the intricacies of maintaining an anhydrous environment and troubleshooting the myriad of issues that can arise when these conditions are compromised.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to some of the most common questions regarding anhydrous pyrazole synthesis.

Q1: Why is my pyrazole synthesis yield consistently low, even though I'm following the protocol?

A1: Low yields are a frequent complaint and can often be traced back to subtle sources of moisture.[3] Even if you are using "dry" solvents from a bottle, they can absorb atmospheric moisture. Additionally, reagents, especially hygroscopic ones, and inadequately dried glassware are common culprits. Another point to consider is the stability of your specific hydrazine derivative, as some can be prone to degradation, leading to colored impurities and reduced yield.[4][5]

Q2: My reaction mixture is turning a dark yellow or red color. Is this normal?

A2: While some pyrazole syntheses can have a slight yellow tinge, a prominent yellow or red color often indicates the formation of impurities, which can be due to the decomposition of the hydrazine starting material, particularly phenylhydrazine.[4] This decomposition can be exacerbated by exposure to air and moisture.

Q3: I am getting a mixture of regioisomers. How can I improve the selectivity?

A3: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound. The regioselectivity can be influenced by several factors including steric and electronic effects of the substituents, reaction pH, temperature, and solvent choice.[6] Interestingly, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.

Q4: How "dry" do my solvents and reagents need to be?

A4: The required level of dryness depends on the specific sensitivity of your reagents. For many moisture-sensitive organic reactions, a water content of less than 50 ppm in solvents is desirable.[7] It is always best practice to use freshly dried solvents for optimal results. Standard methods for determining water content include Karl Fischer titration.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common problems, presented in a question-and-answer format.

Scenario 1: The "No Reaction" or "Stalled Reaction" Predicament

Question: I've set up my Knorr pyrazole synthesis under what I believe are anhydrous conditions, but TLC analysis shows only starting materials, even after prolonged heating. What's going on?

Expert Analysis & Solution:

This frustrating scenario often points to a fundamental flaw in the reaction setup or the quality of the reagents. Let's break down the potential causes and solutions:

  • The "Hidden Water" Problem: The most likely culprit is residual water. Water can interfere in several ways:

    • Hydrazine Hydrolysis: Hydrazines can be hydrolyzed, especially under acidic conditions that are often used to catalyze the reaction. This consumes your nucleophile, effectively stopping the reaction.

    • Competitive Reactions: Water can compete with the hydrazine as a nucleophile, though this is generally less favorable.

    • Deactivation of Catalysts: If you are using a moisture-sensitive catalyst, even trace amounts of water can deactivate it.

  • Troubleshooting Workflow:

    G Start Low or No Conversion Observed Check_Reagents Verify Reagent Purity & Integrity Start->Check_Reagents Check_Anhydrous Rigorously Re-evaluate Anhydrous Technique Start->Check_Anhydrous Check_Temp Confirm Correct Reaction Temperature Start->Check_Temp Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Solution_Reagents Purify/Source New Reagents Check_Reagents->Solution_Reagents Solution_Anhydrous Implement Strict Anhydrous Protocols Check_Anhydrous->Solution_Anhydrous Solution_Temp Optimize Temperature Check_Temp->Solution_Temp Solution_Catalyst Use Fresh/Alternative Catalyst Check_Catalyst->Solution_Catalyst

    Caption: Troubleshooting workflow for low or no reaction conversion.

  • Self-Validating Anhydrous Protocol: Before committing your valuable starting materials, perform a "dummy run" with just the solvent and a moisture indicator under your reaction setup to validate your anhydrous technique.

Scenario 2: The Persistent Impurity Problem

Question: My reaction goes to completion, but the crude product is contaminated with significant impurities that are difficult to remove by column chromatography. How can I get a cleaner reaction?

Expert Analysis & Solution:

Impurity formation is often a sign of side reactions competing with your desired pyrazole formation.

  • Common Side Reactions:

    • Hydrazine Decomposition: As mentioned, substituted hydrazines like phenylhydrazine can be unstable and decompose, leading to colored byproducts.[4][5] Storing them under inert gas and in the dark is crucial.

    • Incomplete Cyclization: The reaction can stall at the hydrazone intermediate, especially if the subsequent cyclization step is slow. This intermediate may then undergo other reactions.

    • 1,3-Dicarbonyl Self-Condensation: Under certain conditions, the 1,3-dicarbonyl compound can undergo self-condensation.

  • Mitigation Strategies:

    • Reagent Purity: Use freshly purified or newly purchased reagents. Phenylhydrazine, for instance, should be a pale yellow liquid; a darker color indicates decomposition.[5]

    • Temperature Control: Carefully control the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer period can minimize side reactions.

    • Order of Addition: Consider adding the hydrazine slowly to the solution of the 1,3-dicarbonyl compound to maintain a low concentration of the potentially unstable hydrazine at any given time.

Part 3: Validated Experimental Protocols

This section provides detailed, step-by-step protocols for ensuring anhydrous conditions in your pyrazole synthesis.

Protocol 1: Rigorous Drying of Solvents

Properly dried solvents are the foundation of any successful anhydrous reaction.

SolventDrying AgentProcedureTypical Residual Water Content (ppm)
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux under N2 until a persistent deep blue or purple color is obtained, then distill.< 50
Dichloromethane (DCM)Calcium Hydride (CaH2)Stir over CaH2 for several hours, then distill.~13
TolueneSodiumReflux over sodium wire, then distill.< 50
Acetonitrile (MeCN)Calcium Hydride (CaH2)Stir over CaH2, then distill.< 50

Data compiled from various sources on solvent drying.

Protocol 2: Setting Up an Anhydrous Reaction under Inert Atmosphere

This protocol outlines the standard procedure for setting up a reaction under a nitrogen or argon atmosphere.

  • Glassware Preparation:

    • Thoroughly clean all glassware and a magnetic stir bar.

    • Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).

    • Assemble the glassware (e.g., round-bottom flask with a condenser) while still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon).

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Addition:

    • Solid reagents should be dried in a vacuum oven or desiccator and added to the reaction flask under a positive flow of inert gas.

    • Liquid reagents should be transferred via a dry, gas-tight syringe. Purge the syringe with inert gas before drawing up the liquid.

  • Maintaining Inert Atmosphere:

    • Use a bubbler or a balloon filled with inert gas to maintain a slight positive pressure throughout the reaction.

    • Ensure all joints are well-sealed with appropriate grease.

    G Start Prepare Oven-Dried Glassware Assemble Assemble Hot Glassware Start->Assemble Cool Cool Under Inert Gas Assemble->Cool Add_Solids Add Solid Reagents Cool->Add_Solids Add_Solvent Add Anhydrous Solvent via Syringe Add_Solids->Add_Solvent Add_Liquids Add Liquid Reagents via Syringe Add_Solvent->Add_Liquids React Run Reaction Under Positive Inert Gas Pressure Add_Liquids->React

    Caption: Workflow for setting up an anhydrous reaction.

Protocol 3: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine

This protocol is adapted from established procedures and serves as a good starting point for optimizing your own pyrazole synthesis.[9]

  • Materials:

    • Ethyl benzoylacetate

    • Hydrazine hydrate

    • Anhydrous 1-propanol (distilled from an appropriate drying agent)

    • Glacial acetic acid

    • Oven-dried 20-mL scintillation vial with a stir bar and a septum cap

  • Procedure:

    • To the oven-dried vial under a nitrogen atmosphere, add anhydrous 1-propanol (3 mL).

    • Via syringe, add ethyl benzoylacetate (3 mmol).

    • Add 3 drops of glacial acetic acid.

    • Slowly add hydrazine hydrate (6 mmol) via syringe while stirring.

    • Heat the reaction mixture to approximately 100°C with stirring.

    • Monitor the reaction by TLC (e.g., 30% ethyl acetate/70% hexane) until the ethyl benzoylacetate is consumed.

    • Once complete, cool the reaction to room temperature and then add water (10 mL) to precipitate the product.

    • Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 4: Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting.

The Knorr Pyrazole Synthesis Mechanism

The reaction proceeds through a series of condensation and cyclization steps.

G cluster_0 Knorr Pyrazole Synthesis Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Attack Pyrazole Pyrazole Product Cyclized->Pyrazole - H2O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The initial formation of the hydrazone is often acid-catalyzed. The subsequent intramolecular cyclization is the key ring-forming step, followed by dehydration to yield the aromatic pyrazole.[1][2] Water can interfere with the initial condensation step by competing with the hydrazine, and it can also potentially hydrolyze the hydrazone intermediate, pushing the equilibrium back towards the starting materials.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Wikipedia. Phenylhydrazine. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Reddit. Knorr Pyrazole Synthesis advice. [Link]

  • NIH. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]

  • Reddit. Knorr Pyrazole Synthesis advice. [Link]

  • TSI Journals. Screening of water content in organic solvents using headspacegas chromatography-flame ionization detector following cal. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Wikipedia. Phenylhydrazine. [Link]

  • Reddit. Knorr Pyrazole Synthesis advice. [Link]

  • NIH. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]

  • TSI Journals. Screening of water content in organic solvents using headspacegas chromatography-flame ionization detector following cal. [Link]

  • NIH. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]

Sources

Vilsmeier-Haack Reaction on Pyrazoles: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedure and to offer solutions for common challenges encountered during this crucial synthetic transformation. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles, yielding valuable intermediates for pharmaceutical and materials science applications.[1][2] However, the success of this reaction heavily relies on a meticulous work-up procedure to isolate the desired product in high purity and yield.

This guide moves beyond a simple recitation of steps, delving into the "why" behind each experimental choice to empower you with the knowledge to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the Vilsmeier-Haack reaction on pyrazoles.

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[3] For pyrazoles, it is a key method for regioselectively adding a formyl group, typically at the C4 position, to produce pyrazole-4-carbaldehydes.[1][4] These products are highly valuable synthetic intermediates.[1][5]

Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?

The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in the reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).[1]

Safety is paramount. POCl₃ is highly corrosive and reacts violently with water. The reaction should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The subsequent work-up, which involves quenching with ice, is highly exothermic and must be performed with extreme caution.[1]

Q3: How can I monitor the progress of the reaction?

The reaction's progress can be effectively monitored by thin-layer chromatography (TLC).[1][6] To do this, carefully quench a small aliquot of the reaction mixture (e.g., with a saturated sodium bicarbonate solution), extract it with an organic solvent, and spot the organic layer on a TLC plate to compare the starting material and product spots.[1]

The Work-Up: A Step-by-Step Guide with Expert Rationale

The work-up procedure is critical for isolating the formylated pyrazole and must be performed with care to avoid product loss and the formation of byproducts.

Step 1: Quenching the Reaction

Procedure: Once TLC analysis indicates the consumption of the starting pyrazole, cool the reaction mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry.[1][6]

Causality & Expertise: This step is highly exothermic and serves two primary purposes:

  • Hydrolysis of the Iminium Intermediate: The Vilsmeier reaction proceeds through an iminium salt intermediate.[2][7][8] The addition of water hydrolyzes this intermediate to the desired aldehyde.

  • Deactivation of Excess Reagents: Any unreacted POCl₃ will react violently with water. The slow addition to a large volume of ice water helps to dissipate the heat generated during this quenching process, preventing a runaway reaction.

dot

Workup_Flowchart Vilsmeier-Haack Work-up Workflow for Pyrazoles ReactionMixture Completed Reaction Mixture (Pyridine, Vilsmeier Reagent, DMF) Quenching Step 1: Quenching (Pour onto ice-water) ReactionMixture->Quenching Neutralization Step 2: Neutralization (Add base, e.g., NaHCO₃) Quenching->Neutralization Exothermic Hydrolysis Extraction Step 3: Extraction (Organic solvent, e.g., DCM or EtOAc) Neutralization->Extraction pH ~7-8 Washing Step 4: Washing (Brine solution) Extraction->Washing Separate layers Drying Step 5: Drying (Anhydrous Na₂SO₄ or MgSO₄) Washing->Drying Remove residual water Concentration Step 6: Concentration (Rotary Evaporation) Drying->Concentration Filter drying agent Purification Step 7: Purification (Recrystallization or Chromatography) Concentration->Purification Crude product FinalProduct Pure Formylated Pyrazole Purification->FinalProduct

Sources

Technical Support Center: Characterization of Impurities in 5-methyl-1H-pyrazole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and analysis of 5-methyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and characterization during this synthesis. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: I've completed the synthesis of this compound, but my HPLC and LC-MS analyses show several unexpected peaks. What are the most probable impurities?

A1: The impurity profile of your product is intrinsically linked to the synthetic route employed. A common and efficient method for this synthesis is the Vilsmeier-Haack formylation of 5-methyl-1H-pyrazole.[1][2] Based on this reaction, the impurities can be categorized into several classes:

  • Regioisomers: This is the most common and challenging class of impurities in pyrazole chemistry. The starting material, 5-methyl-1H-pyrazole, exists in equilibrium with its tautomer, 3-methyl-1H-pyrazole. Formylation of this tautomer results in the formation of the regioisomeric impurity, 3-methyl-1H-pyrazole-5-carbaldehyde .

  • Unreacted Starting Materials: Incomplete reaction will leave residual 5-methyl-1H-pyrazole .

  • Reaction Byproducts: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) can generate its own set of byproducts.[3][4] Incomplete hydrolysis of the intermediate iminium salt can lead to corresponding amine or chlorinated impurities.

  • Over-formylation Products: Although less common for this substrate, under harsh conditions, diformylation could potentially occur.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, especially during workup or storage, leading to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid .

Here is a summary of potential impurities and their likely origins:

Impurity Name Structure Likely Origin Expected [M+H]⁺ (m/z)
This compound (Product)Target Molecule125.05
3-methyl-1H-pyrazole-5-carbaldehydeRegioisomer from tautomeric starting material125.05
5-methyl-1H-pyrazoleUnreacted Starting Material97.07
5-methyl-1H-pyrazole-3-carboxylic acidOxidation of Aldehyde141.04
Vilsmeier Intermediate (Iminium Salt)Incomplete HydrolysisVaries
Q2: My LC-MS shows two major peaks with the same mass-to-charge ratio (m/z = 125.05). How can I definitively identify which is my target product and which is the regioisomeric impurity?

A2: Co-eluting or chromatographically similar isomers with identical mass are a classic analytical challenge. Mass spectrometry alone is insufficient for differentiation. The unambiguous structural elucidation relies on advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques like HMBC and NOESY.[5]

The key to distinguishing between this compound and 3-methyl-1H-pyrazole-5-carbaldehyde lies in the spatial relationships and long-range couplings between the protons and carbons of the methyl group, the aldehyde group, and the pyrazole ring.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects long-range (typically 2-3 bond) couplings between protons and carbons.

    • In the desired 5-methyl product, you will observe a ³J correlation between the methyl protons (H-C-CH₃) and the C4 carbon of the pyrazole ring. Crucially, there will be no correlation between the methyl protons and the aldehyde carbon.

    • In the 3-methyl isomeric impurity, you will observe a ³J correlation between the methyl protons and the C4 carbon, but also a critical ³J correlation to the C5 carbon, which is adjacent to the N1 position.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. While less definitive than HMBC for this specific pair without an N-substituent, if an N-alkylation step were involved, NOESY is invaluable for confirming regiochemistry by observing through-space interactions between the N-alkyl protons and protons on adjacent ring positions.[5]

The following diagram illustrates the key distinguishing HMBC correlations.

Caption: Key HMBC correlations for isomer differentiation.

Q3: What are the best practices for minimizing impurity formation during the Vilsmeier-Haack synthesis?

A3: Controlling reaction conditions is paramount for a clean synthesis and minimizing side products.

  • Temperature Control: The Vilsmeier reagent is a weak electrophile.[6] Reactions are typically run at elevated temperatures (e.g., 80-90 °C) to drive the reaction to completion.[7] However, excessive heat can lead to degradation and byproduct formation. Maintain strict temperature control as specified in your protocol.

  • Stoichiometry of Reagents: Use the correct molar equivalents of the Vilsmeier reagent (typically 3 equivalents).[7] An excess can lead to side reactions, while an insufficient amount will result in unreacted starting material.

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents like DMF are anhydrous. The presence of water will quench the reagent and can lead to poor yields and the formation of hydrolyzed byproducts.[7]

  • Controlled Workup: The hydrolysis of the intermediate iminium salt is a critical step. This is typically achieved by pouring the reaction mixture onto ice or a cold aqueous base solution (e.g., sodium acetate, sodium bicarbonate).[6] A slow, controlled addition prevents temperature spikes that could degrade the product.

Troubleshooting Guides & Protocols

Workflow for Impurity Identification and Characterization

This workflow provides a systematic approach from initial detection to final structural confirmation.

Caption: Systematic workflow for impurity characterization.

Protocol: 2D-NMR for Regioisomer Confirmation

This protocol assumes you have isolated the impurity of interest or have a mixture sufficiently concentrated for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Acquire ¹H Spectrum: Run a standard proton NMR spectrum to identify the chemical shifts of all proton signals. Note the shifts for the aldehyde, pyrazole ring, and methyl protons.

  • Acquire ¹³C Spectrum: Run a standard carbon NMR (or use an HSQC) to identify the chemical shifts of all carbon signals.

  • Acquire HMBC Spectrum:

    • Set up a standard hsqcetgpsi (or similar) pulse sequence.

    • Optimize the long-range coupling constant (J-coupling) delay. A typical value for ³JCH is around 8-10 Hz.

    • Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the cross-peaks. For the aldehyde proton (~9.8 ppm), look for correlations to the C3 and C4 carbons of the pyrazole ring.

    • Critically, analyze the cross-peaks from the methyl protons (~2.4 ppm). Identify correlations to the C5 and C4 carbons to confirm the attachment point as described in Q2. The presence or absence of a correlation to the carbon adjacent to the second nitrogen is the key differentiator.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Semantic Scholar. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2001). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018). PubMed Central. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011). PubMed Central. [Link]

  • Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazoles. (2019). YouTube. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2014). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PubMed Central. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals. [Link]

  • impurity profiling and drug characterization: backdrop and approach. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2020). Journal of AOAC INTERNATIONAL. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences. [Link]

  • Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. (n.d.). Semantic Scholar. [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010). ResearchGate. [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-methyl-1H-pyrazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. Among the myriad of pyrazole-based starting materials, 5-methyl-1H-pyrazole-3-carbaldehyde stands out as a readily accessible and highly reactive building block. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth comparison of these activities, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.

The Versatile Core: this compound

The this compound molecule possesses key structural features that make it an attractive starting point for derivatization. The aldehyde group at the 3-position is a prime site for reactions such as condensation to form Schiff bases and chalcones, while the pyrazole ring itself, with its two adjacent nitrogen atoms, can participate in various biological interactions. The methyl group at the 5-position can also influence the molecule's lipophilicity and binding affinity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of pyrazole carbaldehydes have emerged as a promising class of anticancer agents. The primary mechanism often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

Comparative Efficacy of Pyrazole-Based Derivatives

The cytotoxic effects of various pyrazole derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

Derivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25Doxorubicin0.95
Bis-pyrazole DerivativeSMMC7721 (Liver)0.76 - 2.015-FU-
Indole-Pyrazole HybridHCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8

This table presents a selection of data for different pyrazole derivatives to illustrate the range of anticancer activity.

Causality in Experimental Design: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The choice of this assay is based on its reliability and its principle, which relies on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizing the Workflow

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (24-72h incubation) A->B 24h C MTT Addition (4h incubation) B->C D Formazan Solubilization (DMSO/Isopropanol) C->D E Absorbance Reading (570 nm) D->E F IC50 Calculation E->F MIC_Workflow A Prepare Inoculum (0.5 McFarland) C Inoculation of Microorganism A->C B Serial Dilution of Compound in 96-well plate B->C D Incubation (18-24h) C->D E Visual Assessment of Growth (Determine MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrazole derivatives, particularly chalcones, have been investigated for their anti-inflammatory properties. A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.

Comparative Efficacy of Pyrazole-Based Anti-inflammatory Agents

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

Derivative TypeAnimal ModelEdema Inhibition (%)Standard DrugEdema Inhibition (%)Reference
Pyrazole AnalogueRat> StandardDiclofenac Sodium-[1]
Pyrazole-based ChalconeRat30.10Celecoxib-

This table provides a glimpse into the anti-inflammatory potential of pyrazole derivatives.

Causality in Experimental Design: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). This model allows for the evaluation of a compound's ability to suppress this inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualizing the Workflow

Paw_Edema_Workflow A Compound/Vehicle Administration B Carrageenan Injection (Sub-plantar) A->B 30-60 min C Paw Volume Measurement (Plethysmometer) B->C 0, 1, 2, 3, 4h D Data Analysis (% Edema Inhibition) C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents introduced. For instance, in anticancer pyrazole derivatives, the presence of specific aromatic or heterocyclic moieties can enhance their binding affinity to target enzymes. In antimicrobial Schiff bases, electron-withdrawing or -donating groups on the aromatic rings can modulate their activity. [2]Similarly, for anti-inflammatory chalcones, the substitution pattern on the aryl rings plays a crucial role in their COX inhibitory potential.

Future research should focus on synthesizing a broader library of derivatives from this compound and conducting comprehensive in vitro and in vivo evaluations. The integration of computational modeling and molecular docking studies can further elucidate the mechanisms of action and guide the design of more potent and selective therapeutic agents. The data presented in this guide serves as a foundation for these future endeavors, highlighting the significant therapeutic potential of this versatile chemical scaffold.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of Schiff bases and pyrazole derivatives derive from chalcones, (2E)- 1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one. ResearchGate. (URL: [Link])

  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. (URL: [Link])

  • Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Taylor & Francis Online. (URL: [Link])

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. (URL: [Link])

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL not available)
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL not available)
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. (URL: [Link])

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. PMC - NIH. (URL: [Link])

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central. (URL: [Link])

  • To Describe the Pyrazolone Bases, Including Chalcones and Schiff Bases. ResearchGate. (URL: [Link])

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. (URL: [Link])

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH. (URL: [Link])

  • Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety. (URL not available)
  • Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. Asian Journal of Chemistry. (URL: [Link])

  • Chemical synthesis, molecular modelling, and evaluation of anticancer activity of some pyrazol-3-one Schiff base derivatives. ResearchGate. (URL: [Link])

  • Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). NIH. (URL: [Link])

  • Discovery of Schiff bases as potent antibacterial and antifungal agents. RSC Publishing. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (URL: [Link])

  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. SciSpace. (URL: [Link])

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. (URL: [Link])

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. PMC - PubMed Central. (URL: [Link])

  • Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society. (URL: [Link])

Sources

A Comparative Guide to the Antimicrobial Activity of Functionalized Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and notably, antimicrobial properties.[1][2][3] The escalating threat of multidrug-resistant (MDR) pathogens necessitates the urgent development of novel antimicrobial agents.[4] Functionalized pyrazole carbaldehydes have emerged as a promising class of compounds in this pursuit. The aldehyde group at the C4 position serves as a versatile synthetic handle, allowing for a wide range of structural modifications to modulate and enhance antimicrobial efficacy.

This guide provides a comparative analysis of various functionalized pyrazole carbaldehydes, synthesizing data from recent studies to offer researchers and drug development professionals a clear overview of the structure-activity relationships (SAR) that govern their antimicrobial potential. We will delve into specific functionalization strategies, compare their performance against key bacterial and fungal strains, and provide detailed experimental protocols for their synthesis and evaluation.

The Pyrazole Carbaldehyde Core: A Foundation for Antimicrobial Design

The foundational structure, pyrazole-4-carbaldehyde, is typically synthesized via the Vilsmeier-Haack reaction from hydrazones.[5][6][7] This reaction provides an efficient route to the core scaffold, which can then be further modified. The electrophilic nature of the carbaldehyde group makes it an excellent anchor point for introducing diverse chemical moieties, profoundly influencing the molecule's steric, electronic, and lipophilic properties—all critical determinants of antimicrobial activity.

Comparative Analysis of Functionalization Strategies

The antimicrobial potency of pyrazole carbaldehydes is significantly enhanced through strategic functionalization. Key modifications include the formation of Schiff bases, hybridization with other heterocyclic systems, and the introduction of various substituents on the pyrazole and phenyl rings.

Schiff Base Derivatives: The Power of the Azomethine Group

Condensation of the pyrazole carbaldehyde with various primary amines yields Schiff bases (compounds containing a C=N-R group), which are well-documented pharmacophores.[3][8][9] This modification often leads to a substantial increase in antimicrobial activity.

  • Mechanism Insight: The azomethine group is crucial for biological activity. It is believed that the lipophilic character of the Schiff base facilitates its transport across microbial cell membranes. Once inside, the C=N linkage can interfere with vital cellular processes, potentially by chelating with metal ions essential for enzyme function or by disrupting normal protein synthesis.

  • Performance Data: Studies have shown that Schiff bases derived from pyrazole carbaldehydes exhibit broad-spectrum activity. For instance, a series of pyrazole Schiff bases linked to a thiazole moiety showed enhanced activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the parent aldehyde.[8] The presence of sulfur in the heterocyclic ring appears to be a key contributor to this increased efficacy.[8]

Hybridization with Other Heterocycles: A Synergistic Approach

Covalently linking the pyrazole carbaldehyde scaffold to other known antimicrobial heterocyclic rings, such as thiazole, triazole, or furan, is a highly effective strategy.[1][10] This molecular hybridization can lead to compounds with synergistic or additive effects, broader activity spectra, and potentially novel mechanisms of action.

  • Causality: Combining two or more pharmacophores can overcome resistance mechanisms that target a single pathway. For example, a pyrazole-thiazole hybrid leverages the biological activities of both rings, potentially acting on multiple cellular targets simultaneously.[10]

  • Performance Data: A study involving the synthesis of pyrazole derivatives containing a thiazole scaffold reported that most of the synthesized hybrid compounds showed good to moderate activity against both bacteria and fungi.[10] Similarly, pyrazoles functionalized with a 5-(4-nitrophenyl)furan group demonstrated pronounced effects on S. aureus, E. coli, and Candida species.[1][11]

Ring Substituent Effects: Fine-Tuning Activity

The nature and position of substituents on the phenyl rings attached to the pyrazole core play a critical role in modulating biological activity. Electron-withdrawing groups (e.g., halogens like -Cl, -F) and electron-donating groups can significantly alter the molecule's electronic distribution and lipophilicity.

  • Structure-Activity Relationship (SAR): Research indicates that fluoro-substituted phenylpyrazoles exhibit a wide range of plant protection activities, including antifungal and antibacterial effects.[12] In a series of 3-aryl substituted pyrazole-4-carbaldehydes, derivatives with chloro and nitro groups on the phenyl ring showed promising antibacterial activity, in some cases comparable to the standard antibiotic ampicillin.[5] This highlights the importance of electron-withdrawing groups in enhancing potency.

Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative functionalized pyrazole carbaldehydes from various studies. MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound Class Specific Derivative / Modification Target Organism MIC (µg/mL) Reference Drug MIC (µg/mL) Source
Schiff Base Thiazole-containing pyrazole Schiff baseS. aureus6.25Chloramphenicol12.5[8]
Schiff Base Thiazole-containing pyrazole Schiff baseE. coli12.5Chloramphenicol12.5[8]
Hybrid Heterocycle Pyrazole-Thiadiazine DerivativeA. niger3.12Clotrimazole6.25[13]
Hybrid Heterocycle Pyrazole-Thiadiazine DerivativeS. aureus3.12Chloramphenicol6.25[13]
Substituted Phenyl 3-(4-chlorophenyl)-pyrazole-4-carbaldehydeE. coli- (Good Efficacy)Ampicillin-[5]
Carboxamide Isoxazolol Pyrazole CarboxylateR. solani (Fungus)0.37Carbendazol1.00[14][15][16]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions and strains.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides validated, step-by-step protocols for the synthesis of a representative pyrazole carbaldehyde and its subsequent antimicrobial evaluation.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the well-established Vilsmeier-Haack reaction.

Rationale: The Vilsmeier-Haack reagent (a mixture of phosphoryl chloride and DMF) is a mild and efficient formylating agent for electron-rich aromatic rings like pyrazoles, making it the method of choice.[6][7]

Step-by-Step Methodology:

  • Prepare Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphoryl chloride (POCl₃, 0.01 mol) dropwise to dimethylformamide (DMF, 15 mL) with constant stirring.

  • Add Hydrazone: To this reagent, add the appropriate acetophenone phenylhydrazone (0.01 mol).

  • Reaction: Reflux the reaction mixture for 4-6 hours at 70-80°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Hydrolysis & Neutralization: After completion, pour the reaction mixture onto crushed ice. Neutralize the solution carefully with a 5% sodium hydroxide (NaOH) solution until the pH is approximately 4.[6]

  • Isolation: Filter the solid precipitate that forms, wash it thoroughly with cold water, and dry it.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazole-4-carbaldehyde derivative.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Rationale: The broth microdilution method is a quantitative and standardized technique that allows for the precise determination of the lowest concentration of an antimicrobial agent needed to inhibit microbial growth, providing a reliable measure of potency.[9]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the synthesized pyrazole compound in dimethyl sulfoxide (DMSO) to a known high concentration (e.g., 1000 µg/mL).

  • Prepare Microtiter Plate: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth.

  • Inoculation: Add 10 µL of the diluted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow Visualizations

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_start Starting Materials Start1 Acetophenone Phenylhydrazone Reaction Vilsmeier-Haack Reaction (Reflux) Start1->Reaction Start2 Vilsmeier Reagent (DMF + POCl3) Start2->Reaction Hydrolysis Hydrolysis & Neutralization Reaction->Hydrolysis Isolation Filtration & Washing Hydrolysis->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product Pure Pyrazole-4-Carbaldehyde Purification->Product MIC_Workflow cluster_prep Preparation Phase Stock Prepare Compound Stock Solution Dilution Perform Serial Dilutions Stock->Dilution Plate Prepare Microtiter Plate with Broth Plate->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (24-48h) Inoculate->Incubate Read Read Results & Determine MIC Incubate->Read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Outlook

Functionalized pyrazole carbaldehydes are a highly versatile and promising class of antimicrobial agents. The available data strongly suggest that their efficacy is driven by specific structural modifications. The formation of Schiff bases and hybridization with other heterocyclic systems like thiazole and thiadiazine are particularly effective strategies for enhancing potency and broadening the spectrum of activity. Furthermore, the substitution pattern on appended phenyl rings provides an avenue for fine-tuning the electronic and steric properties to optimize interactions with microbial targets.

Future research should focus on elucidating the precise mechanisms of action for the most potent compounds. Investigating their effects on microbial membranes, key metabolic enzymes, and nucleic acid synthesis could reveal novel cellular targets. [4]Additionally, exploring more complex hybrid molecules and leveraging computational modeling to predict structure-activity relationships will be crucial in designing the next generation of pyrazole-based therapeutics to combat the growing challenge of antimicrobial resistance.

References

  • Al-Omair, M. A., Al-Wahaibi, L. H., El-Emam, A. A., & El-Sayed, N. N. E. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link]

  • Al-Juboori, A. A. H. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Khan, S. A., Asiri, A. M., & Alam, M. F. (2017). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Journal of the Serbian Chemical Society. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical Research. [Link]

  • Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Balić, D., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. [Link]

  • Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Synthesis and antimicrobial evaluation of some heterocyclic compounds from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. Medicinal Chemistry Research. [Link]

  • Rauf, A., et al. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Soni, N., & Seth, C. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

  • Sharma, V., et al. (2016). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Der Pharma Chemica. [Link]

  • Isloor, A. M., et al. (2013). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. [Link]

  • Sharma, K., & Sharma, A. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link]

  • Li, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]

  • Khidre, R. E. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Shaik, S. P., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing pyrazole carbaldehydes. Journal of Pharmaceutical and Scientific Innovation. [Link]

Sources

The Pyrazole-3-Carbaldehyde Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, pyrazole-3-carbaldehyde has emerged as a particularly versatile starting point for the synthesis of novel therapeutic agents. The aldehyde functional group at the 3-position provides a reactive handle for a wide array of chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties. This guide provides a comparative analysis of pyrazole-3-carbaldehyde analogues, delving into their synthesis, biological activities, and the critical interplay between chemical structure and therapeutic efficacy, with a focus on their applications in oncology, infectious diseases, and inflammation.

The Synthetic Versatility of the Pyrazole-3-Carbaldehyde Core

The primary and most widely employed method for the synthesis of pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction .[1][2][3][4] This one-pot reaction typically involves the formylation of a suitable phenylhydrazone precursor using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The reaction proceeds through the formation of a chloro-iminium salt (the Vilsmeier reagent), which then acts as the formylating agent.

The versatility of the Vilsmeier-Haack reaction allows for the introduction of a wide range of substituents on the pyrazole ring, primarily by varying the starting phenylhydrazine and the ketone. This enables the generation of a diverse library of pyrazole-3-carbaldehyde analogues for subsequent biological screening.

Structure-Activity Relationship (SAR) Insights: A Multifaceted Analysis

The biological activity of pyrazole-3-carbaldehyde analogues is profoundly influenced by the nature and position of substituents on the pyrazole core and the modifications of the carbaldehyde group. The following sections dissect the SAR of these compounds across different therapeutic areas.

Anticancer Activity: Targeting Kinases and Beyond

Pyrazole-based compounds have demonstrated significant potential as anticancer agents, with several acting as potent kinase inhibitors.[5][6] The aldehyde group of pyrazole-3-carbaldehyde is a key site for modification to generate these inhibitors.

Key SAR Observations for Anticancer Activity:

  • Substitution at the N1-position: A substituted phenyl ring at the N1-position is a common feature in many active analogues. Electron-withdrawing or -donating groups on this ring can modulate the electronic properties of the pyrazole core and influence binding affinity to target proteins. For instance, in a series of pyrazole derivatives, the presence of a 1,3-diphenyl-pyrazole scaffold was associated with potent anti-proliferative effects.[7]

  • Substitution at the C5-position: The C5-position of the pyrazole ring is another critical point for modification. The introduction of bulky or hydrophobic groups can enhance binding to the hydrophobic pockets of kinase active sites.

  • Derivatization of the Aldehyde Group: The aldehyde functionality is rarely left unmodified in the final active compounds. It is commonly converted into other functional groups such as Schiff bases, chalcones, or hydrazones, which can introduce additional interaction points with biological targets.[8] For example, pyrazole-chalcone hybrids have shown significant activity against a range of cancer cell lines.[8]

Table 1: Comparative Anticancer Activity of Pyrazole-3-Carbaldehyde Analogues

Compound IDN1-SubstituentC5-SubstituentAldehyde ModificationTarget Cancer Cell LineIC50 (µM)Reference
Analogue A PhenylMethylSchiff Base with 2-aminophenolHeLa (Cervical Cancer)9.05 ± 0.04[9]
Analogue B 4-ChlorophenylPhenylChalconeMCF-7 (Breast Cancer)7.12 ± 0.04[9]
Analogue C PhenylPhenylUnmodifiedA549 (Lung Cancer)> 50[9]
Analogue D 1,3-Diphenyl-AcrylateHCT-116 (Colon Cancer)3.597[9]
Analogue E 4-FluorophenylBenzimidazole-SW1990 (Pancreatic Cancer)30.9 ± 0.77[9]

The data in Table 1 clearly demonstrates that modifications at the N1, C5, and aldehyde positions significantly impact the anticancer potency of pyrazole-3-carbaldehyde analogues.

Antimicrobial and Anti-inflammatory Activities

Beyond cancer, pyrazole-3-carbaldehyde derivatives have shown promise as antimicrobial and anti-inflammatory agents. The SAR in these areas often follows similar principles to those observed for anticancer activity, with specific structural features favoring interaction with microbial enzymes or inflammatory targets like cyclooxygenase (COX) enzymes.

Key SAR Observations for Antimicrobial and Anti-inflammatory Activity:

  • Antimicrobial Activity: The formation of Schiff bases and thiosemicarbazones from the pyrazole-3-carbaldehyde core has been a successful strategy for developing potent antimicrobial agents.[10] The introduction of halogen atoms on the phenyl rings can also enhance antimicrobial efficacy.

  • Anti-inflammatory Activity: Pyrazole analogues have been investigated as selective COX-2 inhibitors.[11] The presence of specific substituents that can fit into the secondary pocket of the COX-2 active site is crucial for selectivity over COX-1, thereby reducing gastrointestinal side effects. For example, analogues with a benzotiophenyl group and a carboxylic acid moiety have shown better COX-2 inhibition than the standard drug celecoxib.[12]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthetic Procedure for Pyrazole-3-Carbaldehyde Analogues (Vilsmeier-Haack Reaction)

This protocol outlines a general method for the synthesis of 1,5-disubstituted-1H-pyrazole-3-carbaldehydes.

Step-by-Step Methodology:

  • Preparation of the Phenylhydrazone:

    • Dissolve the desired substituted phenylhydrazine (1.0 eq.) and the corresponding acetophenone derivative (1.0 eq.) in glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated phenylhydrazone, wash with water, and dry.

  • Vilsmeier-Haack Formylation:

    • In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (5.0 eq.) to 0°C.

    • Slowly add phosphorus oxychloride (POCl3) (3.0 eq.) dropwise while maintaining the temperature at 0°C.

    • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Add the previously synthesized phenylhydrazone (1.0 eq.) to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-3-carbaldehyde.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Structure-Activity Landscape

Graphical representations are invaluable tools for understanding complex SAR data and experimental workflows.

Diagram 1: Key Structural Features for Biological Activity

SAR_Features cluster_N1 N1-Position cluster_C5 C5-Position cluster_Aldehyde C3-Carbaldehyde Modification Pyrazole Pyrazole-3-Carbaldehyde Core N1 Phenyl Ring (Electronic Effects) Pyrazole->N1 Modulates Potency C5 Aryl/Alkyl Groups (Steric/Hydrophobic Interactions) Pyrazole->C5 Enhances Selectivity Aldehyde Schiff Bases Chalcones Hydrazones (H-bonding, π-π stacking) Pyrazole->Aldehyde Introduces New Interactions

Caption: Key modification sites on the pyrazole-3-carbaldehyde scaffold and their impact on biological activity.

Diagram 2: General Workflow for SAR Studies

Workflow start Design of Analogues synthesis Synthesis (Vilsmeier-Haack) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., MTT Assay) purification->screening sar Structure-Activity Relationship Analysis screening->sar optimization Lead Optimization sar->optimization Identifies Key Features optimization->start Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of pyrazole-3-carbaldehyde analogues.

Diagram 3: Simplified PI3K/Akt Signaling Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based kinase inhibitors.

Conclusion and Future Perspectives

The pyrazole-3-carbaldehyde scaffold represents a rich source of chemical diversity for the development of novel therapeutic agents. The ease of its synthesis and the amenability of the aldehyde group to a wide range of chemical transformations make it an ideal starting point for SAR-driven drug discovery campaigns. This guide has highlighted the key structural features that govern the anticancer, antimicrobial, and anti-inflammatory activities of its analogues. Future research in this area will likely focus on the development of more selective and potent inhibitors, leveraging computational modeling and advanced synthetic methodologies to fine-tune the pharmacological properties of these promising compounds. The continued exploration of the SAR of pyrazole-3-carbaldehyde analogues holds significant promise for the discovery of next-generation therapies for a variety of human diseases.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Thangarasu, P., et al. (2018). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. M., & El-Agrody, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Abdel-Aziz, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4994. [Link]

  • Jetir.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. [Link]

  • PubMed. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]

  • MDPI. (2020). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. [Link]

  • PubMed. (2012). Three-dimensional Quantitative Structure Activity Relationship (QSAR) of Cytotoxic Active 3,5-diaryl-4,5-dihydropyrazole Analogs: A Comparative Molecular Field Analysis (CoMFA) Revisited Study. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

  • PubMed. (2004). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Future Science. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

A Comparative Guide to Pyrazole Aldehydes in Multicomponent Reactions: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, and its incorporation into complex molecules often imparts significant biological activity.[1][2] Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of such complex structures in a single, atom-economical step.[1][3] This guide provides a comparative analysis of pyrazole aldehydes as key building blocks in various MCRs, including the Biginelli, Hantzsch, and Ugi reactions. We will explore how the substitution pattern of the pyrazole aldehyde influences reaction outcomes, yields, and the structural diversity of the resulting heterocyclic scaffolds. Detailed experimental protocols and mechanistic insights are provided to aid researchers in the rational design of novel synthetic pathways.

Introduction: The Synergy of Pyrazole Aldehydes and MCRs

Pyrazole-containing compounds are well-established pharmacophores with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The aldehyde functionality, when attached to the pyrazole ring, serves as a versatile electrophilic partner in numerous chemical transformations. Multicomponent reactions, which involve the one-pot combination of three or more reactants, are particularly well-suited for leveraging the reactivity of pyrazole aldehydes to rapidly generate libraries of complex, drug-like molecules.[3] The convergence and operational simplicity of MCRs make them a powerful tool in modern drug discovery.[1]

This guide will focus on a comparative study of different pyrazole aldehydes in three major classes of MCRs, highlighting how subtle changes in the aldehyde's structure can be used to tune the reaction's performance and the properties of the final products.

Comparative Analysis of Pyrazole Aldehydes in Key MCRs

The reactivity of a pyrazole aldehyde in an MCR is significantly influenced by the electronic and steric effects of substituents on the pyrazole ring. For instance, electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbonyl, potentially accelerating the initial condensation steps of many MCRs. Conversely, bulky substituents near the aldehyde group may hinder the approach of nucleophiles, leading to lower yields or altered selectivity.

Biginelli and Biginelli-Type Reactions: Synthesis of Pyrazolo[3,4-d]pyrimidines

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[5][6][7] When pyrazole aldehydes are employed, this reaction provides a direct route to valuable pyrazolo[3,4-d]pyrimidine scaffolds, which are known purine bioisosteres with applications in cancer and inflammation research.[4][8]

Comparative Performance:

Studies have shown that both electron-donating and electron-withdrawing substituents on the aromatic ring of the pyrazole aldehyde can be well-tolerated, leading to high yields of the corresponding pyrazolo[3,4-d]pyrimidines.[8][9] The choice of catalyst and solvent system can also play a crucial role. For example, the use of glycerol as a green solvent has been shown to be effective for this transformation.[8][9]

Pyrazole Aldehyde SubstituentCatalyst/SolventReaction Time (hrs)Yield (%)Reference
4-Clp-TSA/Glycerol2.591[8][9]
4-OCH3p-TSA/Glycerol3.088[8][9]
4-NO2p-TSA/Glycerol2.589[8][9]
Hp-TSA/Glycerol3.582[8][9]

Mechanistic Rationale:

The generally accepted mechanism for the Biginelli reaction involves an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration to afford the final product. The electronic nature of the pyrazole aldehyde substituent primarily influences the rate of the initial condensation step.

Hantzsch Dihydropyridine Synthesis: Access to Pyrazolyl-Substituted Dihydropyridines

The Hantzsch synthesis is a four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form dihydropyridines (DHPs).[10][11][12] These DHPs are precursors to pyridines and are themselves an important class of calcium channel blockers.[11] The use of pyrazole aldehydes in this reaction leads to novel hybrid molecules incorporating both the pyrazole and dihydropyridine scaffolds.[13]

Comparative Performance:

The Hantzsch reaction is robust and accommodates a wide variety of substituted pyrazole aldehydes. The reaction is typically carried out in a protic solvent like ethanol and can be promoted by various catalysts or even proceed under catalyst-free conditions at elevated temperatures.

Pyrazole Aldehydeβ-Dicarbonyl ComponentNitrogen SourceYield (%)Reference
1-Phenyl-1H-pyrazole-4-carbaldehydeEthyl acetoacetateAmmonium acetate>85[13]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde3-Aminocrotononitrile->90[13]

Experimental Workflow: Hantzsch Synthesis of Pyrazolyl-Dihydropyridines

Caption: Generalized workflow for the Hantzsch synthesis of pyrazolyl-dihydropyridines.

Ugi and Ugi-Type Reactions: Rapid Access to Complex Peptidomimetics

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[14][15] This reaction is renowned for its high atom economy and the ability to create complex, peptide-like structures in a single step. Pyrazole aldehydes are effective components in Ugi reactions, leading to products with potential applications in medicinal chemistry.[14]

Comparative Insights:

The success of the Ugi reaction is often dependent on the specific combination of reactants. While many pyrazole aldehydes are suitable substrates, the choice of the amine, carboxylic acid, and especially the isocyanide component can significantly impact the reaction yield. Microwave-assisted conditions have been shown to accelerate the reaction and improve yields in some cases.[14]

Reaction Mechanism: Ugi Four-Component Reaction

Ugi_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nitrilium Ion Formation cluster_3 Step 3: Mumm Rearrangement Aldehyde Pyrazole Aldehyde (R-CHO) Imine Imine (R-CH=NR') Aldehyde->Imine Amine Amine (R'-NH2) Amine->Imine Nitrilium_Ion Nitrilium Ion Intermediate Imine->Nitrilium_Ion Carboxylic_Acid Carboxylic Acid (R''-COOH) Carboxylic_Acid->Nitrilium_Ion Isocyanide Isocyanide (R'''-NC) Isocyanide->Nitrilium_Ion Adduct α-Adduct Nitrilium_Ion->Adduct Product Final Product (α-Acylamino Amide) Adduct->Product Intramolecular Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction involving a pyrazole aldehyde.

Detailed Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ones via Biginelli-Type Reaction
  • Reactants: A mixture of the respective pyrazole aldehyde (1 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), urea (1.5 mmol), and p-toluenesulfonic acid (p-TSA) (10 mol%) is prepared.[8][9]

  • Solvent: Glycerol (5 mL) is added to the reactant mixture.[8][9]

  • Reaction Conditions: The mixture is heated at 100°C for the time specified in the data table (typically 2.5-4.0 hours).[8][9] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure product.

  • Characterization: The structure of the synthesized compounds is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

Pyrazole aldehydes have proven to be highly versatile and efficient building blocks in a variety of multicomponent reactions. Their electronic and steric properties can be readily tuned through substitution on the pyrazole ring, allowing for a high degree of control over the reaction outcome. The Biginelli, Hantzsch, and Ugi reactions, among others, provide powerful and convergent strategies for the synthesis of diverse heterocyclic libraries based on the pyrazole scaffold.

Future research in this area will likely focus on the development of novel MCRs that further expand the synthetic utility of pyrazole aldehydes. The exploration of enantioselective MCRs to generate chiral pyrazole-containing molecules is a particularly promising avenue for the discovery of new therapeutic agents. Additionally, the application of flow chemistry and other high-throughput techniques will undoubtedly accelerate the discovery and optimization of new MCRs involving these valuable heterocyclic synthons.

References

  • F. A. El-Daly, et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • W. Jieping, et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • V. V. Tkachenko, et al. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank. [Link]

  • W. Jieping, et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • A. Rastogi, et al. (2021). Sequential three-component synthesis of pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. [Link]

  • A. Dömling, et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • M. Bakherad, et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]

  • S. M. Rida, et al. (2020). Hantzsch synthesis of bis(1,4-dihydropyridines) and bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines) linked to pyrazole units as novel hybrid molecules. Synthetic Communications. [Link]

  • N. C. Desai, et al. (2014). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. IOSR Journal of Applied Chemistry. [Link]

  • W. Jieping, et al. (2024). Recent advances in multicomponent synthesis of pyrazoles. ResearchGate. [Link]

  • H. M. F. Madkour, et al. (2017). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules. [Link]

  • A. A. El-Sayed, et al. (2021). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Archiv der Pharmazie. [Link]

  • N. C. Desai, et al. (2014). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo [3, 4-d] pyrimidine Derivatives Using Glycerol as Green Solvent. ResearchGate. [Link]

  • F. A. El-Daly, et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • C. O. Kappe. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]

  • C. O. Kappe. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research. [Link]

  • A. A. Aly, et al. (2019). Recent Advances in the Multicomponent Synthesis of Pyrano[2,3-c]pyrazole derivatives. Research Journal of Chemistry and Environment. [Link]

  • A. M. El-Sayed, et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • A. Shaabani, et al. (2014). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry. [Link]

  • C. O. Kappe. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ResearchGate. [Link]

  • A. M. El-Sayed, et al. (2016). The Biginelli Dihydropyrimidinone Synthesis. ResearchGate. [Link]

  • A. M. El-Sayed, et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]

  • P. Shukla, et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. [Link]

  • K. L. Jones, et al. (2015). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry. [Link]

  • J. R. Pfister. (2000). Learning from the Hantzsch synthesis. Today's Chemist at Work. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • M. Ramesh, et al. (2022). Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • S. G. Z. Z. A. Pilipenko, et al. (2008). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][1][16]diazepine Fragment. ResearchGate. [Link]

  • M. A. El-Hashash, et al. (2018). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole scaffolds are indispensable building blocks, prized for their versatile biological activities which span anti-inflammatory, anticancer, and antimicrobial applications. The functionalization of this privileged heterocycle is key to unlocking its therapeutic potential. Among the most useful derivatives is 5-methyl-1H-pyrazole-3-carbaldehyde, a versatile intermediate where the aldehyde group serves as a synthetic handle for constructing more complex molecular architectures.

The Synthetic Approach: Formylation via the Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto an electron-rich heterocyclic ring is efficiently achieved through the Vilsmeier-Haack reaction.[1][2][3] This method is superior to many alternatives due to its use of mild, readily available reagents and its generally high yields.

Causality of Reagent Choice: The reaction employs a combination of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This mixture generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][4] The pyrazole ring, being electron-rich, is susceptible to electrophilic substitution, making it an ideal substrate for this transformation. The reaction proceeds via electrophilic attack on the pyrazole, followed by hydrolysis during work-up to liberate the aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier_Reagent - (PO2Cl2)- Pyrazole 5-Methyl-1H-pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product + H2O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve the starting material, 5-methyl-1H-pyrazole (1 equivalent), in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product will often precipitate as a solid. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Validation: The Self-Validating Data System

No single technique is sufficient for absolute structural confirmation. We employ a suite of spectroscopic methods—NMR (¹H and ¹³C), IR, and Mass Spectrometry—that provide complementary information. A correct structural assignment will be consistent across all datasets.

workflow synthesis Synthesis workup Work-up & Purification synthesis->workup analysis Spectroscopic Analysis workup->analysis nmr NMR (¹H & ¹³C) analysis->nmr ir IR analysis->ir ms MS analysis->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Experimental workflow from synthesis to validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, we expect a simple, clean spectrum.

  • Aldehyde Proton (-CHO): The electron-withdrawing nature of the oxygen atom strongly deshields this proton, shifting its resonance significantly downfield. Its isolation results in a singlet.

  • Pyrazole Ring Proton (C4-H): This proton is attached to an aromatic-like heterocyclic ring and will appear in the typical aromatic region. It has no adjacent protons, so it will also be a singlet.

  • Methyl Protons (-CH₃): These protons are attached to the pyrazole ring and will appear as a singlet in the upfield region.

  • Amine Proton (N-H): This proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO) 9.8 – 10.0 Singlet 1H
Pyrazole (C4-H) 6.6 – 6.8 Singlet 1H
Pyrazole (N-H) 13.0 – 14.0 (broad) Singlet 1H

| Methyl (-CH₃) | 2.3 – 2.5 | Singlet | 3H |

Note: Chemical shifts are solvent-dependent. The values provided are typical for solvents like CDCl₃ or DMSO-d₆.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon framework.

  • Aldehyde Carbonyl (C=O): This is the most deshielded carbon and will appear furthest downfield.[5]

  • Pyrazole Ring Carbons (C3, C4, C5): These sp² hybridized carbons will resonate in the aromatic region. Their precise assignment can be confirmed with advanced 2D NMR techniques (HMBC/HSQC), but their presence in the 110-155 ppm range is a key indicator.

  • Methyl Carbon (-CH₃): This sp³ hybridized carbon will be the most shielded, appearing furthest upfield.[6]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) ~185.0
Pyrazole (C5) ~152.0
Pyrazole (C3) ~140.0
Pyrazole (C4) ~112.0

| Methyl (-CH₃) | ~13.5 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for the rapid identification of key functional groups by detecting their vibrational frequencies.[7]

  • C=O Stretch: The presence of a strong, sharp absorption band around 1680 cm⁻¹ is definitive evidence of the carbonyl group in the aldehyde.[8] Its position indicates conjugation with the pyrazole ring.

  • Aldehyde C-H Stretch: A characteristic, often weak, pair of absorptions near 2820 cm⁻¹ and 2720 cm⁻¹ confirms the aldehyde functional group.

  • N-H Stretch: A broad absorption band in the 3100-3300 cm⁻¹ region is indicative of the N-H bond in the pyrazole ring.

  • C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the pyrazole ring.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C=O Stretch ~1680 Strong, Sharp
Aldehyde C-H Stretch ~2820 and ~2720 Weak to Medium
Pyrazole Ring N-H Stretch 3100 - 3300 Broad, Medium
Pyrazole Ring C=N / C=C Stretch 1400 - 1600 Medium

| Methyl/Ring | C-H Stretch | 2900 - 3000 | Medium |

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as the final confirmation of the chemical formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Molecular Ion Peak (M⁺): For C₅H₆N₂O, the expected monoisotopic mass is 110.0480 g/mol . The observation of this peak in the mass spectrum confirms the molecular formula.[9]

  • Fragmentation Pattern: The molecule may exhibit characteristic fragmentation. A common loss for aldehydes is the neutral loss of carbon monoxide (CO, 28 Da), which would result in a fragment ion at m/z 82. Another potential fragmentation is the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 95.

Table 4: Predicted Mass Spectrometry Data

Species Formula Expected m/z (High Resolution) Interpretation
[M]⁺ [C₅H₆N₂O]⁺ 110.0480 Molecular Ion
[M-CO]⁺ [C₄H₆N₂]⁺ 82.0531 Loss of Carbon Monoxide

| [M-CH₃]⁺ | [C₄H₃N₂O]⁺ | 95.0245 | Loss of Methyl Radical |

Conclusion: An Integrated and Trustworthy Validation

The synthesis of this compound is a straightforward procedure, but its utility in subsequent research hinges on irrefutable proof of its structure and purity. The spectroscopic validation protocol detailed here provides that proof. The ¹H and ¹³C NMR data confirm the precise arrangement of atoms and the carbon-proton framework. IR spectroscopy provides direct evidence of the critical aldehyde functional group, and mass spectrometry verifies the elemental composition and molecular weight. When the data from all four analyses are consistent, they form a self-validating system that allows researchers to proceed with confidence, knowing their starting material is precisely what it is intended to be.

References

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Pawar, S. S., & Patil, D. R. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 649-672. [Link]

  • Ivaniuk, K., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1635. [Link]

  • Sapariya, N. S., et al. (2017). Supplementary Information. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Elguero, J., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 40(9), 577-580. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 77(3), 195-243. [Link]

  • Horváth, G., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 133-149. [Link]

  • IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

  • Clark, J. H. (n.d.). Infrared (IR) Spectroscopy. [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For scientists engaged in pharmaceutical research and development, a precise understanding of the structure of heterocyclic compounds such as pyrazoles is paramount. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug design.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 5-methyl-1H-pyrazole-3-carbaldehyde, offering a comparative perspective with structurally related analogs to facilitate unambiguous spectral interpretation.

The substitution pattern on the pyrazole ring significantly influences the electronic environment of the constituent atoms, leading to characteristic shifts in the NMR spectra. Understanding these nuances is critical for confirming the identity and purity of synthesized compounds. This guide will delve into the specific spectral features of this compound, explaining the underlying principles that govern the observed chemical shifts and coupling constants.

Structural and Spectroscopic Overview

This compound is a five-membered aromatic heterocycle characterized by a methyl group at position 5 and a carbaldehyde (formyl) group at position 3. The presence of these two substituents, with their opposing electronic effects (the methyl group being electron-donating and the carbaldehyde group being electron-withdrawing), creates a distinct pattern of chemical shifts for the protons and carbons within the molecule.

A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N2). This rapid exchange can lead to averaged signals in the NMR spectrum, particularly for the C3 and C5 carbons and their attached substituents.[3] However, in the case of this compound, the two tautomeric forms are equivalent due to the substitution pattern.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the aldehyde proton, a singlet for the C4-H proton, and a singlet for the methyl protons. The N-H proton may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[3]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CHO9.8 - 10.1Singlet1H
C4-H6.5 - 6.8Singlet1H
-CH₃2.3 - 2.5Singlet3H
N-HVariable (Broad)Broad Singlet1H

Causality of Chemical Shifts:

  • Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the aromatic pyrazole ring. This results in a characteristic downfield chemical shift in the range of 9.8-10.1 ppm. For comparison, the aldehyde proton in 3-methyl-1-phenyl-5-(p-tolylthio)-1H-pyrazole-4-carbaldehyde appears at 9.73 ppm.[4]

  • C4-H Proton: This proton is situated on the pyrazole ring between the two nitrogen atoms. Its chemical shift is influenced by the electron-donating methyl group at C5 and the electron-withdrawing aldehyde group at C3. The expected chemical shift is in the range of 6.5-6.8 ppm. In 3,5-dimethylpyrazole, the C4-H proton appears at 5.76 ppm, and the introduction of an electron-withdrawing group is expected to shift this signal downfield.[5]

  • Methyl Protons (-CH₃): The protons of the methyl group at C5 are shielded by its electron-donating nature, resulting in an upfield chemical shift, typically around 2.3-2.5 ppm. The methyl protons of the pyrazole ring in 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are observed at 2.49 ppm.[4]

  • N-H Proton: The chemical shift of the N-H proton is highly variable and often appears as a broad signal due to chemical exchange and quadrupole effects from the nitrogen atom.[3] Its observation may depend on the solvent used; in protic solvents like D₂O or CD₃OD, it may undergo exchange and become undetectable.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. Four distinct signals are expected for the pyrazole ring carbons and the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO185 - 190
C3148 - 152
C5140 - 145
C4108 - 112
-CH₃10 - 15

Causality of Chemical Shifts:

  • Aldehyde Carbon (-CHO): The carbonyl carbon of the aldehyde is significantly deshielded and will appear far downfield, typically in the 185-190 ppm region. In 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, this carbon resonates at 186.2 ppm.[4]

  • C3 and C5 Carbons: These carbons are attached to the nitrogen atoms and the substituents. The C3 carbon, bearing the electron-withdrawing aldehyde group, will be more deshielded than the C5 carbon, which is attached to the electron-donating methyl group. In N-H pyrazoles, the chemical shifts of C3 and C5 can be used to determine the preferred tautomer in the solid state.[6]

  • C4 Carbon: This carbon will be the most shielded of the ring carbons, appearing in the range of 108-112 ppm. For 3,5-dimethylpyrazole, the C4 signal is at 104.8 ppm.[5]

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal in the spectrum, typically resonating between 10 and 15 ppm.

Comparative Analysis with Structural Analogs

To further refine our understanding, a comparison with the known NMR data of similar pyrazole derivatives is insightful.

  • 5-Methyl-1H-pyrazole-3-carboxylic acid: This compound features a carboxylic acid at C3 instead of an aldehyde. The ¹H NMR shows a signal for the C4-H proton, which can be compared to our target molecule. The slightly different electronic nature of the carboxylic acid versus the aldehyde will cause minor shifts.

  • 1-Methyl-1H-pyrazole-3-carbaldehyde: In this analog, the methyl group is on the N1 position. This helps to understand the influence of the N-H proton versus an N-methyl group on the chemical shifts of the ring protons and carbons.[7]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Although the substitution pattern is different, this molecule provides a reference for the chemical shifts of a methyl group and an aldehyde group on a pyrazole ring, albeit with the electronic influence of a phenyl group on N1 and a chloro group at C5.[4][8][9][10][11]

By analyzing these related structures, we can confidently predict and interpret the NMR spectra of this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
  • Ensure the solvent is dry to minimize the exchange of the N-H proton with residual water.[3]
  • Filter the solution into a standard 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.
  • Spectral Width: Approximately 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 8-16, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Standard proton-decoupled single-pulse experiment.
  • Spectral Width: Approximately 200-220 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the ¹H NMR signals.

Visualization of Molecular Structure and NMR Assignments

To aid in the visualization of the NMR assignments, the following diagram illustrates the structure of this compound with atom numbering.

Caption: Structure of this compound with atom numbering for NMR assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and allow for its unambiguous identification. The chemical shifts of the aldehyde, methyl, and pyrazole ring protons and carbons are dictated by the electronic interplay of the substituents. A thorough understanding of these spectral features, supported by comparative data from analogous structures, is essential for researchers working with pyrazole-based compounds. The experimental protocol provided herein serves as a robust guideline for obtaining high-quality data, ensuring the integrity of structural assignments in synthetic and medicinal chemistry endeavors.

References

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 70, 1615 (1992). Available at: [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]

  • 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem. Available at: [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. In: Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH Verlag GmbH & Co. KGaA; 2010:199-213. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Pyrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the synthesis of pyrazole derivatives represents a cornerstone of modern drug discovery and materials science.[1][2][3] The inherent versatility of the pyrazole scaffold necessitates robust analytical techniques to confirm structural identity, assess purity, and quantify product yield.[4][5] Among the arsenal of analytical tools, mass spectrometry (MS) stands out for its unparalleled sensitivity and structural elucidation capabilities.[6]

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of pyrazole synthesis products. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to empower you to select and implement the optimal analytical strategy for your specific research objectives.

The Analytical Challenge: Why Mass Spectrometry is Essential for Pyrazole Analysis

The synthesis of pyrazoles, often achieved through methods like the Knorr synthesis, can yield a mixture of products, including regioisomers, especially when using unsymmetrical starting materials.[1][7][8] These isomers can possess nearly identical physicochemical properties, making their separation and identification challenging.[1] Mass spectrometry, particularly when coupled with a chromatographic front-end, provides the necessary specificity to resolve and characterize these complex mixtures.[1][9] Furthermore, MS is indispensable for:

  • Confirming Molecular Weight: Unambiguously determining the molecular weight of the target pyrazole derivative.[10]

  • Structural Elucidation: Providing detailed structural information through the analysis of fragmentation patterns.[11][12][13]

  • Impurity Profiling: Identifying and quantifying by-products and impurities, which is critical for regulatory compliance and understanding reaction mechanisms.[9]

  • Reaction Monitoring: Tracking the progress of a synthesis in real-time to optimize reaction conditions.[7][9]

Comparing Mass Spectrometry Platforms for Pyrazole Analysis: A Head-to-Head Evaluation

The choice of mass spectrometry platform is contingent on the physicochemical properties of the pyrazole derivative (e.g., volatility, polarity, thermal stability) and the specific analytical question being addressed. The two primary platforms for pyrazole analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Pyrazoles

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for many pyrazole derivatives.[1][9]

  • Principle of Operation: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[14][15] The separated components then enter the mass spectrometer for ionization and detection.

  • Ionization Technique: The most common ionization method in GC-MS is Electron Ionization (EI).[16][17][18] EI is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte, leading to extensive and reproducible fragmentation.[17] This fragmentation is highly valuable for structural elucidation, as the resulting pattern serves as a "fingerprint" for the compound.

  • Advantages for Pyrazole Analysis:

    • Excellent Separation of Isomers: High-resolution capillary GC columns can effectively separate regioisomers of pyrazoles.[1]

    • Rich Structural Information: The detailed fragmentation patterns from EI provide a wealth of structural information.[11][19]

    • Robust and Reliable: GC-MS is a well-established technique with extensive libraries of mass spectra for compound identification.[15]

  • Limitations:

    • Analyte Volatility: GC-MS is limited to thermally stable and volatile compounds.[15][20] Non-volatile pyrazoles may require derivatization to increase their volatility, which adds a step to the sample preparation process.[20]

    • Thermal Decomposition: Thermally labile pyrazole derivatives may degrade in the high temperatures of the GC inlet.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Pyrazoles

LC-MS is a more versatile technique that can analyze a wider range of pyrazole derivatives, including those that are non-volatile, polar, or thermally unstable.[20][21]

  • Principle of Operation: LC-MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column.[21] The eluent from the LC column is then introduced into the mass spectrometer.

  • Ionization Technique: LC-MS typically employs "soft" ionization techniques, most commonly Electrospray Ionization (ESI).[22][23][24] ESI generates ions from a solution by creating a fine spray of charged droplets.[22] This process is gentle and typically results in the formation of protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation.[22][24]

  • Advantages for Pyrazole Analysis:

    • Broad Applicability: Suitable for a wide range of pyrazoles, regardless of their volatility.[21]

    • Analysis of Polar and Large Molecules: Ideal for highly functionalized or larger pyrazole-containing structures.[20]

    • Direct Analysis of Reaction Mixtures: Can often directly analyze crude reaction mixtures with minimal sample preparation.

  • Limitations:

    • Limited Fragmentation: The soft nature of ESI provides limited structural information from a single MS scan.[22] Tandem mass spectrometry (MS/MS) is often required to induce fragmentation and obtain structural details.[6]

    • Matrix Effects: The presence of salts and other non-volatile components in the sample can suppress the ionization of the analyte of interest.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation

Regardless of the chromatographic front-end, High-Resolution Mass Spectrometry (HRMS) is crucial for the definitive structural confirmation of novel pyrazole synthesis products.[10][25]

  • Principle of Operation: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places).[25]

  • Key Advantage: This high mass accuracy allows for the unambiguous determination of the elemental composition of an ion, confirming the molecular formula of the synthesized pyrazole.[6][10] For example, HRMS can easily distinguish between two compounds with the same nominal mass but different elemental compositions.

Comparative Summary
FeatureGC-MSLC-MS
Analyte Properties Volatile, thermally stableWide range, including non-volatile, polar, thermally labile
Ionization Technique Electron Ionization (EI) - Hard IonizationElectrospray Ionization (ESI) - Soft Ionization
Fragmentation Extensive, reproducibleMinimal (MS), controlled (MS/MS)
Structural Information High (from EI fragmentation)Low (MS), High (MS/MS)
Isomer Separation ExcellentGood to Excellent (depends on chromatography)
Sample Preparation May require derivatizationOften minimal

Experimental Protocols: A Practical Guide

Protocol 1: GC-MS Analysis of Pyrazole Isomers

This protocol provides a general framework for the separation and identification of pyrazole regioisomers.[1]

  • Sample Preparation:

    • Dissolve the pyrazole synthesis product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, filter the sample to remove any particulate matter.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A mid-polar stationary phase column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for separating pyrazole isomers.[1]

    • Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak (M+•).

    • Analyze the fragmentation patterns to distinguish between isomers. Subtle differences in the relative abundances of fragment ions can be diagnostic.[1]

    • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

    • Use retention indices for unambiguous isomer identification.[1]

Protocol 2: LC-MS/MS for Structure Elucidation of a Novel Pyrazole Derivative

This protocol is designed for the characterization of a newly synthesized, potentially non-volatile pyrazole.

  • Sample Preparation:

    • Dissolve the pyrazole product in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a versatile choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS System: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[9]

    • MS1 Scan: Scan for the expected protonated molecule [M+H]+.

    • MS2 (Product Ion) Scan: Select the [M+H]+ ion from the MS1 scan as the precursor ion and fragment it using collision-induced dissociation (CID). Analyze the resulting product ions.

  • Data Analysis:

    • Confirm the molecular weight from the [M+H]+ ion in the MS1 spectrum.

    • If using HRMS, determine the elemental composition from the accurate mass measurement.[10]

    • Interpret the MS2 spectrum to deduce the structure of the pyrazole. Propose fragmentation pathways for the observed product ions.

Visualizing the Workflow

Experimental Workflow for Pyrazole Analysis

Experimental Workflow for Pyrazole Analysis cluster_synthesis Pyrazole Synthesis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_gcms GC-MS cluster_lcms LC-MS cluster_data_analysis Data Analysis & Interpretation synthesis Pyrazole Synthesis Product (Crude Mixture) dissolution Dissolution in Appropriate Solvent synthesis->dissolution filtration Filtration dissolution->filtration gc_separation Gas Chromatography (Separation) filtration->gc_separation Volatile Analytes lc_separation Liquid Chromatography (Separation) filtration->lc_separation Non-Volatile/Polar Analytes ei_ionization Electron Ionization (EI) gc_separation->ei_ionization ms_detection_gc Mass Analyzer (Detection) ei_ionization->ms_detection_gc mw_confirmation Molecular Weight Confirmation ms_detection_gc->mw_confirmation structure_elucidation Structure Elucidation (Fragmentation Analysis) ms_detection_gc->structure_elucidation purity_assessment Purity Assessment & Impurity Profiling ms_detection_gc->purity_assessment esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms_detection_lc Mass Analyzer (Detection) esi_ionization->ms_detection_lc ms_detection_lc->mw_confirmation ms_detection_lc->structure_elucidation ms_detection_lc->purity_assessment

Caption: A generalized workflow for the mass spectrometry analysis of pyrazole synthesis products.

Logical Decision Tree for Method Selection

Method Selection Logic node_analyte Analyte Properties node_volatile Is the pyrazole volatile & thermally stable? node_analyte->node_volatile node_goal Primary Goal node_structure Need detailed structural information? node_goal->node_structure node_mw Need accurate molecular formula? node_goal->node_mw leaf_gcms GC-MS (EI) node_volatile->leaf_gcms Yes leaf_lcms LC-MS (ESI) node_volatile->leaf_lcms No node_structure->node_mw No leaf_lcmsms LC-MS/MS node_structure->leaf_lcmsms Yes (for LC) leaf_hrms HRMS node_mw->leaf_hrms Yes leaf_gcms->node_goal leaf_lcms->node_goal

Caption: A decision tree to guide the selection of the appropriate mass spectrometry technique.

Conclusion: An Integrated Approach for Comprehensive Characterization

The robust characterization of pyrazole synthesis products demands a thoughtful and strategic application of mass spectrometry. There is no single "best" method; rather, the optimal approach is dictated by the specific properties of the analyte and the research question at hand. For volatile and thermally stable pyrazoles, GC-MS with electron ionization provides unparalleled isomeric separation and rich structural information from its characteristic fragmentation patterns.[1][11] Conversely, LC-MS with electrospray ionization offers the versatility to analyze a broader spectrum of pyrazole derivatives, including polar, non-volatile, and thermally labile compounds.[20][21]

For the unambiguous confirmation of novel structures, high-resolution mass spectrometry is an indispensable tool, providing the accurate mass measurements necessary to determine the elemental composition.[10][25] By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate mass spectrometry workflow to accelerate their research and ensure the quality and integrity of their synthesized pyrazole compounds.

References
  • BenchChem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
  • ResearchGate. (2025). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide. BenchChem.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health.
  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., ... & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing.
  • Nitulescu, G. M. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3300.
  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc.
  • Biotage. (2023). How does your sample prep change for LC/MS vs GC/MS. Biotage.
  • Ionopticks. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Ionopticks.
  • RSC Publishing. (n.d.). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. RSC Publishing.
  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Shimadzu.
  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health.
  • Nitulescu, G. M. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central.
  • Creative Proteomics. (n.d.). Electron Ionization. Creative Proteomics.
  • Parmar, V. S., Singh, S. K., Prasad, A. K., Jha, A., Kumar, A., & Jennings, K. R. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 915-920.
  • ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Electron ionization. Wikipedia.
  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia.
  • LCGC International. (n.d.). Electron Ionization for GC–MS. LCGC International.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • National Institutes of Health. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Institutes of Health.
  • YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Ghosh, M. K. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

Sources

A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of clinically successful protein kinase inhibitors.[1][2][3][4] Its synthetic accessibility and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a focus of drug discovery, particularly in oncology and inflammation.[4] This guide offers a comparative analysis of the efficacy of prominent FDA-approved pyrazole-based kinase inhibitors, supported by experimental data, to provide researchers with a clear, objective overview of their performance and underlying mechanisms.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, including cancer and autoimmune disorders. Small molecule inhibitors that target the ATP-binding site of these enzymes have revolutionized treatment paradigms. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in several of these inhibitors.[2][3] Its structure allows it to act as a bioisosteric replacement for other rings and engage in crucial interactions with the kinase hinge region, providing a stable anchor for the inhibitor molecule.[4]

This guide will focus on a comparative analysis of three exemplary pyrazole-based inhibitors:

  • Ruxolitinib: A potent inhibitor of Janus Kinases (JAK1/JAK2).

  • Crizotinib: A multi-targeted inhibitor of ALK, ROS1, and c-Met.

  • Entrectinib: A potent inhibitor of TRK, ROS1, and ALK.

Comparative Efficacy and Target Profiles

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the intended target versus other kinases). High potency and selectivity are desirable to maximize therapeutic effects while minimizing off-target side effects.

InhibitorPrimary TargetsKey IndicationsIC50 Values (Biochemical Assay)Key Cellular Effects
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera, GvHD[5][6]JAK1: ~3.3 nM, JAK2: ~2.8 nM[4]Inhibition of STAT3 phosphorylation, suppression of pro-inflammatory cytokines (IL-6, TNF-α)[7]
Crizotinib ALK, ROS1, c-MetALK/ROS1-positive Non-Small Cell Lung Cancer (NSCLC)[8]ALK: ~20-30 nM, c-Met: ~10-20 nMInhibition of ALK and c-Met phosphorylation, induction of apoptosis in dependent tumor cells[9]
Entrectinib TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC[10]TRKA: ~1.7 nM, ROS1: ~0.2 nM, ALK: ~1.6 nMPotent inhibition of proliferation in tumor cells with TRK, ROS1, or ALK fusions[11][12]

Analysis of Efficacy:

  • Potency: Entrectinib demonstrates exceptional potency, with IC50 values in the low-to-sub-nanomolar range for its primary targets.[11][12] Ruxolitinib is also highly potent against its target JAK kinases.[4] Crizotinib, while still potent, generally exhibits slightly higher IC50 values compared to the other two.

  • Selectivity & Mechanism: Ruxolitinib acts as a competitive inhibitor of the ATP-binding site on JAK1 and JAK2, disrupting cytokine and growth factor signaling pathways.[13][14] This targeted action is crucial for its efficacy in myeloproliferative neoplasms. Crizotinib is a multi-targeted inhibitor, a property that can be beneficial but also requires careful management of potential off-target effects. It effectively blocks the constitutive kinase activity of fusion proteins like EML4-ALK that drive tumor growth.[8][9][15] Entrectinib is notable for its potent, multi-kinase inhibition profile against TRK, ROS1, and ALK, and its ability to cross the blood-brain barrier, making it effective against brain metastases.[10][16]

Key Signaling Pathways Targeted

Understanding the signaling context is crucial for appreciating inhibitor efficacy. The diagram below illustrates the JAK/STAT pathway, a primary target for Ruxolitinib. Dysregulation of this pathway is a key driver in myelofibrosis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation JAK->CytokineReceptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription 7. Gene Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Cellular_Assay_Workflow A 1. Cell Seeding (e.g., ALK-dependent NSCLC cells) Seed in 96-well plates B 2. Compound Treatment Add serial dilutions of inhibitor (e.g., Crizotinib) and controls A->B C 3. Incubation Incubate for 72 hours (allow for multiple cell divisions) B->C D 4. Viability Reagent Addition Add reagent (e.g., CellTiter-Glo®) to measure cellular ATP C->D E 5. Signal Measurement Read luminescence on a plate reader D->E F 6. Data Analysis Normalize data to controls and calculate EC50 E->F

Caption: Workflow for determining the cellular efficacy (EC50) of a kinase inhibitor.

Methodology:

  • Cell Culture:

    • Culture a kinase-dependent cell line (e.g., Karpas-299 for ALK) in appropriate media.

    • Harvest cells during the logarithmic growth phase.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

    • Prepare a serial dilution of the pyrazole-based inhibitor in culture media.

    • Remove the old media and add 100 µL of the media containing the inhibitor or DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis (Self-Validating System):

    • Controls: Wells with media only (no cells) for background. Wells with cells and DMSO for 100% viability. Wells with a known cytotoxic agent (e.g., staurosporine) can serve as a positive control for inhibition.

    • Calculate the percentage of viability relative to the DMSO control.

    • Plot viability against the logarithm of inhibitor concentration to determine the EC50 value.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable framework for the development of potent and selective kinase inhibitors. The clinical success of drugs like Ruxolitinib, Crizotinib, and Entrectinib underscores the therapeutic potential of this chemical class. [1][4]Ruxolitinib's targeted inhibition of the JAK/STAT pathway has transformed the treatment of myeloproliferative neoplasms, while the multi-targeted approaches of Crizotinib and Entrectinib have provided crucial options for patients with specific oncogenic driver mutations. [9][13][16] Future research will likely focus on developing next-generation pyrazole-based inhibitors with even greater selectivity to further minimize off-target toxicities. Moreover, exploring novel pyrazole derivatives to overcome acquired resistance mechanisms to current therapies is a critical area of ongoing investigation. The strategic application of the robust experimental protocols detailed herein will be essential for validating the efficacy and advancing these promising new therapeutic agents to the clinic.

References

  • Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Tofacitinib (Xeljanz®/XeljanzXR®) - Johns Hopkins Arthritis Center. Johns Hopkins Medicine. [Link]

  • Ruxolitinib - Wikipedia. Wikipedia. [Link]

  • Tofacitinib - Wikipedia. Wikipedia. [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). Incyte Corporation. [Link]

  • Tofacitinib | Arthritis UK. Versus Arthritis. [Link]

  • Crizotinib: A comprehensive review - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Crizotinib - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Entrectinib? - Patsnap Synapse. Patsnap. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. MDPI. [Link]

  • What is the mechanism of Crizotinib? - Patsnap Synapse. Patsnap. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. Patsnap. [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. CancerNetwork. [Link]

  • Home Page | XELJANZ® (tofacitinib) | Safety Info. Pfizer. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. National Center for Biotechnology Information. [Link]

  • Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Tofacitinib (oral route) - Side effects & dosage - Mayo Clinic. Mayo Clinic. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. PathWhiz. [Link]

  • Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action - Minicule. Minicule. [Link]

  • Rozlytrek (entrectinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • What is Entrectinib used for? - Patsnap Synapse. Patsnap. [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. - ResearchGate. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Eco-Vector Journals. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. National Center for Biotechnology Information. [Link]

  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - AACR Journals. American Association for Cancer Research. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Pyrazoles in Oncology and the Imperative of Accurate Cytotoxicity Profiling

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] In recent years, their potential as anticancer agents has been a significant focus of drug discovery, with numerous derivatives synthesized and evaluated for their efficacy against various cancer cell lines.[1][4][5][6] These compounds can exert their effects through diverse mechanisms, including the inhibition of crucial cellular targets like tubulin, various kinases (EGFR, CDK), and DNA.[1][6]

The initial and most critical step in evaluating these novel chemical entities is the assessment of their cytotoxic potential. An ideal anticancer agent should selectively eliminate cancer cells, and in vitro cytotoxicity assays provide the first look into this capability. However, the term "cytotoxicity" is a broad descriptor for multiple cellular fates, from metabolic shutdown to membrane rupture or programmed cell death (apoptosis). The choice of assay, therefore, is not a trivial matter; it dictates the nature and quality of the data obtained and can profoundly influence the direction of a research program.

This guide provides a comparative analysis of the most common in vitro cytotoxicity assays, offering field-proven insights into their principles, applications, and limitations, with a specific focus on the evaluation of pyrazole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a logical framework for selecting the most appropriate assay for your research needs.

Pillar 1: A Comparative Analysis of Core Cytotoxicity Assays

The three most common pillars of cytotoxicity testing are metabolic activity, membrane integrity, and the induction of apoptosis. Each is measured by a distinct set of assays with unique strengths and weaknesses.

Metabolic Activity Assays: The Tetrazolium Reduction Workhorses (MTT & MTS)

These assays are often the first-line screening tools due to their simplicity and high-throughput compatibility.

  • Principle: The core principle relies on the activity of mitochondrial dehydrogenases in metabolically active, viable cells.[7] These enzymes reduce a yellow, water-soluble tetrazolium salt (like MTT or MTS) into a colored, insoluble formazan product (purple for MTT, orange for MTS).[7][8] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.[7]

  • Key Distinction: MTT requires a solubilization step to dissolve the purple formazan crystals, whereas MTS produces a water-soluble formazan, simplifying the protocol.[9]

Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Release Assay

This method measures a direct marker of cell death: the loss of plasma membrane integrity.

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[10][11] When the cell membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the cell culture medium.[10][12] The assay measures the enzymatic activity of this extracellular LDH. A coupled enzymatic reaction results in the conversion of a tetrazolium salt to a colored formazan product, where the amount of color is proportional to the amount of LDH released.[12][13]

Apoptosis Assays: Unveiling Programmed Cell Death

For an anticancer drug, inducing apoptosis is often a desired mechanism of action. These assays confirm this specific mode of cell death.

  • Principle: Apoptosis is a controlled, programmed process. Assays can detect key events in the apoptotic cascade.

    • Annexin V/PI Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. By using these two stains together and analyzing with flow cytometry, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

    • Caspase Activity Assays: Caspases are a family of proteases that are the central executioners of apoptosis. Assays can measure the activity of specific caspases (e.g., caspase-3/7) using substrates that become fluorescent or luminescent upon cleavage.[14]

Visualizing the Methodologies: A Comparative Workflow

The following diagram illustrates the fundamental differences in what each assay measures.

G cluster_0 MTT/MTS Assay (Metabolic Activity) cluster_1 LDH Assay (Membrane Integrity) LiveCell Viable Cell (Intact Mitochondria) MitoEnzyme Mitochondrial Dehydrogenases LiveCell->MitoEnzyme contain Formazan_MTT Colored Formazan (Signal) MitoEnzyme->Formazan_MTT reduce MTT Tetrazolium Salt (e.g., MTT) MTT->MitoEnzyme acts on DeadCell Dead/Lysed Cell (Compromised Membrane) ReleasedLDH Released LDH (in supernatant) DeadCell->ReleasedLDH releases LDH Lactate Dehydrogenase (LDH) LDH->DeadCell located in Formazan_LDH Colored Formazan (Signal) ReleasedLDH->Formazan_LDH catalyzes reaction to form

Caption: Principles of MTT (metabolic) vs. LDH (membrane) assays.

Pillar 2: Selecting the Right Assay for Pyrazole Derivatives

The choice of assay should be a deliberate, strategy-driven decision. A multi-assay approach is often the most robust.

Assay Type Principle Primary Endpoint Advantages Limitations
MTT / MTS Mitochondrial dehydrogenase activityCell viability / Metabolic activityHigh-throughput, cost-effective, well-established.[7]Cannot distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[9][14] Potential for interference from colored compounds or reducing agents.
LDH Release Release of cytosolic LDH enzymeCell lysis / Membrane ruptureDirectly measures cell death.[11] Supernatant-based, non-destructive to remaining cells.Less sensitive for early cytotoxic events compared to MTT.[15] May not detect apoptosis until late stages. Can have higher background from serum in media.[13]
Apoptosis (e.g., Annexin V) Phosphatidylserine externalizationProgrammed cell deathHighly specific for apoptosis.[16] Provides mechanistic insight. Can distinguish early vs. late apoptosis.[17]Lower throughput, more expensive, requires specialized equipment (flow cytometer).

Expert Recommendation:

  • Initial High-Throughput Screening: Start with an MTT or MTS assay to screen a library of pyrazole derivatives and determine preliminary IC50 values (the concentration required to inhibit 50% of cell growth/viability).[18][19] This is an efficient way to identify the most potent compounds.[7]

  • Confirmation and Mechanistic Insight: For the most promising "hits" from the initial screen, perform a secondary assay.

    • Use the LDH assay to confirm that the observed effect in the MTT assay is due to cell death (cytotoxicity) and not just a halt in proliferation (cytostatic effect).[9] A compound that is highly potent in the MTT assay but shows little LDH release may be primarily an inhibitor of cell growth.

    • Use an apoptosis assay (like Annexin V staining or a caspase-3/7 activity assay) to determine if the pyrazole derivative is inducing the desired programmed cell death pathway. This is a critical piece of information for developing a targeted anticancer therapeutic.[14][16]

Visualizing the Experimental Workflow

This diagram outlines a robust workflow for characterizing the cytotoxicity of a novel pyrazole derivative.

cytotoxicity_workflow cluster_assays 4. Perform Cytotoxicity Assays start Start: Novel Pyrazole Derivative cell_culture 1. Seed Cancer Cells in 96-well plates start->cell_culture treatment 2. Treat with Serial Dilutions of Pyrazole Derivative cell_culture->treatment incubation 3. Incubate for 24-72 hours treatment->incubation mts_assay Primary Screen: MTT/MTS Assay (Measures Viability) incubation->mts_assay Initial Screen data_analysis 5. Data Acquisition & IC50 Calculation mts_assay->data_analysis ldh_assay Secondary Screen: LDH Assay (Measures Necrosis/Lysis) ldh_assay->data_analysis apoptosis_assay Mechanism of Action: Apoptosis Assay (e.g., Annexin V) apoptosis_assay->data_analysis interpretation 6. Interpretation: Cytotoxic vs. Cytostatic? Apoptotic Mechanism? data_analysis->interpretation interpretation->ldh_assay Confirm Cytotoxicity interpretation->apoptosis_assay Confirm Mechanism end Lead Candidate Identified interpretation->end Potent & Apoptotic

Caption: Recommended workflow for cytotoxicity testing of pyrazole derivatives.

Pillar 3: Field-Validated Experimental Protocols

The trustworthiness of your data hinges on meticulous execution and the inclusion of proper controls.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for screening pyrazole derivatives against adherent cancer cell lines in a 96-well format.

A. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO).

  • Complete cell culture medium.

  • 96-well flat-bottom plates.

  • Test pyrazole derivatives dissolved in DMSO.

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your pyrazole derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells.[8]

    • Self-Validation/Controls:

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This establishes the baseline for 100% viability.

      • Untreated Control: Wells with cells in medium only.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette or shake the plate for 5-10 minutes to ensure complete dissolution.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm if available to reduce background noise.

  • Calculation:

    • Correct all readings by subtracting the average absorbance of the blank wells.

    • Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.

    • Plot % Viability vs. Log(Concentration) and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol is designed to measure LDH release into the culture supernatant.

A. Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and dye).

  • Lysis Buffer (provided in most kits, often a 10X Triton X-100 solution).

  • 96-well flat-bottom plates.

B. Step-by-Step Methodology:

  • Plate Setup: Seed and treat cells with your pyrazole derivatives as described in the MTT protocol (Steps 1-3).

  • Control Setup (Crucial for Data Integrity):

    • Vehicle Control (Spontaneous LDH Release): Wells with cells treated with vehicle only. This measures the baseline level of cell death.

    • Maximum LDH Release Control: 30-45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to a set of untreated control wells. This lyses all cells and establishes the 100% cell death signal.[13]

    • Culture Medium Background: Wells with medium only. This corrects for any LDH present in the serum of the medium.[13]

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13] Stop the reaction using the stop solution if provided by the kit. Measure the absorbance at 490 nm.[12]

  • Calculation:

    • Correct all readings by subtracting the absorbance of the culture medium background.

    • Calculate % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] * 100.

Conclusion

The robust evaluation of pyrazole derivatives requires a thoughtful and multi-faceted approach to cytotoxicity testing. While metabolic assays like MTT provide an excellent high-throughput platform for initial screening, they do not tell the whole story. Supplementing these findings with membrane integrity assays (LDH) and specific mechanistic assays (apoptosis) is essential for building a comprehensive profile of a compound's activity. This tiered approach allows researchers to not only identify potent cytotoxic agents but also to understand their mechanism of action, a critical step in the journey from a promising scaffold to a potential therapeutic agent. By employing these self-validating protocols and understanding the principles behind each assay, scientists can generate reliable, high-quality data to drive their drug discovery programs forward.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed.
  • LDH assay kit guide: Principles and applic
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Deriv
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Pyrazoles as anticancer agents: Recent advances.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed.
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int J Mol Sci.
  • Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. LinkedIn.
  • What is the principle of LDH assay?
  • Recent Advances in the Development of Pyrazole Deriv
  • LDH cytotoxicity assay. Protocols.io.
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences.
  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed.
  • Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • MTT ASSAY: Principle.

Sources

A Senior Application Scientist's Guide to Assessing the Anti-Inflammatory Properties of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Inflammation Research

Inflammation is a fundamental biological response essential for healing and defense against pathogens. However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1] Yet, their utility is often limited by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of both COX-1 and COX-2 isoforms.[1][2]

This has driven the search for more selective and safer therapeutic agents. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry for developing potent anti-inflammatory agents.[1][3][4] The landmark discovery of Celecoxib, a selective COX-2 inhibitor built on a diaryl-substituted pyrazole core, validated this approach, offering potent anti-inflammatory effects with a reduced risk of gastric issues compared to traditional NSAIDs.[5][6] This guide provides a comprehensive framework for evaluating novel pyrazole derivatives, from understanding their molecular targets to applying robust experimental models for their validation.

Molecular Mechanisms & Key Signaling Pathways

The anti-inflammatory efficacy of pyrazole compounds stems from their ability to modulate key enzymatic and signaling pathways that propagate the inflammatory cascade. A thorough assessment requires understanding these targets.

Cyclooxygenase (COX) Inhibition: The Primary Target

The most well-established mechanism for many anti-inflammatory pyrazoles is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[2][7]

  • COX-1 vs. COX-2: COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[8] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][8]

  • The Rationale for Selectivity: The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[8] The chemical structure of pyrazole derivatives like celecoxib, particularly its sulfonamide side chain, allows it to bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[2][6] This structural difference is the basis for its selectivity.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_H Prostaglandin H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_P Protective Prostaglandins Prostaglandins_H->Prostaglandins_P via Isomerases Prostaglandins_I Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_I via Isomerases GI GI Mucosal Protection Platelet Aggregation Prostaglandins_P->GI Inflammation Inflammation Pain & Fever Prostaglandins_I->Inflammation NSAIDS Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDS->COX1 Inhibits NSAIDS->COX2 Inhibits Pyrazoles Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib) Pyrazoles->COX2 Selectively Inhibits InflammatoryStimuli Inflammatory Stimuli (Cytokines, LPS) InflammatoryStimuli->COX2 Induces

Figure 1: Mechanism of COX-1 vs. COX-2 Inhibition.
Modulation of Pro-Inflammatory Signaling Cascades

Beyond direct enzyme inhibition, many pyrazole derivatives exert their effects by suppressing intracellular signaling pathways that are central to the inflammatory response.[1]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a master regulator of inflammation.[9] In resting cells, it is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like TNF-α or IL-1β), it translocates to the nucleus to induce the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[10][11] Suppression of the NF-κB pathway is a key mechanism for potent anti-inflammatory compounds.[1]

  • MAPKs (Mitogen-Activated Protein Kinases): This family of kinases, including p38, JNK, and ERK, translates extracellular stimuli into cellular responses.[12][13] In inflammation, they are activated by cytokines and cellular stress, leading to the production of further inflammatory mediators like TNF-α and IL-6.[14][15]

  • JAK-STAT (Janus Kinase-Signal Transducer and Activator of Transcription): This pathway is crucial for signaling initiated by a wide range of cytokines.[16][17] Cytokine binding to its receptor activates JAKs, which then phosphorylate STAT proteins. These activated STATs move to the nucleus to regulate gene transcription related to inflammation and immunity.[18]

cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Cell Surface Receptors (e.g., TLR4, TNFR) Stimuli->Receptor Binds MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway Activates IKK IKK Complex Receptor->IKK Activates Nucleus Nucleus MAPK_Pathway->Nucleus Activates Transcription Factors (e.g., AP-1) NFKB_Inhibitor IκBα IKK->NFKB_Inhibitor Phosphorylates for Degradation NFKB NF-κB NFKB_Inhibitor->NFKB Releases NFKB->Nucleus Translocates Gene_Expression Gene Transcription Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-6, iNOS) Gene_Expression->Mediators Upregulates Pyrazole Pyrazole Compounds Pyrazole->MAPK_Pathway Inhibits Pyrazole->IKK Inhibits

Figure 2: Overview of NF-κB and MAPK Inflammatory Signaling Pathways.

Comparative Performance of Pyrazole Derivatives

The true value of a new pyrazole derivative lies in its performance relative to existing standards. A compound's potency (IC₅₀), selectivity for COX-2 over COX-1 (Selectivity Index), and in vivo efficacy are critical metrics for comparison.

Compound/DrugTarget(s)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹In Vivo Efficacy (% Edema Inhibition)Reference(s)
Celecoxib (Standard) COX-2~15~0.045~327High[5][6][19]
Ibuprofen (Standard) COX-1/COX-2~2~21Moderate[1]
Compound 11 COX-2>100.043>232Not Reported[20]
Compound 12 COX-2>100.049>204Not Reported[20]
Thymol-Pyrazole 8b COX-2 / 5-LOX12.060.045268High[19]
Thymol-Pyrazole 8g COX-2 / 5-LOX11.520.043316High[19]
Pyrazole-Pyridazine 5f COX-2>1001.50>66Not Reported[21]
Pyrazole-Pyridazine 6f COX-2>1001.15>86Not Reported[21]
AD 532 COX-2Not ReportedLess potent than CelecoxibNot ReportedPromising (Chronic Models)[22]

¹Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Experimental Workflow & Standardized Protocols

A rigorous and logical experimental workflow is paramount for generating reliable and comparable data. The process typically moves from initial in vitro screens to more complex in vivo validation.

cluster_invitro Key In Vitro Assays Start Compound Synthesis & Characterization Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity InVitro 2. In Vitro Anti-inflammatory Screening Cytotoxicity->InVitro Non-toxic compounds InVivo 3. In Vivo Efficacy Validation InVitro->InVivo Active compounds NO_Assay NO Production (Griess Assay) COX_Assay Enzyme Inhibition (COX-1/COX-2 Assay) Cytokine_Assay Cytokine Levels (ELISA for TNF-α, IL-6) End Lead Optimization InVivo->End Efficacious & Safe compounds

Figure 3: Standard Experimental Workflow for Assessing Pyrazole Compounds.
Part 1: In Vitro Assessment Protocols

Causality: The initial in vitro phase is designed to rapidly screen compounds for biological activity and rule out general toxicity. Using a cell-based model, like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, allows for the assessment of multiple inflammatory markers simultaneously in a controlled environment.

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Trustworthiness: This protocol is self-validating. It must be performed before anti-inflammatory assays to ensure that any observed reduction in inflammatory markers is due to a specific biological effect, not simply because the compound is killing the cells.

  • Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[23]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[24]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity if desired.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing formazan crystals to form.[25]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[24][25]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Protocol 2: Nitric Oxide Production (Griess Assay)

  • Trustworthiness: This assay directly measures nitrite (NO₂⁻), a stable breakdown product of the highly reactive inflammatory mediator, nitric oxide (NO).[26] A standard curve of known nitrite concentrations must be run in parallel with the samples to ensure accurate quantification.

  • Principle: The Griess reaction is a two-step diazotization process where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt.[27][28] This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound, which can be measured at ~540 nm.[27]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with pyrazole compounds as described in the MTT assay. Co-treat with an inflammatory stimulus, typically LPS (1 µg/mL), for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a serial dilution of a sodium nitrite standard (e.g., from 100 µM down to 1 µM) in the same culture medium used for the cells.[26]

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water) to each 50 µL of supernatant and standard in a new 96-well plate.[26]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-570 nm.[26]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the linear regression of the standard curve.[26]

Part 2: In Vivo Validation Protocol

Causality: While in vitro assays are excellent for screening, they cannot replicate the complex physiological environment of a whole organism. In vivo models are essential for validating the efficacy and assessing the potential side effects of a lead compound. The carrageenan-induced paw edema model is a widely accepted, reproducible, and robust method for evaluating acute anti-inflammatory activity.[29][30][31]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Trustworthiness: This model's validity is established by including both a negative control group (vehicle only) to measure the maximum inflammatory response and a positive control group (a known NSAID like Indomethacin or Celecoxib) to benchmark the performance of the test compounds.[32]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response.[31] The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours post-injection) is characterized by the production of prostaglandins, which is the phase sensitive to inhibition by NSAIDs.[32] The resulting edema (swelling) is a quantifiable measure of inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (various doses of the pyrazole compound). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[30][33]

  • Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[32][33]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[32] The peak edema is typically observed around the 3-hour mark.[32]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.

    • Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Conclusion and Future Directions

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Tiwari, A., & Gupta, V. (2024). Celecoxib. In StatPearls.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Mandal, A. (2021). Celebrex (Celecoxib) Pharmacology. News-Medical.net.
  • Butters, J. (2024).
  • Celecoxib. (2024). In Wikipedia.
  • Butters, J. (2024).
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
  • Rawlings, J. S., Rosler, K. M., & Harrison, D. A. (2004). Cytokine signaling modules in inflammatory responses. Journal of Leukocyte Biology.
  • Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • Carrageenan Induced Paw Edema (R
  • MTT assay protocol. (n.d.). Abcam.
  • Umar, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Kim, C., & Kim, B. (2016). Mitogen-activated Protein Kinases in Inflammation.
  • Murtuda, A. (2023). MTT (Assay protocol). protocols.io.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Towers, C. (n.d.).
  • What is the mechanism of Celecoxib? (2024).
  • MAPK signaling p
  • Al-Ostath, A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
  • Gürsoy, E. A., & Güzeldemirci, N. U. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry.
  • Sharma, A., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold.
  • Abdel-Maksoud, M. S., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry.
  • The NF-kB Signaling Pathway. (n.d.).
  • El-Damasy, D. A., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports.
  • Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction. (n.d.). Benchchem.
  • Carrageenan induced Paw Edema Model. (n.d.).
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine.
  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology.
  • Georgiev, G., & Malinova, M. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Trakia Journal of Sciences.
  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2018). Current Protocols in Pharmacology.

Sources

A Comparative Guide to the Synthetic Routes of Pyrazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, pyrazole-3-carbaldehydes are invaluable molecular building blocks. Their aldehyde functionality serves as a versatile synthetic handle for elaboration into a vast array of complex structures, while the pyrazole core is a well-established pharmacophore found in numerous marketed drugs. The strategic synthesis of these intermediates is therefore a critical first step in many discovery programs.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing pyrazole-3-carbaldehydes. We move beyond simple protocol listing to dissect the underlying mechanisms, regiochemical considerations, and practical limitations of each route, offering field-proven insights to guide your synthetic planning.

The Vilsmeier-Haack Reaction: The Workhorse of Heterocyclic Formylation

The Vilsmeier-Haack reaction is arguably the most recognized method for the formylation of electron-rich heterocycles.[1][2] It employs an electrophilic iminium species, the Vilsmeier reagent, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[1][3]

Mechanistic Insight & Regioselectivity

The reaction proceeds via the formation of the electrophilic chloroiminium Vilsmeier reagent. The electron-rich pyrazole ring then attacks this reagent in an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.

A critical consideration for pyrazole synthesis is regioselectivity . In unsubstituted or N-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the primary site of formylation.[4][5] This makes the Vilsmeier-Haack reaction the premier choice for synthesizing pyrazole-4-carbaldehydes.[6]

However, achieving substitution at the C3 (or C5) position via this method is less direct and typically relies on starting from a precursor that guides the cyclization and formylation process. A common and effective strategy is the Vilsmeier-Haack cyclization-formylation of hydrazones derived from α,β-unsaturated ketones or acetophenones.[4][7] In this powerful one-pot transformation, the Vilsmeier reagent first facilitates the cyclization of the hydrazone to form the pyrazole ring, which is then formylated in situ. The substitution pattern of the final product is dictated by the structure of the initial hydrazone.

vilsmeier_haack DMF DMF Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Reagent POCl3 POCl₃ POCl3->Reagent Intermediate Iminium Intermediate Reagent->Intermediate Hydrazone Acetophenone Hydrazone Hydrazone->Intermediate Cyclization/ Formylation Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis H₂O Workup

Caption: General workflow for the Vilsmeier-Haack cyclization-formylation of a hydrazone.

Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde[5]
  • Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool 10 mL of anhydrous DMF to 0°C. Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise while maintaining the temperature at 0°C. Stir the mixture until the viscous, white Vilsmeier reagent forms.

  • Formylation: To the prepared reagent, add N'-(1-phenylethylidene)benzohydrazide (0.004 mol) in small portions.

  • Reaction: Stir the reaction mixture at 60–65°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the aqueous solution with solid sodium bicarbonate (NaHCO₃) until effervescence ceases. The product will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from methanol to afford the pure pyrazole-4-carbaldehyde. (Note: This protocol yields a 4-carbaldehyde, illustrating the common outcome of hydrazone cyclization).

Performance Analysis
MetricVilsmeier-Haack Reaction
Regioselectivity Primarily C4 for simple pyrazoles. C3/C5 requires specific precursors like hydrazones.
Yield Range Moderate to good (50-85%).[4]
Substrate Scope Broad for electron-rich pyrazoles and hydrazone precursors. Electron-withdrawing groups can hinder or prevent the reaction.[5]
Conditions Harsh (POCl₃), requires anhydrous conditions, often elevated temperatures (60-120°C).[5]
Safety POCl₃ is highly corrosive and reacts violently with water. The reaction is exothermic and must be performed in a fume hood with appropriate PPE.[1]

Trustworthiness: This method is highly established, but requires careful control of anhydrous conditions and temperature. The Vilsmeier reagent is moisture-sensitive, and its decomposition can lead to failed reactions. Quenching the reaction with ice must be done slowly to manage the exothermic process.[1]

Oxidation of 3-Hydroxymethylpyrazoles: A Regioselective, Two-Step Approach

An alternative strategy that offers excellent control over regioselectivity is the oxidation of a pre-formed 3-hydroxymethylpyrazole. This two-step approach decouples the formation of the pyrazole core from the installation of the aldehyde, thereby avoiding the regioselectivity pitfalls of direct formylation.

Mechanistic Insight

This pathway involves two distinct transformations:

  • Formation of the Alcohol: The precursor, (pyrazol-3-yl)methanol, is typically synthesized by the reduction of a corresponding pyrazole-3-carboxylic acid or its ester derivative. Lithium aluminum hydride (LAH) is a common reagent for this transformation, providing high yields of the desired alcohol.[8]

  • Oxidation to the Aldehyde: The primary alcohol is then oxidized to the carbaldehyde. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.[9][10]

oxidation_workflow Ester Pyrazole-3-carboxylate Ester Reduction Reduction (e.g., LAH) Ester->Reduction Alcohol (Pyrazol-3-yl)methanol Reduction->Alcohol Oxidation Oxidation (e.g., PCC, MnO₂) Alcohol->Oxidation Aldehyde Pyrazole-3-carbaldehyde Oxidation->Aldehyde organometallic_route Start N-Protected 3-Bromopyrazole nBuLi n-BuLi, THF -78 °C Start->nBuLi Lithiate 3-Lithiopyrazole Intermediate nBuLi->Lithiate Halogen-Metal Exchange DMF 1. DMF 2. H₂O Workup Lithiate->DMF Product N-Protected Pyrazole-3-carbaldehyde DMF->Product Formylation

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 5-methyl-1H-pyrazole-3-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The molecular structure of this compound, with its reactive aldehyde group and pyrazole ring, presents unique challenges and considerations for purity analysis. Potential impurities could include starting materials, regioisomers, and by-products from the synthetic route. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity assessment.

Comparative Analysis of Purity Assessment Techniques

A suite of analytical techniques is available to the modern chemist for the characterization and purity determination of organic compounds.[1] For this compound, the most pertinent methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis. Each technique offers a unique window into the sample's composition, and their combined application provides a holistic view of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.[2] It provides detailed information about the chemical environment of individual atoms, allowing for the identification of the target compound and any impurities present.

Expertise & Experience: For a pyrazole derivative like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR will provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of different types of carbon atoms. The presence of unexpected signals in either spectrum is a direct indication of impurities. Quantitative NMR (qNMR) can also be employed for a highly accurate determination of purity against a certified reference standard.[3] A common issue in pyrazole NMR is the broadening of signals due to tautomerism, which can sometimes be resolved by acquiring spectra at lower temperatures.[4]

Trustworthiness: The self-validating nature of NMR lies in the consistency of the obtained spectrum with the expected structure. The chemical shifts, coupling constants, and integration values of the signals should all align with the known structure of this compound. Any deviation from this expected pattern necessitates further investigation.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all signals and normalize the integration to a specific proton of the target molecule.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

    • Look for any signals that do not correspond to the target compound.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analyze the chemical shifts of the carbon signals to further confirm the structure.

    • The presence of extra peaks indicates carbon-containing impurities.

  • Data Analysis: Compare the obtained spectra with literature values or predicted spectra for this compound.[5][6][7]

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is a cornerstone of purity analysis, offering exceptional resolving power to separate the target compound from impurities.[1][8] This is particularly crucial for detecting isomers and other closely related compounds that may be difficult to distinguish by NMR alone.[9][10]

Expertise & Experience: For this compound, a reverse-phase HPLC method is generally a good starting point.[11][12] The choice of column (e.g., C18), mobile phase composition, and detector (typically UV-Vis) are critical parameters that must be optimized to achieve baseline separation of all components. The peak area percentage of the main compound is often used as a measure of purity.

Trustworthiness: A well-developed HPLC method is self-validating through its specificity and sensitivity. The method should be validated for linearity, accuracy, precision, and limit of detection to ensure the reliability of the purity assessment. The sharpness and symmetry of the main peak, along with the absence of significant secondary peaks, are indicators of high purity.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A typical starting point is a linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by acquiring a UV spectrum of the compound (a common starting point is 254 nm).

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry provides the exact molecular weight of the compound, offering a powerful confirmation of its identity.[2][13] When coupled with a separation technique like HPLC (LC-MS), it becomes an incredibly sensitive tool for detecting and identifying impurities, even at trace levels.[14][15][16][17]

Expertise & Experience: For this compound (MW: 110.12 g/mol ), a high-resolution mass spectrometer (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[16] The fragmentation pattern observed in the mass spectrum can also provide structural information that complements NMR data.

Trustworthiness: The accuracy of the mass measurement provides a high degree of confidence in the compound's identity. In an LC-MS analysis, the presence of peaks with different mass-to-charge ratios (m/z) in the chromatogram is a clear indication of impurities.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation and HPLC: Follow the protocol for HPLC analysis as described above.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.

    • Polarity: Both positive and negative ion modes should be tested to determine the optimal ionization.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of this compound.

    • Examine the mass spectra of any other peaks in the total ion chromatogram to identify potential impurities.

Elemental Analysis: The Empirical Formula Verifier

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[18][19][20][21] This data is used to determine the empirical formula of the compound, which can then be compared to the theoretical formula.

Expertise & Experience: While a powerful technique for confirming the elemental composition, it is less effective at detecting impurities with similar elemental compositions, such as isomers.[9] However, significant deviations from the expected percentages can indicate the presence of inorganic impurities, residual solvents, or other contaminants.

Trustworthiness: The close agreement between the experimentally determined elemental composition and the calculated values for the target compound provides strong evidence of its purity.

Experimental Protocol: CHN Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required (typically 1-3 mg).

  • Instrumentation: The analysis is performed using a dedicated CHN elemental analyzer.

  • Data Analysis: The instrument provides the weight percentages of C, H, and N. These values are then compared to the theoretical percentages for C₅H₆N₂O (C: 54.54%, H: 5.49%, N: 25.44%).

Data Summary and Comparison

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural information, identification of functional groups, quantitative purity assessment.[2]Unambiguous structure confirmation, can quantify impurities with a reference standard.[3]May not resolve closely related isomers, signal broadening can occur.[4]
HPLC Separation and quantification of components in a mixture.[1]High resolving power for isomers and impurities, high sensitivity.[8]Requires method development, purity is based on relative peak area.
Mass Spectrometry Molecular weight and elemental composition (with HRMS).[16]High sensitivity for trace impurities, confirms molecular formula.[14]Provides limited structural information on its own.
Elemental Analysis Percentage composition of C, H, N.[18]Confirms empirical formula, detects inorganic impurities.Insensitive to isomeric impurities.[9]

Visualizing the Workflow

A systematic approach to purity assessment is crucial. The following diagram illustrates a logical workflow for the comprehensive analysis of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_primary_analysis Primary Purity & Identity Confirmation cluster_secondary_analysis Further Characterization & Impurity ID cluster_conclusion Final Purity Assessment Synthesis Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Confirmation HPLC HPLC (UV Detection) Synthesis->HPLC Initial Purity Check Elemental Elemental Analysis Synthesis->Elemental Empirical Formula Verification Purity Purity > 95%? NMR->Purity LCMS LC-MS HPLC->LCMS Impurity Identification HPLC->Purity LCMS->Purity Elemental->Purity Pass Product Meets Specification Purity->Pass Yes Fail Further Purification Required Purity->Fail No

Caption: A typical workflow for the purity assessment of a synthesized organic compound.

Conclusion

The assessment of purity for a synthesized compound like this compound is a multi-step, evidence-based process. No single technique can provide a complete picture. A combination of NMR for structural integrity, HPLC for separation of impurities, Mass Spectrometry for molecular weight confirmation, and Elemental Analysis for empirical formula verification constitutes a robust and self-validating approach. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can ensure the quality of their materials and the integrity of their scientific endeavors.

References

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole, Chloroacetanilide and Organochlorine. (n.d.). International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). University of California, Davis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). McGill University. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.2: Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • YouTube. (2020). Determining Empirical and Molecular Formulas | OpenStax Chemistry 2e 3.2. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry in impurity profiling. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024). IMPURITY PROFILING. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025). ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Imperative for Rigorous In Silico Screening

The pyrazole moiety is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting a wide array of proteins.[1][2] Pyrazole-based compounds have emerged as particularly potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer and inflammatory disorders.[3][4][5][6] Given the vast chemical space of possible pyrazole derivatives, computational methods, specifically molecular docking, are indispensable for prioritizing candidates for synthesis and experimental validation.[1]

Molecular docking predicts the preferred orientation and binding affinity of a ligand (the inhibitor) when bound to its macromolecular target (the protein).[7][8] However, the plethora of available docking software, each employing different algorithms and scoring functions, can lead to varied and sometimes conflicting results.[9][10][11] This guide provides a comparative framework for conducting computational docking studies of pyrazole-based inhibitors, using two widely adopted platforms: the open-source AutoDock Vina and the commercial suite Schrödinger Glide . We will explain the causality behind methodological choices, present a self-validating workflow, and ground our discussion in authoritative protocols.

The Comparative Framework: Designing a Self-Validating Docking Protocol

A robust docking study does not merely generate scores; it builds confidence in its predictions. Our comparative protocol is designed to be self-validating by incorporating a known inhibitor as a positive control. The core objective is to assess how well each program can reproduce the crystallographically determined binding pose of a known pyrazole-based inhibitor (redocking) and to compare their scoring and interaction predictions for a set of novel, hypothetical derivatives.

For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein, a key kinase in angiogenesis and a well-established target for pyrazole inhibitors.[12][13][14]

Experimental & Computational Workflow

The overall workflow is a multi-stage process that ensures the quality of inputs and the rigor of the analysis. Each step is critical for the validity of the final results.

Computational_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Select Target PDB (e.g., VEGFR-2 with known inhibitor) Prot_Prep 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep Lig_Prep 3. Ligand Preparation (Generate 3D coords, assign charges, minimize energy) PDB->Lig_Prep Extract co-crystallized ligand Grid_Gen 4. Grid Generation (Define binding site) Prot_Prep->Grid_Gen Dock_Vina 5a. Docking with AutoDock Vina Lig_Prep->Dock_Vina Dock_Glide 5b. Docking with Schrödinger Glide Lig_Prep->Dock_Glide Grid_Gen->Dock_Vina Grid_Gen->Dock_Glide Pose_Analysis 6. Pose & Score Analysis (RMSD for redocking, binding energy) Dock_Vina->Pose_Analysis Dock_Glide->Pose_Analysis Interaction_Analysis 7. Interaction Analysis (Hydrogen bonds, hydrophobic contacts) Pose_Analysis->Interaction_Analysis Comparison 8. Comparative Evaluation (Generate comparison table) Interaction_Analysis->Comparison

Caption: Computational workflow for comparative docking studies.

Part 1: Detailed Protocol - Receptor and Ligand Preparation

The quality of your docking results is fundamentally dependent on the quality of your input structures. Garbage in, garbage out. This preparation phase is universal, regardless of the docking software used.

Objective: To prepare the VEGFR-2 receptor and a library of pyrazole-based ligands for docking.

Authoritative Grounding: The steps outlined below are based on standard protocols for protein and ligand preparation widely accepted in the field and detailed in tutorials for AutoDock and Schrödinger suites.[7][8][15][16][17]

Step 1.1: Receptor Preparation
  • Obtain the Structure: Download the crystal structure of VEGFR-2 complexed with a pyrazole-based inhibitor from the Protein Data Bank (PDB). For this example, let's consider PDB ID: 2QU5.[12]

  • Initial Cleanup: Load the PDB file into a molecular visualization tool like UCSF Chimera, PyMOL, or Schrödinger's Maestro.[8][18] Remove all non-essential components:

    • Water molecules not critical to binding.

    • Any co-solvents or ions not part of the catalytic mechanism.

    • All but one protein chain if the biological unit is a monomer.

  • Process the Protein:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[17][19]

    • Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger for AutoDock, OPLS for Schrödinger).[16]

    • Repair Structure: Check for and repair any missing side chains or atoms.

    • Output: Save the processed receptor in the required format (.pdbqt for AutoDock/Vina, .mae for Schrödinger).

Step 1.2: Ligand Preparation
  • Create Ligand Set:

    • Positive Control: Extract the co-crystallized inhibitor from the 2QU5 PDB file. This will be used for redocking to validate the protocol.

    • Test Set: Prepare a small library of novel pyrazole derivatives. These can be drawn using a 2D sketcher and converted to 3D structures.

  • Process Ligands:

    • Generate 3D Coordinates: Ensure all ligands have low-energy 3D conformations.

    • Add Hydrogens & Assign Charges: As with the receptor, add hydrogens and assign appropriate partial charges.

    • Define Rotatable Bonds: Identify rotatable bonds to allow for ligand flexibility during docking. This is typically handled automatically by preparation software.[7]

    • Output: Save the prepared ligands in the appropriate format (.pdbqt or .mae).

Part 2: Comparative Docking Protocols

With prepared inputs, we now perform the docking using both AutoDock Vina and Glide. The key difference lies in the definition of the search space (the grid) and the docking algorithm itself.

Protocol 2.1: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program known for its speed and accuracy.[20] It uses a Lamarckian genetic algorithm for its search and an empirical scoring function.[20]

  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional space where Vina will search for binding poses. Its size and center are critical parameters. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can decrease accuracy.

    • Procedure: Using AutoDock Tools (ADT) or another visualization program, center the grid box on the co-crystallized ligand's position in the active site.[7][19] Ensure the box dimensions are large enough to accommodate the ligands and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).[8]

  • Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand files, the grid box center and size coordinates, and the output file name.[19]

  • Run Vina: Execute Vina from the command line, pointing to the configuration file.[21][22] vina --config conf.txt --log results.log

  • Analysis: Vina will output a PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.[8] The lowest energy score represents the most favorable predicted pose.

Protocol 2.2: Docking with Schrödinger Glide

Glide (Grid-based Ligand Docking with Energetics) is a commercial software known for its high accuracy and robust performance in virtual screening.[23] It uses a hierarchical series of filters to search for possible ligand poses.[17]

  • Receptor Grid Generation:

    • Rationale: Similar to Vina, Glide requires a pre-computed grid that represents the receptor's properties. Glide's grid generation is more complex, defining regions for hydrogen bonding, hydrophobicity, and excluded volumes.

    • Procedure: Within the Maestro interface, use the "Receptor Grid Generation" tool.[15][24] Select the co-crystallized ligand to define the center of the grid. The inner box (ligand diameter) and outer box (van der Waals radii) will be defined automatically.

  • Ligand Docking:

    • Procedure: Open the "Ligand Docking" panel in Maestro.[15][24]

    • Select the grid file generated in the previous step.

    • Select the prepared ligand file.

    • Choose the docking precision. Standard Precision (SP) is generally recommended for screening large libraries, while Extra Precision (XP) provides more rigorous sampling and scoring for higher accuracy on a smaller set of ligands.[23][25] For a comparative study, running both and comparing is insightful.

  • Run Glide: Start the job from the panel.

  • Analysis: Glide's output is integrated into the Maestro project table. It provides a "Docking Score" (a unitless score where more negative is better), GlideScore (an empirical scoring function approximating binding free energy), and detailed interaction diagrams.[26]

Part 3: Results and Comparative Analysis

The ultimate goal is to objectively compare the performance of the two programs. The analysis should focus on three key areas: pose prediction, scoring, and predicted interactions.

Validation: Redocking the Native Ligand

First, analyze the results for the co-crystallized inhibitor. The primary metric here is the Root Mean Square Deviation (RMSD) between the predicted pose and the actual crystal structure pose.

  • Trustworthiness Check: A successful redocking protocol should yield a top-ranked pose with an RMSD of less than 2.0 Å from the crystal pose.[11] This validates that the chosen docking parameters can accurately reproduce a known binding mode. If both programs achieve this, the protocol is considered validated.

Comparing Predictions for Novel Inhibitors

For the novel pyrazole derivatives, we compare the output from both programs. The data should be summarized in a clear, structured table.

Inhibitor IDSoftwareDocking ScoreKey H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
Control AutoDock Vina -10.1 kcal/molCys919, Asp1046Leu840, Val848, Ala866
Control Schrödinger Glide (XP) -10.5 (GlideScore)Cys919, Asp1046Leu840, Val848, Ala866, Leu1035
PZ-001 AutoDock Vina -9.5 kcal/molCys919Leu840, Val916
PZ-001 Schrödinger Glide (XP) -9.8 (GlideScore)Cys919, Glu885Leu840, Val848, Val916
PZ-002 AutoDock Vina -8.7 kcal/molAsp1046Ala866, Leu1035
PZ-002 Schrödinger Glide (XP) -9.1 (GlideScore)Asp1046Ala866, Phe1047

Table based on representative interactions for VEGFR-2 inhibitors.[12][14]

Causality and Interpretation
  • Expertise & Experience: Why do the scores and interactions differ?

    • Scoring Functions: AutoDock Vina and Glide use fundamentally different scoring functions to estimate binding affinity.[9][26] Glide's XP score, for example, includes penalties for desolvation and rewards specific interactions more explicitly, which can lead to different rankings.

    • Search Algorithms: The conformational search methods differ. Glide's hierarchical search is very effective at pruning the vast conformational space, whereas Vina's genetic algorithm explores it differently.[11][20] This can result in the identification of slightly different optimal poses.

    • Protein Flexibility: This simplified protocol treats the protein as rigid. For pyrazole inhibitors that may induce a conformational change upon binding, neither program will capture the full picture without more advanced (and computationally expensive) methods like Induced Fit Docking (IFD) with Glide or flexible receptor docking.

References

  • Onodera, K., et al. (2007). Evaluations of Molecular Docking Programs for Virtual Screening. Journal of Chemical Information and Modeling, 47(4), 1609-18. [Link]

  • Kolluru, S., et al. (2007). Evaluations of molecular docking programs for virtual screening. PubMed. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]

  • University of California, Santa Barbara. Tutorial: Docking with Glide. UCSB Chemistry & Biochemistry. [Link]

  • Raha, K., et al. (2005). Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket. Journal of Chemical Information and Modeling, 45(6), 1659-1670. [Link]

  • S T, S. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Onodera, K., et al. (2007). Evaluations of Molecular Docking Programs for Virtual Screening. ACS Publications. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. AutoDock Vina. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • The AutoDock Team. (n.d.). Basic docking. AutoDock Vina Documentation. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. [Link]

  • Cetin, A. (2023). (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, Cal Poly. [Link]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Kumar, G. et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-8. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Center for Computational Structural Biology. (2024). DOCKING. University of Colorado Anschutz Medical Campus. [Link]

  • Ismail, H. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]

  • El-Gazzar, M. G., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Molecules, 27(3), 740. [Link]

  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. J's Blog. [Link]

  • Sridhar, S., et al. (2018). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology, 11(10), 4349-4355. [Link]

  • Kamal, A., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1509. [Link]

  • Kumar, G. et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • Ramalingam, P. (2020). Virtual Screening - Schrodinger Glide insilico software. YouTube. [Link]

  • Singh, P., et al. (2019). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. International journal of molecular sciences, 20(18), 4598. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(21), 7248. [Link]

  • Singh, S., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33(6), 1-21. [Link]

  • Soliman, D. H., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 13(10), 1235-1254. [Link]

  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Polycyclic Aromatic Compounds, 1-15. [Link]

  • Schrödinger, Inc. (n.d.). Glide. Schrödinger. [Link]

  • Stanković, N., et al. (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Archives of Pharmacy, 73(2), 119-130. [Link]

  • Singh, P., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(11), 3330. [Link]

  • Al-Warhi, T., et al. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Medicinal chemistry research, 25(10), 2249-2262. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a well-managed and safe laboratory environment. For drug development professionals and researchers, the proper handling of specialized compounds like 5-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 3273-44-7) is not merely a regulatory hurdle, but a critical component of scientific integrity and personnel safety. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile and Immediate Safety Precautions

Before any disposal procedure can begin, a thorough understanding of the compound's inherent risks is essential. This dictates the necessary personal protective equipment (PPE) and immediate handling precautions. This compound, like many aldehyde-containing heterocyclic compounds, requires careful handling to mitigate health risks.

Causality of Precaution: The primary routes of exposure are inhalation, skin contact, and eye contact. Aldehyde groups are often associated with irritation and sensitization. Therefore, creating a robust barrier between the researcher and the chemical is the first line of defense.

Required Personal Protective Equipment (PPE): Engaging in any activity with this compound, including disposal, mandates the use of appropriate PPE. OSHA standards provide a clear framework for protecting laboratory personnel from chemical hazards[1].

Protective EquipmentSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.
Eye & Face Protection Chemical safety goggles or a face shieldAs described by OSHA 29 CFR 1910.133, this is crucial to prevent splashes and protect against serious eye irritation[2].
Skin & Body Protection Laboratory coat, long pants, closed-toe shoesTo protect against accidental spills and contamination of personal clothing. Contaminated clothing should be treated as hazardous waste[3].
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of vapors or dust. For significant quantities or spill cleanup, a NIOSH-approved respirator may be necessary[2].

Waste Characterization and Segregation: The Foundation of Compliance

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that all chemical waste be characterized to determine if it is hazardous[4][5]. This determination is the pivotal step that governs all subsequent disposal actions.

Step 1: Hazardous Waste Determination A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[5][6]. While this compound is not specifically listed, its properties and the solvents it's used with will determine its characteristics. Any waste containing this compound should be treated as hazardous unless proven otherwise through analytical testing or process knowledge.

Step 2: Meticulous Segregation In a laboratory setting, mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire. This is why proper segregation is a non-negotiable protocol.

  • Do Not Mix: Store waste containing this compound separately from strong oxidizing agents, strong bases, and strong reducing agents[2].

  • Acid/Base Segregation: Always store acidic and basic waste streams separately[7].

  • Solvent Compatibility: If dissolved in a solvent, the solvent's properties (e.g., flammability of ethanol) will also dictate the waste category. Halogenated and non-halogenated solvent wastes are typically collected separately.

On-Site Waste Management: A Step-by-Step Protocol

Once characterized, the waste must be accumulated on-site in a compliant manner before its final disposal. This process typically occurs in a designated Satellite Accumulation Area (SAA) within the laboratory[7][8].

Protocol for Waste Accumulation:

  • Select a Compatible Container: Choose a container that is chemically resistant to the waste mixture. For instance, do not store acidic solutions in metal containers[9]. The container must be in good condition, with no leaks or damage, and have a securely fitting cap[10].

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly state the words "Hazardous Waste" and identify the contents[8].

  • Detail the Contents: List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes. This is critical for the final disposal facility to handle the waste safely[7].

  • Keep the Container Closed: Waste containers must remain sealed at all times, except when actively adding waste. This prevents the release of hazardous vapors into the laboratory environment[11].

  • Store in the SAA: The SAA must be at or near the point of generation and under the control of laboratory personnel[8][12]. Place the liquid waste container within a secondary containment bin to mitigate spills[11].

  • Monitor Fill Level and Time: Do not fill containers beyond 90% capacity to allow for expansion[9]. A full container must be moved from the SAA within three days[7]. Partially filled containers can remain in the SAA for up to one year[7].

Disposal Workflow: From Laboratory to Licensed Facility

The ultimate destination for hazardous waste is a licensed Treatment, Storage, and Disposal Facility (TSDF). The process of getting it there is strictly regulated to ensure a complete "cradle-to-grave" chain of custody[4].

The following diagram illustrates the decision-making and workflow for proper disposal.

G Workflow for this compound Disposal cluster_0 In the Laboratory (SAA) cluster_1 Facility Waste Management cluster_2 Final Disposition A Waste Generation Point (Experiment Complete) B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste' & List All Contents B->C D Add Waste to Container in Fume Hood C->D E Securely Close Container D->E F Place in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Is Container Full (or 1 year old)? F->G G->F No H Contact EHS/Waste Coordinator for Pickup Request G->H Yes I EHS Transfers Waste to Central Accumulation Area (CAA) H->I J Waste Profiled & Manifested by Waste Broker/TSDF I->J K Licensed Hauler Transports Waste to TSDF J->K L Final Disposal at TSDF (e.g., Incineration) K->L

Sources

Personal protective equipment for handling 5-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-methyl-1H-pyrazole-3-carbaldehyde

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No: 3273-44-7). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. The following procedures are based on the compound's known hazards and are designed to empower you with the knowledge to work confidently and securely.

Hazard Analysis: Understanding the Risks

This compound is a compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the foundation of a safe experimental workflow.

The primary hazards associated with this compound are:

  • Acute Oral Toxicity: The substance is classified as toxic if swallowed.[1]

  • Skin Irritation: It is known to cause skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]

Given the presence of an aldehyde functional group, it is also prudent to handle this compound with an awareness of the general hazards associated with aldehydes, which can include irritation to the skin, eyes, and respiratory system.[2][3] Therefore, engineering controls and personal protective equipment are non-negotiable safety measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling this compound.

Body Part Recommended Protection Specifications & Rationale
Eyes/Face Safety goggles or safety glasses with side shields. A face shield is required when there is a splash hazard.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] This is to prevent eye contact which can cause serious irritation.[1]
Skin Chemical-resistant gloves (e.g., Nitrile or Neoprene) and a fully buttoned laboratory coat.Gloves must be inspected for integrity before each use. A lab coat prevents incidental skin contact.[4][6] Given the compound causes skin irritation, this is a critical barrier.[1]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.A NIOSH-approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.[4] This mitigates the risk of respiratory irritation.[1]
Operational Plan: From Handling to Storage

A systematic approach to handling ensures that safety protocols are consistently applied throughout the experimental process.

  • Ventilation: Always handle this compound in a well-ventilated area. For all procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[7]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

  • Preparation: Before handling, ensure all required PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • During Use: Keep containers tightly closed when not in use.[1] Avoid eating, drinking, or smoking in the laboratory area to prevent ingestion.[1][8]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1][8] Decontaminate the work surface and any equipment used.

Store the compound in a tightly sealed, properly labeled container.[1] The storage area should be a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5] Store the container in a locked-up area.[1]

Emergency Procedures: Spill and Exposure

Preparedness is key to managing unforeseen incidents effectively.

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[9]

  • Clean the spill area thoroughly.

  • If Swallowed: Get emergency medical help immediately. Rinse mouth with water but do not induce vomiting.[1]

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical help.[1]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle, ensuring laboratory safety and environmental protection.

  • Waste Classification: this compound and any materials contaminated with it (e.g., absorbent materials, gloves) should be treated as hazardous chemical waste.[9]

  • Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container. The label must include the full chemical name and the words "Hazardous Waste".[9][10]

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.[9]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.[9][10]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for ensuring adequate personal protection when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_action Action Phase cluster_post Post-Handling Start Start: Plan Experiment with this compound AssessTask Assess Task: - Weighing? - Solution prep? - Reaction? Start->AssessTask Eyes Eye/Face Protection: - Safety Goggles (Minimum) - Face Shield (Splash Risk) AssessTask->Eyes Evaluate Eye Exposure Skin Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat AssessTask->Skin Evaluate Skin Contact Respiratory Respiratory Protection: - Chemical Fume Hood (Default) - Respirator (If dust/aerosol risk) AssessTask->Respiratory Evaluate Inhalation Risk DonPPE Don All Selected PPE (Inspect Gloves First) Proceed Proceed with Chemical Handling DonPPE->Proceed DoffPPE Doff PPE Correctly (Gloves last) Proceed->DoffPPE DisposePPE Dispose of Contaminated Single-Use PPE as Hazardous Waste DoffPPE->DisposePPE Wash Wash Hands Thoroughly DisposePPE->Wash

Caption: PPE Selection and Use Workflow.

References

  • BenchChem. Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole. Benchchem.
  • ChemicalBook. (2025, July 26). This compound - Safety Data Sheet. ChemicalBook.
  • BenchChem. (2025, November). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • Occupational Safety and Health Administration. (2006). Safe Use of Glutaraldehyde in Health Care. OSHA.
  • CloudSDS. A Complete Guide to Acetaldehyde Safety & Risk Management. CloudSDS.
  • Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone.
  • RPS Group. Aldehydes exposure analysis. RPS.
  • New Jersey Department of Health and Senior Services. Acetaldehyde - Hazardous Substance Fact Sheet. NJ.gov.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-carbaldehyde. Fisher Scientific.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. Fisher Scientific.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 1-Ethyl-1H-pyrazole-5-carbaldehyde. Fluorochem.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Fisher Scientific.
  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon.gov.
  • TCI Chemicals. SAFETY DATA SHEET - 3-Methyl-5-pyrazolone. TCI Chemicals.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • BenchChem. (2025, December). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.